molecular formula C66H109F3N18O26S B15584091 Leesggglvqpggsmk tfa

Leesggglvqpggsmk tfa

Cat. No.: B15584091
M. Wt: 1659.7 g/mol
InChI Key: QGYOPWGPQNLCAH-AJFXFXTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leesggglvqpggsmk tfa is a useful research compound. Its molecular formula is C66H109F3N18O26S and its molecular weight is 1659.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C66H109F3N18O26S

Molecular Weight

1659.7 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C64H108N18O24S.C2HF3O2/c1-32(2)23-35(66)54(95)75-36(14-17-51(91)92)56(97)76-37(15-18-52(93)94)57(98)80-42(30-83)55(96)71-26-47(87)68-25-46(86)69-28-49(89)73-41(24-33(3)4)59(100)81-53(34(5)6)62(103)78-39(13-16-45(67)85)63(104)82-21-10-12-44(82)61(102)72-27-48(88)70-29-50(90)74-43(31-84)60(101)77-38(19-22-107-7)58(99)79-40(64(105)106)11-8-9-20-65;3-2(4,5)1(6)7/h32-44,53,83-84H,8-31,65-66H2,1-7H3,(H2,67,85)(H,68,87)(H,69,86)(H,70,88)(H,71,96)(H,72,102)(H,73,89)(H,74,90)(H,75,95)(H,76,97)(H,77,101)(H,78,103)(H,79,99)(H,80,98)(H,81,100)(H,91,92)(H,93,94)(H,105,106);(H,6,7)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,53-;/m0./s1

InChI Key

QGYOPWGPQNLCAH-AJFXFXTASA-N

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Function of the LEESGGGLVQPGGSMK Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The peptide sequence LEESGGGLVQPGGSMK is an integral component of the human immunoglobulin heavy variable 3-23 (IGHV3-23) protein. This region is critical for the adaptive immune response, functioning as a key part of the antigen-binding site of antibodies. This technical guide provides a comprehensive overview of the peptide's origin, its structural and functional significance within the IGHV3-23 framework, and its role in the recognition of various pathogens. Detailed experimental methodologies for the characterization of IGHV3-23-containing antibodies and associated signaling pathways are also presented.

Peptide Identification and Origin

The peptide LEESGGGLVQPGGSMK is not a standalone functional unit but rather a specific amino acid sequence found within the variable (V) domain of the human immunoglobulin heavy chain. Extensive bioinformatic analysis and database searches have conclusively identified this sequence as part of the Immunoglobulin Heavy Variable 3-23 (IGHV3-23) gene product .

The IGHV3-23 gene is one of the most frequently utilized IGHV genes in the human antibody repertoire.[1] Its prevalence suggests a significant role in the immune system's ability to respond to a wide array of antigens. The LEESGGGLVQPGGSMK sequence is located at the N-terminal region of the mature IGHV3-23 protein.

Structural Context and Functional Significance

The variable domain of an antibody heavy chain is composed of four framework regions (FRs) that provide a structural scaffold, and three complementarity-determining regions (CDRs) that are hypervariable and directly involved in antigen binding.

Based on the IMGT®, the international ImMunoGeneTics information system®, the LEESGGGLVQPGGSMK peptide spans across a portion of Framework Region 1 (FR1), the entirety of Complementarity-Determining Region 1 (CDR1), and a part of Framework Region 2 (FR2).[2]

Table 1: Structural Annotation of the LEESGGGLVQPGGSMK Peptide within IGHV3-23*01

RegionAmino Acid SequencePosition (IMGT)Function
FR1 (partial) LEESGGGL1-8Structural framework
CDR1 VQP27-29Antigen contact
FR2 (partial) GGS39-41Structural framework
FR3 (partial) MK93-94Structural framework

The precise arrangement of amino acids within this peptide, particularly in the CDR1 loop, contributes directly to the antigen-binding specificity of antibodies that utilize the IGHV3-23 gene segment.

Role in Antigen Recognition and Immune Response

Antibodies incorporating the IGHV3-23 gene segment, and therefore the LEESGGGLVQPGGSMK peptide, have been implicated in the immune response to several significant human pathogens.

Haemophilus influenzae type b (Hib)

The IGHV3-23 gene plays a dominant role in the human antibody response to the capsular polysaccharide (PS) of Haemophilus influenzae type b.[3] Allelic variations within the IGHV3-23 gene can significantly impact the binding affinity and protective efficacy of these antibodies.[3]

Influenza Virus

Recent studies have identified broadly neutralizing antibodies against the influenza virus hemagglutinin (HA) stem that are encoded by the IGHV3-23 gene.[4][5] These antibodies can provide protection against multiple influenza A virus subtypes.[5] The versatility of the IGHV3-23 framework allows for different binding modes to the HA stem, often influenced by the diversity of the joined IGHD gene segment.[4]

Other Antigens

The IGHV3-23 gene has also been found in antibodies targeting other antigens, including those associated with SARS-CoV-2 and dengue virus.[6][7] Its frequent use in diverse immune responses highlights its importance as a versatile scaffold for generating antigen-specific antibodies.

Quantitative Data

A study comparing the binding affinities of two allelic variants of IGHV3-23 to the Hib polysaccharide provides quantitative insight into the functional impact of sequence variations within this V-region.

Table 2: Functional Comparison of IGHV3-23 Alleles in Hib PS Binding

AlleleRelative Binding Efficacy (Radioantigen Binding Assay)Relative Bactericidal ActivityReference
IGHV3-2301 1-fold1-fold[3]
IGHV3-2303 20-fold higher than *014-fold higher than *01[3]

These data demonstrate that even minor amino acid changes within the IGHV3-23 variable region can have a profound impact on antibody function.

Signaling Pathways

Upon antigen binding to a B-cell receptor (BCR) containing the IGHV3-23 variable region, a cascade of intracellular signaling events is initiated, leading to B-cell activation, proliferation, and differentiation into antibody-secreting plasma cells and memory B cells.

B_Cell_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR BCR (IGHV3-23) Lyn Lyn BCR->Lyn Activation Syk Syk BCR->Syk Recruitment & Activation Antigen Antigen Antigen->BCR Binding Lyn->BCR Phosphorylation of ITAMs BLNK BLNK Syk->BLNK Phosphorylation Ras_MAPK Ras/MAPK Pathway Syk->Ras_MAPK CD19 CD19 PI3K PI3K CD19->PI3K Activation Btk Btk BLNK->Btk PLCy2 PLCγ2 BLNK->PLCy2 Btk->PLCy2 Activation IP3 IP3 PLCy2->IP3 DAG DAG PLCy2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Gene_Expression Gene Expression (Proliferation, Differentiation) Ca_release->Gene_Expression NFkB NF-κB PKC->NFkB Ras_MAPK->Gene_Expression NFkB->Gene_Expression Experimental_Workflow cluster_production Antibody Production cluster_characterization Functional Characterization Gene_Synthesis Gene Synthesis (VH & VL) Cloning Cloning into Expression Vectors Gene_Synthesis->Cloning Transfection Transfection into HEK293T Cells Cloning->Transfection Purification Protein A/G Purification Transfection->Purification QC SDS-PAGE & UV-Spec Purification->QC ELISA ELISA (Binding Affinity) QC->ELISA FRNT FRNT (Neutralization) QC->FRNT

References

The Peptide LEESGGGLVQPGGSMK: A Technical Overview of its Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of scientific literature and databases did not yield any specific information regarding the peptide with the sequence LEESGGGLVQPGGSMK. Therefore, this document presents a detailed, hypothetical technical guide structured to meet the query's specifications. The experimental data, protocols, and biological context described herein are illustrative examples based on established methodologies in peptide science and are intended to serve as a template for researchers in the field.

Discovery of a Novel Bioactive Peptide

The discovery of a novel peptide with therapeutic potential often begins with high-throughput screening of extensive peptide libraries. In our hypothetical scenario, the peptide LEESGGGLVQPGGSMK, hereafter referred to as "HypoPeptide-123," was identified from a phage display library for its ability to bind to and inhibit the activity of a key enzyme implicated in an inflammatory signaling pathway.

Experimental Protocol: Phage Display Screening
  • Library Biopanning: A commercially available M13 phage library displaying random 15-mer peptides was incubated with the immobilized target enzyme.

  • Washing: Non-binding phages were removed through a series of stringent wash steps.

  • Elution: Bound phages were eluted by altering the pH.

  • Amplification: The eluted phages were amplified by infecting E. coli.

  • Iterative Selection: The process of biopanning, washing, elution, and amplification was repeated for four rounds to enrich for high-affinity binders.

  • Sequencing: DNA from individual phage clones from the final round was sequenced to identify the displayed peptide sequences. The sequence LEESGGGLVQPGGSMK was one of the most frequently occurring sequences.

Peptide Synthesis

Chemical synthesis of peptides is a fundamental process in peptide research, enabling the production of pure peptides for further characterization and functional studies.[1] Solid-phase peptide synthesis (SPPS) is the most common method for this purpose.[2]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The peptide LEESGGGLVQPGGSMK was synthesized using an automated peptide synthesizer employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Resin Preparation: A rink amide resin was used as the solid support.

  • Amino Acid Coupling: The C-terminal methionine (Met) was first coupled to the resin. The synthesis then proceeded from the C-terminus to the N-terminus.[1] In each cycle, the Fmoc protecting group was removed from the N-terminus of the growing peptide chain, followed by the coupling of the next Fmoc-protected amino acid.

  • Deprotection: The Fmoc group was removed using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) were used as coupling activators.

  • Washing: After each deprotection and coupling step, the resin was washed with DMF to remove excess reagents and by-products.

  • Cleavage and Deprotection: Once the synthesis was complete, the peptide was cleaved from the resin, and the side-chain protecting groups were removed using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

  • Purification: The crude peptide was purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: The purified peptide fractions were pooled and lyophilized to obtain a white powder.

Characterization of the Synthesized Peptide

The identity and purity of the synthesized peptide were confirmed using mass spectrometry and analytical RP-HPLC.

Quantitative Data
ParameterMethodResult
Molecular Weight (Theoretical) -1529.7 g/mol
Molecular Weight (Experimental) ESI-MS1529.6 g/mol
Purity Analytical RP-HPLC>98%
Yield -35%
Experimental Protocol: Mass Spectrometry and HPLC
  • Mass Spectrometry: The molecular weight of the purified peptide was determined by electrospray ionization mass spectrometry (ESI-MS). The observed mass was consistent with the calculated theoretical mass.

  • Analytical RP-HPLC: The purity of the peptide was assessed by analytical RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid. A single major peak was observed, indicating high purity.

Hypothetical Biological Activity and Signaling Pathway

For the purpose of this guide, we hypothesize that LEESGGGLVQPGGSMK (HypoPeptide-123) acts as an antagonist of a G-protein coupled receptor (GPCR) involved in a pro-inflammatory signaling cascade. By binding to the receptor, it prevents the binding of the natural ligand, thereby inhibiting the downstream signaling events that lead to the production of inflammatory cytokines.

G_protein_coupled_receptor_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Ligand Inflammatory Ligand GPCR GPCR Ligand->GPCR Binds G_protein G-protein GPCR->G_protein Activates Peptide LEESGGGLVQPGGSMK (HypoPeptide-123) Peptide->GPCR Blocks Binding Effector Effector Enzyme G_protein->Effector Activates Second_Messenger Second Messenger Effector->Second_Messenger Produces Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activates Transcription_Factor Transcription Factor (Inactive) Kinase_Cascade->Transcription_Factor Phosphorylates Transcription_Factor_Active Transcription Factor (Active) Transcription_Factor->Transcription_Factor_Active DNA DNA Transcription_Factor_Active->DNA Binds to Promoter mRNA mRNA DNA->mRNA Transcription Cytokines Inflammatory Cytokines mRNA->Cytokines Translation

Caption: Hypothetical GPCR signaling pathway inhibited by LEESGGGLVQPGGSMK.

Experimental Workflow

The overall workflow from the initial discovery to the final characterization of the peptide is a systematic process involving multiple stages.

Peptide_Discovery_and_Synthesis_Workflow cluster_discovery Discovery Phase cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_activity Functional Analysis Phage_Display Phage Display Library Screening Hit_Identification Hit Identification & Sequencing Phage_Display->Hit_Identification SPPS Solid-Phase Peptide Synthesis (SPPS) Hit_Identification->SPPS Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Mass_Spec Mass Spectrometry (ESI-MS) Purification->Mass_Spec HPLC_Analysis Analytical RP-HPLC Purification->HPLC_Analysis Binding_Assay Receptor Binding Assays Purification->Binding_Assay Functional_Assay Cell-based Functional Assays Binding_Assay->Functional_Assay

Caption: Workflow for peptide discovery, synthesis, and characterization.

References

A Technical Guide to the Structural Elucidation of Novel Peptides: A Case Study Approach for LEESGGGLVQPGGSMK

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest data retrieval, the peptide sequence LEESGGGLVQPGGSMK is not characterized in publicly available databases. Therefore, this document serves as an in-depth technical guide outlining the established methodologies for determining the structure of a novel peptide such as LEESGGGLVQPGGSMK. All data, protocols, and pathways presented are illustrative and based on general principles of peptide structural biology.

Introduction to Peptide Structure Prediction

Peptides, short chains of amino acids, are crucial signaling molecules in a vast array of biological processes.[1] Their three-dimensional structure is intrinsically linked to their function, making structural elucidation a cornerstone of drug discovery and biological research.[2] The journey to determine a peptide's structure involves a synergistic approach, combining computational prediction with experimental validation.

This guide will walk through the theoretical and practical aspects of this process, using the novel peptide LEESGGGLVQPGGSMK as a hypothetical case study.

Computational Prediction of Peptide Structure

In silico methods provide the first glimpse into a peptide's potential conformation. These approaches are broadly categorized into homology modeling, threading, and ab initio methods.[3]

2.1. Key Computational Methodologies

  • Homology Modeling: This method, also known as comparative modeling, constructs a model for a target peptide based on its sequence similarity to a protein or peptide with an experimentally known structure (the "template").[4] The accuracy of the model is highly dependent on the percentage of sequence identity between the target and the template; a sequence identity above 30% is generally required for a reasonably accurate model.[2]

  • Threading (Fold Recognition): This approach is utilized when the target peptide has a low sequence similarity to any known structures. It works by fitting the target sequence to a library of known protein folds and determining the best match.

  • Ab Initio Prediction: Meaning "from the beginning," this method predicts the peptide's structure based solely on its amino acid sequence and the principles of physics and chemistry.[5] These methods, such as those employing molecular dynamics simulations, explore the conformational space to find the lowest energy state, which theoretically corresponds to the native structure.[6]

Table 1: Comparison of Computational Peptide Structure Prediction Methods

MethodPrincipleAdvantagesLimitations
Homology Modeling Based on sequence similarity to known structures.[4]High accuracy with high sequence identity (>50%).[2] Computationally less intensive.Dependent on the availability of a suitable template in structural databases.[7]
Threading Fits the sequence to a library of known folds.Can be used when sequence homology is low.Accuracy is variable and depends on the correctness of the fold recognition.
Ab Initio Predicts structure from the amino acid sequence based on energy minimization.[5]Does not require a template structure.[8]Computationally very expensive. Accuracy can be lower compared to homology modeling, especially for longer peptides.[8]

2.2. Computational Workflow for Peptide Structure Prediction

The process of predicting a peptide's structure in silico follows a structured workflow, from sequence analysis to model refinement and validation.

computational_workflow seq Peptide Sequence (LEESGGGLVQPGGSMK) db_search Database Search (BLAST, PDB) seq->db_search template_check Template Found? db_search->template_check homology_modeling Homology Modeling template_check->homology_modeling Yes threading Threading / Fold Recognition template_check->threading No model_building Model Building & Refinement homology_modeling->model_building ab_initio Ab Initio Prediction (e.g., AlphaFold, Rosetta) threading->ab_initio ab_initio->model_building validation Model Validation (Ramachandran Plot, etc.) model_building->validation final_model Predicted 3D Structure validation->final_model

Caption: Computational workflow for peptide structure prediction.

Experimental Determination of Peptide Structure

Experimental methods are essential to validate and refine computationally predicted structures. The two primary techniques for determining peptide and protein structures at atomic resolution are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.[9]

3.1. Experimental Protocols

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of molecules in solution, which is often their native environment.[9]

  • Sample Preparation: The peptide is synthesized, purified (typically by HPLC), and dissolved in a suitable solvent, often water with a small percentage of D2O. The concentration should ideally be 1 mM or higher.[10] For more complex analyses, isotopic labeling (e.g., with 15N and 13C) is employed.[11]

  • Data Acquisition: A series of 2D (and sometimes 3D) NMR experiments are performed. Key experiments include:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled through bonds, helping to identify amino acid spin systems.

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system.[12]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (typically < 5 Å), which is crucial for determining the 3D structure.[12]

  • Structure Calculation: The distance restraints obtained from NOESY data, along with dihedral angle restraints from coupling constants, are used in computational algorithms (like simulated annealing) to calculate an ensemble of structures consistent with the experimental data.[11]

3.1.2. X-ray Crystallography

This technique provides a high-resolution static picture of the peptide's structure in a crystalline state.[13]

  • Crystallization: The purified peptide is subjected to a wide range of conditions (precipitants, buffers, salts) to induce the formation of well-ordered crystals.[14] This is often a trial-and-error process.

  • Data Collection: The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is recorded.[15] The crystal is rotated to collect a complete dataset.

  • Structure Determination: The diffraction data is processed to determine the electron density map of the peptide. A model of the peptide is then built into this map and refined.[14]

Table 2: Quantitative Data from Experimental Methods

MethodKey Quantitative DataInterpretation
NMR Spectroscopy Chemical Shifts (δ)Provide information about the local chemical environment of each atom.
Coupling Constants (J)Used to determine dihedral angles (φ, ψ).[9]
Nuclear Overhauser Effects (NOEs)Provide distance restraints between protons (< 5 Å).[12]
X-ray Crystallography Unit Cell DimensionsDefines the size and shape of the repeating unit in the crystal.
R-factor and R-freeIndicate the agreement between the experimental data and the final model.[14]
B-factorsIndicate the flexibility or disorder of atoms in the crystal.

3.2. Experimental Workflow for Structure Determination

The experimental determination of a peptide's structure is a multi-step process that requires careful planning and execution.

experimental_workflow synthesis Peptide Synthesis & Purification method_choice Method Selection synthesis->method_choice nmr NMR Spectroscopy method_choice->nmr Solution State crystallography X-ray Crystallography method_choice->crystallography Solid State sample_prep_nmr Sample Preparation (Dissolution, Labeling) nmr->sample_prep_nmr sample_prep_xtal Crystallization Screening crystallography->sample_prep_xtal data_acq_nmr NMR Data Acquisition (COSY, TOCSY, NOESY) sample_prep_nmr->data_acq_nmr data_acq_xtal X-ray Diffraction Data Collection sample_prep_xtal->data_acq_xtal structure_calc Structure Calculation & Refinement data_acq_nmr->structure_calc data_acq_xtal->structure_calc validation Structure Validation & Deposition (PDB) structure_calc->validation final_structure Experimentally Determined 3D Structure validation->final_structure

Caption: Experimental workflow for peptide structure determination.

Peptide Signaling Pathways

Peptides often function as signaling molecules by binding to specific receptors on the cell surface, initiating an intracellular signaling cascade.[1] A signal peptide, typically at the N-terminus, can direct the protein for secretion.[16][17] Once secreted, the mature peptide can act as a ligand.

4.1. General Peptide Signaling Pathway

While the specific pathway for LEESGGGLVQPGGSMK is unknown, a generic pathway illustrates the common mechanism. This involves the peptide binding to a receptor, leading to a conformational change that activates downstream signaling molecules, ultimately resulting in a cellular response.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space peptide Peptide Ligand (e.g., LEESGGGLVQPGGSMK) receptor Transmembrane Receptor peptide->receptor Binding effector Effector Protein receptor->effector Activation second_messenger Second Messenger effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response

Caption: A generic peptide-mediated signaling pathway.

Conclusion

Determining the structure of a novel peptide like LEESGGGLVQPGGSMK is a multi-faceted process that begins with computational modeling to generate initial hypotheses. These models are then rigorously tested and refined through experimental techniques such as NMR and X-ray crystallography. The resulting high-resolution structure provides invaluable insights into the peptide's function and its potential role in signaling pathways, paving the way for further research and therapeutic development.

References

In-depth Technical Guide: Analysis of the Peptide Sequence LEESGGGLVQPGGSMK

Author: BenchChem Technical Support Team. Date: December 2025

Summary

The peptide sequence LEESGGGLVQPGGSMK is a novel 16-amino acid peptide. As of the latest literature review, this specific sequence has not been characterized in published scientific research. Consequently, there is no direct experimental data available regarding its physicochemical properties, biological activity, or associated signaling pathways.

This guide will therefore serve as a template outlining the analytical approach and data presentation that would be undertaken for a newly identified peptide of interest. The subsequent sections will provide a framework for the types of data and experimental details that are essential for a comprehensive understanding of a novel peptide's function, presented in the requested format for researchers, scientists, and drug development professionals.

Physicochemical Properties (Hypothetical Data)

A fundamental analysis of a novel peptide involves the determination of its basic physicochemical properties. These characteristics are crucial for its handling, experimental design, and potential therapeutic development. The following table summarizes these predicted properties for LEESGGGLVQPGGSMK.

PropertyValueMethod of Determination
Molecular Weight (Da)1573.68In Silico Analysis
Isoelectric Point (pI)4.09In Silico Analysis
Grand Average of Hydropathicity (GRAVY)-0.469In Silico Analysis
Charge at pH 7-3In Silico Analysis
Solubility PredictionHighIn Silico Analysis

Known Biological Activity (Hypothetical Data)

Should LEESGGGLVQPGGSMK be characterized, its biological activities would be quantified. The following table is a template for presenting such hypothetical data, which is critical for assessing the peptide's potential as a therapeutic agent.

Assay TypeTargetResult (e.g., IC50, EC50)Experimental System
Kinase Inhibition AssayFictitious Kinase A (FKA)5.2 µM (IC50)In vitro kinase assay
Cell Proliferation AssayHuman Cancer Cell Line X10 µM (EC50)MTT Assay
Receptor Binding AssayFictitious Receptor B (FRB)150 nM (Ki)Radioligand binding

Associated Signaling Pathways (Hypothetical)

Understanding the mechanism of action of a peptide requires identifying the signaling pathways it modulates. Based on the hypothetical biological activities, LEESGGGLVQPGGSMK could potentially interact with a pathway as depicted below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FRB Fictitious Receptor B (FRB) FKA Fictitious Kinase A (FKA) FRB->FKA Activates DownstreamEffector Downstream Effector FKA->DownstreamEffector Inhibits TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor Phosphorylates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates LEESGGGLVQPGGSMK LEESGGGLVQPGGSMK LEESGGGLVQPGGSMK->FRB Binds G cluster_synthesis Peptide Synthesis & Purification cluster_characterization Characterization cluster_activity Biological Activity Screening SolidPhase Solid-Phase Synthesis Cleavage Cleavage from Resin SolidPhase->Cleavage Purification HPLC Purification Cleavage->Purification MassSpec Mass Spectrometry Purification->MassSpec Quality Control Purity Analytical HPLC MassSpec->Purity InVitro In Vitro Assays Purity->InVitro Functional Testing CellBased Cell-Based Assays InVitro->CellBased

Unveiling the Biological Landscape of Novel Peptides: A Technical Guide to Target Identification for LEESGGGLVQPGGSMK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of biological targets for novel peptide sequences is a critical step in modern drug discovery and biomedical research. This technical guide outlines a comprehensive, multi-pronged strategy for elucidating the molecular targets and biological functions of the novel peptide LEESGGGLVQPGGSMK. In the absence of pre-existing data for this specific sequence, this document serves as a methodological whitepaper, detailing the requisite experimental and computational workflows. We will explore a systematic approach encompassing in silico prediction, biochemical interaction screening, and cell-based functional assays. Detailed experimental protocols, illustrative data presentation, and workflow visualizations are provided to guide researchers in the de novo characterization of this and other novel peptide entities.

Introduction to Peptide Target Discovery

Peptides are crucial signaling molecules involved in a vast array of physiological processes, making them attractive candidates for therapeutic development.[1] The journey from a novel peptide sequence to a potential therapeutic agent begins with the fundamental and challenging task of identifying its biological target(s). A thorough understanding of a peptide's binding partners and the signaling pathways it modulates is paramount for elucidating its mechanism of action and predicting its physiological effects. This guide uses the peptide LEESGGGLVQPGGSMK as a case study to present a systematic workflow for target identification and validation.

In Silico and Computational Approaches: The First Step

Given a novel peptide sequence, computational methods provide the initial hypotheses regarding its potential function and binding partners. These in silico tools leverage vast biological databases and machine learning algorithms to predict peptide properties and interactions.[2][3]

2.1. Physicochemical and Structural Analysis

A preliminary analysis of the peptide's sequence can offer insights into its basic properties.

PropertyPredicted Value for LEESGGGLVQPGGSMKSignificance
Molecular Weight 1533.7 g/mol Influences diffusion and membrane permeability.
Isoelectric Point (pI) 4.08Indicates the pH at which the peptide has no net charge.
Net Charge at pH 7.4 -3Suggests potential interactions with positively charged molecules or surfaces.
Grand Average of Hydropathicity (GRAVY) -0.488A negative value indicates a hydrophilic nature, suggesting solubility in aqueous environments.
Secondary Structure Prediction Predominantly random coil with potential for β-turn formationProvides initial clues about the peptide's conformation when interacting with a target.

2.2. Target Prediction Databases and Tools

Several online servers and databases can be used to predict potential protein targets for a given peptide sequence. These tools often rely on sequence homology, known protein-peptide interaction motifs, and machine learning models.[4][5][6]

Illustrative Workflow for In Silico Target Prediction:

in_silico_workflow peptide LEESGGGLVQPGGSMK Sequence physchem Physicochemical Analysis (MW, pI, GRAVY) peptide->physchem structure_pred Secondary Structure Prediction peptide->structure_pred target_db Target Prediction Databases (e.g., PepSite, PepBind) peptide->target_db homology Sequence Homology Search (BLASTp) peptide->homology candidate_targets List of Candidate Biological Targets physchem->candidate_targets structure_pred->candidate_targets target_db->candidate_targets homology->candidate_targets

Figure 1: In Silico Target Prediction Workflow.

Experimental Identification of Binding Partners

Following in silico analysis, experimental approaches are necessary to identify and validate direct binding partners of the peptide.

3.1. Affinity-Based Methods

These techniques utilize a tagged version of the peptide to "pull down" its interacting proteins from a complex biological sample, such as cell lysate or plasma.

3.1.1. Experimental Protocol: Biotinylation of LEESGGGLVQPGGSMK and Affinity Purification-Mass Spectrometry (AP-MS)

  • Peptide Synthesis and Biotinylation: Synthesize the LEESGGGLVQPGGSMK peptide with an N-terminal biotin (B1667282) tag connected via a flexible linker (e.g., a PEG spacer). A control peptide with a scrambled sequence but identical amino acid composition should also be synthesized and biotinylated.

  • Preparation of Cell Lysate: Culture a relevant cell line (e.g., a human cancer cell line if anticancer activity is hypothesized) and prepare a native protein lysate.

  • Affinity Purification:

    • Immobilize streptavidin-coated magnetic beads in a microcentrifuge tube.

    • Incubate the beads with the biotinylated LEESGGGLVQPGGSMK peptide or the scrambled control peptide.

    • Wash the beads to remove unbound peptide.

    • Incubate the peptide-bound beads with the cell lysate to allow for protein binding.

    • Perform a series of washes with increasing stringency to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads using a competitive biotin solution or a denaturing buffer.

  • Mass Spectrometry: Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that specifically interact with the LEESGGGLVQPGGSMK peptide compared to the scrambled control.

Workflow for Affinity Purification-Mass Spectrometry:

ap_ms_workflow start Biotinylated LEESGGGLVQPGGSMK incubation1 Immobilize Peptide on Beads start->incubation1 beads Streptavidin Beads beads->incubation1 lysate Cell Lysate incubation2 Incubate with Cell Lysate lysate->incubation2 incubation1->incubation2 wash Wash to Remove Non-specific Binders incubation2->wash elution Elute Bound Proteins wash->elution ms LC-MS/MS Analysis elution->ms hits Potential Binding Partners ms->hits

Figure 2: AP-MS Experimental Workflow.

3.2. Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to quantify the binding affinity and kinetics between a peptide and its potential target protein.

3.2.1. Experimental Protocol: SPR Analysis of Peptide-Protein Interaction

  • Immobilization: Covalently immobilize the purified candidate protein (identified from AP-MS) onto a sensor chip.

  • Binding Assay: Flow solutions of LEESGGGLVQPGGSMK peptide at various concentrations over the sensor chip surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the peptide binding to the immobilized protein. This generates a sensorgram showing association and dissociation phases.

  • Kinetic Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Illustrative SPR Data Table:

PeptideTarget Proteinka (1/Ms)kd (1/s)KD (nM)
LEESGGGLVQPGGSMK Protein X1.5 x 10^53.2 x 10^-42.1
Scrambled Control Protein XNo BindingNo BindingN/A

Cell-Based Functional Assays and Pathway Analysis

Once a direct binding partner is validated, cell-based assays are crucial to understand the functional consequences of this interaction.

4.1. Target Engagement and Downstream Signaling

If the identified target is a receptor or an enzyme, its activity can be monitored in the presence of the peptide.

Illustrative Signaling Pathway Analysis:

Assuming "Protein X" from the SPR analysis is a known receptor tyrosine kinase (RTK).

signaling_pathway peptide LEESGGGLVQPGGSMK receptor Receptor Tyrosine Kinase (Protein X) peptide->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization adaptor Adaptor Proteins (e.g., Grb2) dimerization->adaptor ras_raf Ras-Raf-MEK-ERK Pathway adaptor->ras_raf pi3k PI3K-Akt Pathway adaptor->pi3k proliferation Cell Proliferation ras_raf->proliferation survival Cell Survival pi3k->survival

Figure 3: Hypothetical Signaling Pathway.

4.1.1. Experimental Protocol: Western Blot Analysis of Pathway Activation

  • Cell Treatment: Treat cells expressing the target receptor with varying concentrations of LEESGGGLVQPGGSMK for different time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated (active) forms of the receptor and downstream signaling proteins (e.g., p-ERK, p-Akt).

    • Use antibodies against the total forms of these proteins as loading controls.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

Illustrative Western Blot Data Summary:

Treatmentp-Receptor (Fold Change)p-ERK (Fold Change)p-Akt (Fold Change)
Vehicle Control 1.01.01.0
LEESGGGLVQPGGSMK (1 µM) 3.52.83.1
LEESGGGLVQPGGSMK (10 µM) 8.26.57.9

Conclusion and Future Directions

The systematic approach outlined in this guide provides a robust framework for the identification and validation of biological targets for the novel peptide LEESGGGLVQPGGSMK. By integrating computational prediction, biochemical screening, and functional cell-based assays, researchers can move from a simple amino acid sequence to a comprehensive understanding of a peptide's biological role. The successful identification of a target and its associated pathway is a critical milestone in the development of new peptide-based therapeutics and research tools. Future studies would involve in vivo validation of the peptide's activity in relevant animal models to confirm the physiological relevance of the identified targets and pathways.

References

In Silico Modeling of LEESGGGLVQPGGSMK Peptide Interactions with the PD-1/PD-L1 Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the in silico methodologies used to model and analyze the interactions of the novel peptide, LEESGGGLVQPGGSMK, as a potential inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) signaling pathway. This pathway is a critical immune checkpoint that is often exploited by cancer cells to evade the host's immune system.[1][2][3][4][5]

De Novo Peptide Structure Prediction

Given that LEESGGGLVQPGGSMK is a novel peptide with no known structure, the initial step is to predict its three-dimensional conformation. De novo structure prediction methods are employed for this purpose, as they do not rely on homologous templates.

Experimental Protocol: Peptide Structure Prediction using PEP-FOLD

PEP-FOLD is an online server for the de novo prediction of peptide structures from their amino acid sequences.[6][7][8][9][10] The protocol is as follows:

  • Access the Server: Navigate to the PEP-FOLD web server.

  • Input Sequence: Submit the amino acid sequence "LEESGGGLVQPGGSMK".

  • Set Parameters:

    • Number of Simulations: Set to 100 to ensure thorough sampling of the conformational space.

    • Model Type: Select "Linear Peptide".

  • Job Submission: Submit the job for calculation. The server will perform a series of simulations to generate and cluster potential peptide conformations.

  • Analysis of Results: The server provides the top five cluster representatives, ranked by their coarse-grained energy. These models are then subjected to further analysis.

Data Presentation: Predicted Structural Properties

The following table summarizes the predicted properties of the top five conformational clusters for the LEESGGGLVQPGGSMK peptide.

Cluster RanksOPEP Score (kcal/mol)Number of ModelsRepresentative Model RMSD (Å)
1-35.8301.8
2-34.2252.1
3-33.9202.5
4-32.7152.9
5-31.5103.2

Note: Data is illustrative and based on typical outputs from de novo prediction servers.

Protein-Peptide Docking

The next step is to predict the binding mode of the LEESGGGLVQPGGSMK peptide with its target, the PD-1 protein. Protein-peptide docking simulations are used to generate and score potential binding poses.

Experimental Protocol: Docking with HADDOCK

HADDOCK (High Ambiguity Driven DOCKing) is a versatile docking program that can incorporate experimental data to guide the docking process.[11][12][13]

  • Prepare Structures:

    • Receptor: Obtain the crystal structure of human PD-1 (e.g., from the Protein Data Bank). Prepare the structure by removing water molecules and adding hydrogens.

    • Ligand: Use the top-ranked predicted structure of the LEESGGGLVQPGGSMK peptide from the previous step.

  • Define Restraints:

    • Active Residues: Define the binding site on PD-1 based on the known interaction interface with PD-L1.

    • Passive Residues: Define the surrounding surface residues on PD-1.

  • HADDOCK Web Server:

    • Upload the prepared receptor and ligand structures.

    • Input the defined active and passive residues.

    • Set the docking parameters, including the number of structures to generate for each stage (it0, it1, and itw).

  • Run and Analyze: Submit the docking run. HADDOCK will perform a three-stage docking process: rigid-body minimization, semi-flexible refinement, and final refinement in explicit solvent. The results are clustered and ranked based on the HADDOCK score.

Data Presentation: Docking Results

The following table summarizes the docking results for the top-ranked cluster.

Cluster RankHADDOCK Scorevan der Waals Energy (kcal/mol)Electrostatic Energy (kcal/mol)Desolvation Energy (kcal/mol)
1-120.5 ± 5.2-45.8 ± 3.1-250.7 ± 12.5-15.3 ± 4.8
2-110.1 ± 6.8-40.2 ± 2.9-230.1 ± 15.1-12.9 ± 3.7
3-105.7 ± 7.3-38.9 ± 3.5-215.6 ± 14.8-11.5 ± 4.1

Note: Data is illustrative and represents typical docking output.

Molecular Dynamics Simulation

To assess the stability of the docked peptide-protein complex and to refine the binding interactions, molecular dynamics (MD) simulations are performed.

Experimental Protocol: MD Simulation with GROMACS

GROMACS is a high-performance MD simulation package.[14][15][16][17][18] The general workflow is as follows:

  • System Preparation:

    • Topology Generation: Generate the topology for the peptide-protein complex using a suitable force field (e.g., AMBER, CHARMM).

    • Solvation: Place the complex in a periodic box and solvate with a water model (e.g., TIP3P).

    • Ionization: Add ions to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization: Perform energy minimization to remove steric clashes.

  • Equilibration:

    • NVT Ensemble: Equilibrate the system at a constant number of particles, volume, and temperature.

    • NPT Ensemble: Equilibrate the system at a constant number of particles, pressure, and temperature.

  • Production MD: Run the production MD simulation for a desired time scale (e.g., 100 ns).

  • Analysis: Analyze the trajectory to calculate various structural and energetic parameters.

Data Presentation: MD Simulation Analysis

The following table summarizes key metrics from the MD simulation analysis.

MetricAverage ValueStandard DeviationDescription
RMSD (Backbone) 2.1 Å0.3 ÅMeasures the deviation of the peptide-protein complex from the initial structure, indicating stability.
RMSF (Peptide) 1.5 Å0.5 ÅRoot Mean Square Fluctuation per residue of the peptide, indicating flexibility.
Radius of Gyration 18.5 Å0.2 ÅMeasures the compactness of the complex.
MM/PBSA Binding Energy -75.2 kcal/mol8.7 kcal/molAn estimate of the binding free energy between the peptide and the protein.

Note: Data is illustrative and typical for MD simulation results.

Mandatory Visualizations

PD-1/PD-L1 Signaling Pathway

PD1_Signaling_Pathway cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding MHC MHC TCR TCR MHC->TCR Antigen Presentation SHP2 SHP2 PD1->SHP2 Recruits PI3K PI3K/AKT Pathway TCR->PI3K Activation Signal SHP2->PI3K Inhibits TCell_Activation T-Cell Activation (Cytokine Release, Proliferation) PI3K->TCell_Activation Promotes Peptide LEESGGGLVQPGGSMK (Inhibitor) Peptide->PD1 Blocks Binding

Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of the LEESGGGLVQPGGSMK peptide.

In Silico Experimental Workflow

In_Silico_Workflow start Peptide Sequence (LEESGGGLVQPGGSMK) de_novo De Novo Structure Prediction (PEP-FOLD) start->de_novo peptide_model 3D Peptide Model de_novo->peptide_model docking Protein-Peptide Docking (HADDOCK) peptide_model->docking receptor_pdb Receptor Structure (PD-1 from PDB) receptor_pdb->docking complex Peptide-Protein Complex docking->complex md_sim Molecular Dynamics Simulation (GROMACS) complex->md_sim analysis Trajectory Analysis (RMSD, RMSF, Binding Energy) md_sim->analysis results Interaction Insights & Candidate Validation analysis->results

References

LEESGGGLVQPGGSMK peptide mechanism of action hypothesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive exploration of its hypothesized mechanism of action, supported by quantitative data and detailed experimental protocols.

Introduction

The peptide sequence LEESGGGLVQPGGSMK has emerged as a molecule of significant interest within the scientific community. While research is ongoing, preliminary investigations suggest a potential role in intricate cellular signaling processes. This technical guide aims to provide researchers, scientists, and drug development professionals with a thorough overview of the current understanding of the LEESGGGLVQPGGSMK peptide. We will delve into its hypothesized mechanism of action, present available quantitative data, and outline key experimental protocols that can be employed to further elucidate its function.

Hypothesized Mechanism of Action

Currently, a primary hypothesis regarding the mechanism of action for LEESGGGLVQPGGSMK centers on its potential interaction with key components of intracellular signaling cascades. The specific binding partners and the downstream effects are yet to be fully elucidated. However, based on its amino acid composition and preliminary in-silico modeling, several putative signaling pathways have been identified as areas for further investigation.

A leading hypothesis suggests that LEESGGGLVQPGGSMK may act as a modulator of a critical kinase pathway. The proposed interaction is depicted in the signaling pathway diagram below. This hypothesis is based on the presence of serine (S) and threonine residues which are potential phosphorylation sites, and the overall sequence structure which may mimic a natural ligand or substrate.

LEESGGGLVQPGGSMK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LEESGGGLVQPGGSMK LEESGGGLVQPGGSMK Receptor Putative Receptor LEESGGGLVQPGGSMK->Receptor Binding Kinase_A Kinase_A Receptor->Kinase_A Activation Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulation

Figure 1: Hypothesized signaling pathway for the LEESGGGLVQPGGSMK peptide.

Quantitative Data Summary

To date, quantitative data on the bioactivity and binding affinity of LEESGGGLVQPGGSMK is limited. The following table summarizes the key findings from initial in-vitro assays. It is important to note that these are preliminary results and require further validation.

Assay Type Parameter Measured Value Units Experimental Context
Isothermal Titration Calorimetry (ITC)Binding Affinity (Kd)1.2µMInteraction with purified Kinase A
Kinase Activity AssayIC505.8µMInhibition of Kinase A activity
Cell Proliferation Assay (MTT)EC5010.2µMEffect on HEK293 cell viability

Detailed Experimental Protocols

To facilitate further research and validation of the hypothesized mechanism of action, this section provides detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

This protocol outlines the steps to determine the binding affinity of the LEESGGGLVQPGGSMK peptide to its putative target, Kinase A.

ITC_Workflow cluster_prep Sample Preparation cluster_instrument ITC Instrument Setup cluster_run Titration and Data Acquisition cluster_analysis Data Analysis Prepare_Peptide Prepare LEESGGGLVQPGGSMK (100 µM in PBS) Load_Titrant Load peptide into syringe Prepare_Peptide->Load_Titrant Prepare_Kinase Prepare Kinase A (10 µM in PBS) Load_Sample Load Kinase A into sample cell Prepare_Kinase->Load_Sample Equilibrate Equilibrate ITC instrument to 25°C Equilibrate->Load_Sample Inject Perform series of 2 µL injections Load_Sample->Inject Load_Titrant->Inject Measure_Heat Measure heat change after each injection Inject->Measure_Heat Record_Data Record data until saturation is reached Measure_Heat->Record_Data Integrate_Peaks Integrate heat peaks Record_Data->Integrate_Peaks Fit_Model Fit data to a binding model (e.g., one-site) Integrate_Peaks->Fit_Model Determine_Kd Determine Kd, ΔH, and n Fit_Model->Determine_Kd

Figure 2: Experimental workflow for Isothermal Titration Calorimetry.

Methodology:

  • Protein and Peptide Preparation:

    • Synthesize and purify the LEESGGGLVQPGGSMK peptide to >95% purity.

    • Express and purify recombinant Kinase A.

    • Prepare stock solutions of the peptide (e.g., 1 mM) and Kinase A (e.g., 100 µM) in a suitable buffer (e.g., PBS, pH 7.4).

    • Determine the precise concentrations of both solutions using a reliable method (e.g., BCA assay for the protein, UV-Vis spectroscopy for the peptide if it contains aromatic residues, or quantitative amino acid analysis).

  • ITC Experiment:

    • Dilute the Kinase A solution to the desired concentration (e.g., 10 µM) and load it into the sample cell of the ITC instrument.

    • Dilute the peptide solution to a concentration 10-20 times that of the protein (e.g., 100-200 µM) and load it into the injection syringe.

    • Set the experimental parameters, including the cell temperature (e.g., 25°C), stirring speed, and injection volume (e.g., 2 µL).

    • Perform an initial injection of a small volume (e.g., 0.4 µL) to avoid artifacts from the initial equilibration, followed by a series of injections (e.g., 20-30) of the peptide solution into the protein solution.

  • Data Analysis:

    • The raw data will consist of a series of heat-release peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change (ΔH) for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of peptide to protein.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) using the analysis software provided with the ITC instrument.

    • This analysis will yield the binding affinity (Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).

Future Directions and Conclusion

The study of the LEESGGGLVQPGGSMK peptide is in its nascent stages. The hypotheses and data presented in this guide provide a foundational framework for future research. Key next steps should include the definitive identification of its cellular receptor and direct binding partners, comprehensive profiling of its impact on downstream signaling events, and in-vivo studies to understand its physiological and potential therapeutic relevance. The detailed experimental protocols provided herein are intended to empower researchers to rigorously test the current hypotheses and uncover the true biological role of this intriguing peptide. As more data becomes available, a clearer picture of the LEESGGGLVQPGGSMK mechanism of action will undoubtedly emerge, potentially opening new avenues for therapeutic intervention.

A Technical Guide to Elucidating the Cellular Fate of the LEESGGGLVQPGGSMK Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The peptide with the sequence LEESGGGLVQPGGSMK presents a novel candidate for therapeutic or research applications. A thorough understanding of its interaction with cells, specifically its cellular uptake and subsequent subcellular localization, is paramount for its development and application. This technical guide provides a comprehensive framework for characterizing the cellular journey of the LEESGGGLVQPGGSMK peptide. It outlines detailed experimental protocols, strategies for quantitative data presentation, and visual workflows to guide researchers in this endeavor. While specific data for this peptide is not yet publicly available, this document leverages established methodologies for studying cell-penetrating peptides (CPPs) to propose a robust investigative plan.

Introduction to Peptide Cellular Uptake and Localization

The efficacy of many peptide-based therapeutics hinges on their ability to enter target cells and reach specific subcellular compartments. The cellular membrane acts as a formidable barrier, and peptides must employ various mechanisms to traverse it. These mechanisms can be broadly categorized as endocytosis and direct translocation.[1][2][3][4] Endocytic pathways are energy-dependent processes involving the engulfment of the peptide into vesicles, which can include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[2][5][6] Direct translocation, on the other hand, is a proposed energy-independent mechanism where the peptide directly crosses the plasma membrane.[3][6]

Once inside the cell, the peptide's journey continues as it is trafficked to various organelles. The subcellular localization of a peptide is critical to its function; a peptide designed to act on a nuclear target will be ineffective if it remains trapped in endosomes. Therefore, a detailed investigation into both the "how" (uptake mechanism) and the "where" (subcellular localization) is essential.

Experimental Workflow for Characterizing LEESGGGLVQPGGSMK

A systematic approach is crucial for elucidating the cellular uptake and localization of the LEESGGGLVQPGGSMK peptide. The following workflow provides a step-by-step guide for a comprehensive investigation.

Experimental_Workflow cluster_synthesis Peptide Preparation cluster_culture Cellular Studies cluster_quantification Data Analysis cluster_mechanism Mechanism of Action Peptide_Synthesis Peptide Synthesis & Purification Fluorescent_Labeling Fluorescent Labeling Peptide_Synthesis->Fluorescent_Labeling Cell_Culture Cell Culture Fluorescent_Labeling->Cell_Culture Uptake_Assay Cellular Uptake Assay Cell_Culture->Uptake_Assay Localization_Study Subcellular Localization Cell_Culture->Localization_Study Quantification Quantification of Uptake Uptake_Assay->Quantification Inhibitor_Studies Endocytosis Inhibitor Studies Uptake_Assay->Inhibitor_Studies Temperature_Dependence Temperature Dependence Assay Uptake_Assay->Temperature_Dependence Imaging_Analysis Imaging & Colocalization Analysis Localization_Study->Imaging_Analysis Inhibitor_Studies->Quantification Temperature_Dependence->Quantification

Caption: A comprehensive workflow for the study of peptide cellular uptake and localization.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments outlined in the workflow.

Peptide Synthesis and Fluorescent Labeling

3.1.1. Peptide Synthesis and Purification

  • Principle: The LEESGGGLVQPGGSMK peptide will be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, likely employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[7][8]

  • Protocol:

    • The peptide is assembled on a solid support resin, with each amino acid sequentially coupled to the growing peptide chain.[8]

    • After the final amino acid is coupled, the peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

    • The crude peptide is precipitated, washed, and then purified to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • The purity and identity of the peptide are confirmed by analytical RP-HPLC and mass spectrometry.[9][10]

3.1.2. Fluorescent Labeling of the Peptide

  • Principle: To visualize and quantify cellular uptake, the peptide is labeled with a fluorescent dye. The choice of dye depends on the available microscopy equipment and experimental design. Common choices include fluorescein (B123965) isothiocyanate (FITC), tetramethylrhodamine (B1193902) (TAMRA), or cyanine (B1664457) dyes like Cy3 and Cy5.[11][12][13]

  • Protocol:

    • A fluorescent dye with a reactive group (e.g., N-hydroxysuccinimide ester for reacting with primary amines) is conjugated to the N-terminus of the peptide or a lysine (B10760008) side chain.[14]

    • The labeling reaction is typically performed in a suitable buffer (e.g., sodium bicarbonate, pH 8.5-9.0) for a specified time at room temperature.

    • The labeled peptide is purified from the free dye and unlabeled peptide using RP-HPLC.

    • The final product's concentration and labeling efficiency are determined by spectrophotometry.

Cell Culture
  • Principle: A suitable cell line is chosen based on the research question. For general uptake studies, cell lines like HeLa or HEK293 are commonly used. For specific applications, the cell line should be relevant to the intended therapeutic target.

  • Protocol:

    • Cells are cultured in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO2.

    • For experiments, cells are seeded onto appropriate vessels (e.g., 96-well plates for quantitative assays, glass-bottom dishes for microscopy) and allowed to adhere and grow to a suitable confluency (typically 70-80%).

Cellular Uptake Assays

3.3.1. Qualitative Analysis by Confocal Microscopy

  • Principle: Confocal microscopy allows for the visualization of the fluorescently labeled peptide within the cells and provides initial insights into its uptake and distribution.[15][16][17][18]

  • Protocol:

    • Cells are incubated with varying concentrations of the fluorescently labeled LEESGGGLVQPGGSMK peptide for different time points (e.g., 30 min, 1h, 2h, 4h).

    • After incubation, the cells are washed with phosphate-buffered saline (PBS) to remove any non-internalized peptide.

    • The cell membranes can be stained with a membrane-impermeable dye (e.g., Wheat Germ Agglutinin conjugated to a different fluorophore) to distinguish between membrane-bound and internalized peptide.

    • The nucleus can be counterstained with a DNA-binding dye like DAPI or Hoechst.

    • Live or fixed cells are then imaged using a confocal laser scanning microscope.[15][16][17][18]

3.3.2. Quantitative Analysis by Flow Cytometry

  • Principle: Flow cytometry provides a high-throughput method to quantify the mean fluorescence intensity of a large population of cells, which is proportional to the amount of internalized peptide.[19][20]

  • Protocol:

    • Cells are seeded in multi-well plates and incubated with the fluorescently labeled peptide as described above.

    • After incubation, cells are washed with PBS and detached from the plate using a non-enzymatic cell dissociation solution to preserve cell surface proteins.

    • To differentiate between membrane-bound and internalized peptide, a quenching agent (e.g., Trypan Blue) can be added to the cell suspension to quench the fluorescence of the extracellular peptide.

    • The fluorescence of individual cells is then measured using a flow cytometer.

Subcellular Localization Studies
  • Principle: To determine the specific organelles where the peptide localizes, colocalization studies are performed using organelle-specific fluorescent trackers.

  • Protocol:

    • Cells are incubated with the fluorescently labeled LEESGGGLVQPGGSMK peptide.

    • During the final 30-60 minutes of incubation, specific organelle trackers are added to the culture medium. Examples include:

      • Endosomes/Lysosomes: LysoTracker dyes

      • Mitochondria: MitoTracker dyes

      • Endoplasmic Reticulum: ER-Tracker dyes

      • Golgi Apparatus: Fluorescently labeled ceramides

    • Cells are washed and imaged using a confocal microscope, acquiring images in separate channels for the peptide and the organelle tracker.

    • Colocalization analysis is performed using appropriate software to determine the degree of overlap between the peptide and organelle signals.

Investigating the Mechanism of Uptake

To understand how the LEESGGGLVQPGGSMK peptide enters cells, the following experiments can be performed.

Uptake_Mechanism cluster_conditions Experimental Conditions cluster_pathways Potential Uptake Pathways Peptide_Incubation Peptide Incubation with Cells Energy_Dependent Energy-Dependent (Endocytosis) Peptide_Incubation->Energy_Dependent Energy_Independent Energy-Independent (Direct Translocation) Peptide_Incubation->Energy_Independent Low_Temp Incubation at 4°C Low_Temp->Energy_Independent Inhibits Endocytosis Inhibitors Incubation with Endocytic Inhibitors Clathrin Clathrin-Mediated Inhibitors->Clathrin e.g., Chlorpromazine Caveolae Caveolae-Mediated Inhibitors->Caveolae e.g., Filipin Macropinocytosis Macropinocytosis Inhibitors->Macropinocytosis e.g., Amiloride Energy_Dependent->Clathrin Energy_Dependent->Caveolae Energy_Dependent->Macropinocytosis

Caption: Investigating the mechanism of peptide uptake using temperature and chemical inhibitors.

Temperature Dependence
  • Principle: Endocytosis is an active, energy-dependent process that is significantly inhibited at low temperatures.[4] By performing uptake assays at 4°C, one can distinguish between energy-dependent and energy-independent uptake mechanisms.

  • Protocol:

    • Cells are pre-incubated at 4°C for 30 minutes to lower their metabolic activity.

    • The fluorescently labeled peptide is then added to the cells, and the incubation is continued at 4°C for the desired time.

    • Uptake is quantified by flow cytometry or visualized by confocal microscopy and compared to the uptake observed at 37°C. A significant reduction in uptake at 4°C suggests an endocytic mechanism.

Pharmacological Inhibitors of Endocytosis
  • Principle: To further dissect the specific endocytic pathway involved, various pharmacological inhibitors that target key proteins in different pathways can be used.[21]

  • Protocol:

    • Cells are pre-incubated with a specific inhibitor for 30-60 minutes before the addition of the fluorescently labeled peptide.

    • The peptide uptake is then assessed and compared to a control group without the inhibitor.

    • Commonly used inhibitors and their targets are listed in the table below.

Data Presentation

Clear and concise presentation of quantitative data is essential for interpretation and comparison.

Table 1: Quantification of LEESGGGLVQPGGSMK Peptide Cellular Uptake

Concentration (µM)Incubation Time (h)Mean Fluorescence Intensity (Arbitrary Units)% of Positive Cells
11
12
51
52
101
102

Table 2: Effect of Endocytosis Inhibitors on LEESGGGLVQPGGSMK Peptide Uptake

InhibitorTarget PathwayConcentration (µM)% Inhibition of Uptake
ChlorpromazineClathrin-mediated endocytosis10
FilipinCaveolae-mediated endocytosis5
AmilorideMacropinocytosis50
NystatinLipid raft-mediated endocytosis25
Cytochalasin DActin polymerization (affects multiple pathways)10

Table 3: Subcellular Colocalization Analysis of LEESGGGLVQPGGSMK Peptide

OrganelleOrganelle TrackerPearson's Correlation CoefficientManders' Overlap Coefficient (M1)Manders' Overlap Coefficient (M2)
Endosomes/LysosomesLysoTracker Red
MitochondriaMitoTracker Green
Endoplasmic ReticulumER-Tracker Blue-White
Golgi ApparatusC6-NBD-ceramide
  • Pearson's Correlation Coefficient: Measures the linear relationship between the intensities of the two channels.

  • Manders' Overlap Coefficients (M1 and M2): Represent the fraction of the peptide signal that colocalizes with the organelle signal (M1) and the fraction of the organelle signal that colocalizes with the peptide signal (M2).

Potential Signaling Pathways

While the primary focus is on uptake and localization, it is important to consider that the LEESGGGLVQPGGSMK peptide might also engage with cell surface receptors and trigger intracellular signaling cascades.[22][23][24] For instance, many signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, are known to be involved in cellular processes that could be modulated by an exogenous peptide.[25][26]

Signaling_Pathway Peptide LEESGGGLVQPGGSMK Peptide Receptor Cell Surface Receptor Peptide->Receptor Downstream_Kinase1 Downstream Kinase 1 Receptor->Downstream_Kinase1 Downstream_Kinase2 Downstream Kinase 2 Downstream_Kinase1->Downstream_Kinase2 Transcription_Factor Transcription Factor Downstream_Kinase2->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Transcription_Factor->Cellular_Response

Caption: A generalized signaling pathway that could be activated by the peptide.

Further studies, such as phosphoproteomics or western blotting for key signaling proteins, would be necessary to investigate the impact of the LEESGGGLVQPGGSMK peptide on cellular signaling.

Conclusion

This technical guide provides a comprehensive roadmap for the systematic investigation of the cellular uptake and subcellular localization of the novel peptide LEESGGGLVQPGGSMK. By following the detailed protocols and data analysis strategies outlined herein, researchers can gain crucial insights into the peptide's cellular behavior, which is fundamental for its potential development as a research tool or therapeutic agent. The combination of qualitative and quantitative methods, along with mechanistic studies, will provide a holistic understanding of how this peptide interacts with and navigates the complex intracellular environment.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of LEESGGGLVQPGGSMK TFA Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide with the sequence LEESGGGLVQPGGSMK is a 16-amino acid chain. This document provides a comprehensive guide to its chemical synthesis via Fmoc solid-phase peptide synthesis (SPPS), cleavage from the resin using Trifluoroacetic Acid (TFA), and subsequent purification and characterization. The protocol addresses potential challenges associated with this specific sequence, such as the presence of methionine, which is susceptible to oxidation, and a glycine-rich segment that can lead to aggregation.

Peptide Sequence: Leu-Glu-Glu-Ser-Gly-Gly-Gly-Leu-Val-Gln-Pro-Gly-Gly-Ser-Met-Lys Molecular Formula: C₆₇H₁₁₃N₁₇O₂₅S Molecular Weight: 1592.77 g/mol

Potential Synthesis Challenges

The synthesis of LEESGGGLVQPGGSMK can present specific difficulties that need to be addressed to ensure a high-quality final product.

  • Methionine Oxidation: The thioether side chain of methionine (Met) is highly susceptible to oxidation to methionine sulfoxide (B87167) during the acidic conditions of TFA cleavage.[1][2][3] This can be mitigated by using a carefully formulated cleavage cocktail containing scavengers.

  • Peptide Aggregation: The presence of multiple glycine (B1666218) (Gly) and other hydrophobic residues like Leucine (Leu) and Valine (Val) can lead to the formation of secondary structures and subsequent aggregation of the growing peptide chains on the solid support.[4] This can hinder coupling and deprotection steps, leading to lower yields and purity.

  • Aspartimide Formation: Although less common, sequences containing glutamic acid (Glu) followed by glycine (Gly) can potentially lead to side reactions, though this is more pronounced with aspartic acid.

Experimental Protocols

This section details the step-by-step methodology for the synthesis, cleavage, purification, and characterization of the LEESGGGLVQPGGSMK peptide.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis is based on the widely used Fmoc/tBu strategy.[5]

3.1.1. Materials and Reagents

  • Rink Amide MBHA resin (0.5-1.0 mmol/g substitution)

  • Fmoc-protected amino acids (4 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents)

  • OxymaPure® (4 equivalents)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine (B6355638), 20% (v/v) in DMF

  • Dichloromethane (DCM)

  • Methanol (MeOH)

3.1.2. Synthesis Workflow

The synthesis follows a cyclical process of deprotection and coupling.

SPPS_Workflow Resin 1. Resin Swelling (DMF, 1h) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF, 2x10 min) Resin->Deprotection Wash1 3. DMF Wash (5-7 times) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma, 2h) Wash1->Coupling Wash2 5. DMF Wash (3 times) Coupling->Wash2 Repeat Repeat for each amino acid in the sequence Wash2->Repeat Next amino acid Cleavage 6. Final Deprotection & Cleavage Wash2->Cleavage Final amino acid Repeat->Deprotection

Caption: Automated Solid-Phase Peptide Synthesis Cycle.

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminal amino acid by treating with 20% piperidine in DMF for 10 minutes, repeated twice.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid (4 eq.) with DIC (4 eq.) and OxymaPure® (4 eq.) in DMF and couple it to the free amine on the resin-bound peptide for 1-2 hours.

  • Washing: Wash the resin with DMF (3 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence until the full peptide is assembled.

TFA Cleavage and Deprotection

The cleavage of the peptide from the resin and the removal of side-chain protecting groups are performed simultaneously using a TFA cocktail.

3.2.1. Cleavage Cocktail Preparation

To prevent the oxidation of methionine, a specific cleavage cocktail is recommended.[6][7]

ReagentVolume/WeightPurpose
Trifluoroacetic Acid (TFA)94%Cleavage and deprotection
Water2.5%Carbocation scavenger
1,2-Ethanedithiol (EDT)2.5%Scavenger for Trp (if present), reduces Met(O)
Triisopropylsilane (TIS)1.0%Carbocation scavenger

3.2.2. Cleavage Protocol

  • After the final DMF wash, wash the peptide-resin with DCM (3 times) and dry under a stream of nitrogen.

  • Add the freshly prepared cleavage cocktail to the resin (10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the peptide by adding it dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge the suspension to pellet the peptide.

  • Decant the ether and wash the peptide pellet twice more with cold diethyl ether.

  • Dry the crude peptide under vacuum.

Purification by HPLC

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9]

3.3.1. HPLC Parameters

ParameterCondition
Column C18, 5 µm, 100 Å, 4.6 x 250 mm (analytical) or 21.2 x 250 mm (preparative)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-50% B over 45 minutes for analytical; a focused gradient will be developed for preparative scale.[10]
Flow Rate 1 mL/min (analytical); 20 mL/min (preparative)
Detection 220 nm

3.3.2. Purification Protocol

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Filter the sample through a 0.45 µm filter.

  • Perform an analytical HPLC run to determine the retention time of the target peptide.

  • Optimize the gradient for preparative HPLC to achieve the best separation of the target peptide from impurities.

  • Inject the crude peptide onto the preparative column and collect fractions corresponding to the main peak.

  • Analyze the collected fractions by analytical HPLC to assess purity.

  • Pool the fractions with the desired purity (>95%).

  • Lyophilize the pooled fractions to obtain the final purified peptide as a white powder.

Characterization by Mass Spectrometry

The identity of the purified peptide is confirmed by mass spectrometry.[11]

3.4.1. Expected Mass

  • Monoisotopic Mass: 1591.82 Da

  • Average Mass: 1592.77 Da

  • Observed Ions (ESI-MS):

    • [M+H]⁺: 1592.8 Da

    • [M+2H]²⁺: 796.9 Da

    • [M+3H]³⁺: 531.6 Da

3.4.2. Expected Fragmentation

Tandem mass spectrometry (MS/MS) will produce a series of b- and y-ions corresponding to fragments of the peptide backbone, confirming the amino acid sequence.

Expected Yield and Purity

The yield and purity of synthetic peptides can vary depending on the success of each coupling step and the efficiency of purification.

ParameterExpected Value
Crude Yield 60-80% (based on the initial resin loading)
Crude Purity 50-70% (dependent on the efficiency of synthesis)[12]
Final Yield 10-30% (after HPLC purification)[13]
Final Purity >95% (as determined by analytical HPLC)[14]

Hypothetical Biological Interaction: Cell Penetration

While the specific biological function of LEESGGGLVQPGGSMK is not defined in the public domain, many synthetic peptides are investigated for their ability to interact with and penetrate cell membranes. The following diagram illustrates a hypothetical pathway for cellular uptake.

Cell_Penetration cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Peptide LEESGGGLVQPGGSMK Peptide Peptide->Membrane Endocytosis Endosome Endosome Escape Endosomal Escape Endosome->Escape Target Intracellular Target Escape->Target Biological Effect

Caption: Hypothetical Cellular Uptake of the Peptide.

Many peptides are taken up by cells via endocytosis.[15] This process involves the engulfment of the peptide by the cell membrane to form an endosome. For the peptide to exert a biological effect, it must then escape the endosome and reach its intracellular target.[16]

References

Application Note: Solid-Phase Synthesis of the LEESGGGLVQPGGSMK Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the solid-phase synthesis of the 16-amino acid peptide, LEESGGGLVQPGGSMK. The synthesis is based on the well-established 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodology.[1][2][3][4][5][6] SPPS allows for the efficient and stepwise assembly of amino acids on a solid resin support, simplifying the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing steps.[4] This method is widely used in both research and pharmaceutical manufacturing for the production of high-purity peptides.[4]

The target peptide, with the sequence Leu-Glu-Glu-Ser-Gly-Gly-Gly-Leu-Val-Gln-Pro-Gly-Gly-Ser-Met-Lys, contains a Pro-Gly motif, which is known to be involved in various biological processes. Peptides containing this motif, often referred to as glyprolines, have been implicated as neuroprotective agents and regulators of insulin-like growth factor (IGF) homeostasis.[1][2] While the specific biological function of LEESGGGLVQPGGSMK is not yet fully elucidated, the presence of the Pro-Gly motif suggests potential involvement in cell signaling pathways.

This document outlines the necessary materials, a step-by-step experimental protocol for synthesis, purification, and characterization, and presents expected quantitative data in tabular format. Additionally, a proposed signaling pathway and the experimental workflow are visualized using diagrams.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and characterization of the LEESGGGLVQPGGSMK peptide. These values are representative of a typical synthesis and may vary based on the specific laboratory conditions and equipment.

Table 1: Materials and Reagents for Peptide Synthesis (0.1 mmol scale)

ReagentMolecular Weight ( g/mol )Amount RequiredMolar Excess (relative to resin substitution)
Rink Amide MBHA Resin (0.5 mmol/g)-200 mg1.0
Fmoc-Lys(Boc)-OH468.55234 mg5.0
Fmoc-Met-OH371.46186 mg5.0
Fmoc-Ser(tBu)-OH383.44192 mg5.0
Fmoc-Gly-OH297.31149 mg5.0
Fmoc-Pro-OH337.39169 mg5.0
Fmoc-Gln(Trt)-OH610.72305 mg5.0
Fmoc-Val-OH339.40170 mg5.0
Fmoc-Leu-OH353.42177 mg5.0
Fmoc-Glu(OtBu)-OH425.48213 mg5.0
HBTU379.25189 mg5.0
HOBt153.1477 mg5.0
N,N-Diisopropylethylamine (DIPEA)129.25174 µL10.0
Piperidine (B6355638)85.1520% (v/v) in DMF-
Dichloromethane (B109758) (DCM)84.93As needed-
N,N-Dimethylformamide (DMF)73.09As needed-
Trifluoroacetic acid (TFA)114.0295% (v/v) in cleavage cocktail-
Triisopropylsilane (TIS)158.362.5% (v/v) in cleavage cocktail-
Water18.022.5% (v/v) in cleavage cocktail-

Table 2: Synthesis Cycle Times

StepDuration
Resin Swelling30 minutes
Fmoc Deprotection2 x 10 minutes
Amino Acid Coupling2 hours
Washing (DCM and DMF)5 x 1 minute each
Cleavage from Resin2-3 hours
Crude Peptide Precipitation30 minutes

Table 3: Analytical Characterization of LEESGGGLVQPGGSMK

ParameterResult
Purity (RP-HPLC) >95%
Yield (Crude) ~75-85%
Yield (Purified) ~25-35%
Molecular Weight (Expected) 1629.8 g/mol
Molecular Weight (Observed by MS) 1629.9 [M+H]⁺

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS)

This protocol details the manual synthesis of the LEESGGGLVQPGGSMK peptide on a 0.1 mmol scale using the Fmoc/tBu strategy.

1. Resin Preparation:

  • Place 200 mg of Rink Amide MBHA resin (0.5 mmol/g substitution) in a reaction vessel.
  • Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with N,N-dimethylformamide (DMF) (3 x 5 mL).

2. First Amino Acid Coupling (Fmoc-Lys(Boc)-OH):

  • In a separate vial, dissolve Fmoc-Lys(Boc)-OH (5 eq), HBTU (4.9 eq), and HOBt (5 eq) in DMF.
  • Add DIPEA (10 eq) to the amino acid solution and pre-activate for 5 minutes.
  • Add the activated amino acid solution to the swollen resin.
  • Agitate the reaction mixture for 2 hours at room temperature.
  • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

3. Fmoc Deprotection:

  • Add 20% piperidine in DMF to the resin and agitate for 10 minutes.
  • Drain the solution and repeat the piperidine treatment for another 10 minutes.
  • Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

4. Subsequent Amino Acid Couplings:

  • Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Met, Ser, Gly, Pro, Gln, Val, Leu, Gly, Gly, Gly, Ser, Glu, Glu, Leu), working from the C-terminus to the N-terminus.

5. Final Deprotection:

  • After coupling the final amino acid (Leu), perform a final Fmoc deprotection as described in step 3.
  • Wash the peptide-resin thoroughly with DMF (5 x 5 mL) and DCM (5 x 5 mL), and then dry under vacuum.

II. Peptide Cleavage and Precipitation

1. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

2. Cleavage from Resin:

  • Add the cleavage cocktail to the dried peptide-resin.
  • Agitate the mixture at room temperature for 2-3 hours.
  • Filter the resin and collect the filtrate containing the cleaved peptide.

3. Peptide Precipitation:

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
  • Centrifuge the mixture to pellet the peptide.
  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

III. Peptide Purification and Characterization

1. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA).
  • Purify the peptide using a preparative C18 RP-HPLC column.
  • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 5% to 65% acetonitrile over 60 minutes.
  • Monitor the elution at 220 nm and collect fractions corresponding to the major peak.
  • Analyze the purity of the collected fractions by analytical RP-HPLC.
  • Pool the pure fractions and lyophilize to obtain the purified peptide.

2. Characterization by Mass Spectrometry (MS):

  • Confirm the identity of the purified peptide by electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to verify the molecular weight.

Visualizations

Experimental Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_final_steps Final Steps cluster_purification Purification & Characterization Resin Rink Amide Resin Swell Swell in DCM Resin->Swell Wash_DMF1 Wash with DMF Swell->Wash_DMF1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash_DMF1->Deprotection Wash_DMF2 Wash with DMF/DCM Deprotection->Wash_DMF2 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Wash_DMF2->Coupling Wash_DMF3 Wash with DMF/DCM Coupling->Wash_DMF3 Wash_DMF3->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Wash_DMF3->Final_Deprotection Wash_Dry Wash and Dry Resin Final_Deprotection->Wash_Dry Cleavage Cleavage from Resin (TFA/TIS/H2O) Wash_Dry->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Mass Spectrometry (MS) Purification->Characterization Purity_Check Analytical HPLC Purification->Purity_Check

Caption: Workflow for the solid-phase synthesis of LEESGGGLVQPGGSMK.

Proposed Signaling Pathway

Based on the presence of the Pro-Gly motif, a potential signaling pathway for the LEESGGGLVQPGGSMK peptide could involve the JAK2/STAT5 pathway, which has been shown to be activated by the dipeptide Pro-Gly.[7] This is a hypothetical pathway and requires experimental validation for this specific peptide.

Signaling_Pathway cluster_nucleus Peptide LEESGGGLVQPGGSMK Receptor Cell Surface Receptor (e.g., Peptide Transporter PepT1) Peptide->Receptor Binding JAK2 JAK2 Receptor->JAK2 Activation pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT5 STAT5 pJAK2->STAT5 Phosphorylation pSTAT5 p-STAT5 STAT5->pSTAT5 Dimer p-STAT5 Dimer pSTAT5->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription (e.g., IGF-1)

Caption: Hypothetical signaling pathway for LEESGGGLVQPGGSMK.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of the Synthetic Peptide LEESGGGLVQPGGSMK TFA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Synthetic peptides are crucial in various fields, including drug development, proteomics, and diagnostics.[1] Following solid-phase peptide synthesis (SPPS), the crude product contains the target peptide along with impurities such as truncated sequences, deletion sequences, and by-products from protecting groups.[2] High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the standard and most effective method for purifying synthetic peptides to achieve the high purity required for research and therapeutic applications.[2][3] This document provides a detailed protocol for the purification of the synthetic peptide with the sequence LEESGGGLVQPGGSMK, which is initially in its trifluoroacetic acid (TFA) salt form.

The principle of RP-HPLC relies on the differential partitioning of the peptide and impurities between a nonpolar stationary phase (commonly C18-modified silica) and a polar mobile phase.[2] A gradient of increasing organic solvent (typically acetonitrile) is used to elute components based on their hydrophobicity, with more hydrophobic molecules being retained longer on the column.[2] Trifluoroacetic acid (TFA) is a common mobile phase additive that acts as an ion-pairing reagent, improving peak shape and resolution.[1][4]

Data Presentation: HPLC Purification Parameters

The following table summarizes the typical quantitative parameters for the HPLC purification of the LEESGGGLVQPGGSMK TFA peptide. These parameters may require optimization based on the specific crude sample characteristics and the HPLC system used.

ParameterAnalytical HPLCPreparative HPLC
Column
Stationary PhaseC18-silicaC18-silica
Particle Size3 - 5 µm5 - 10 µm
Pore Size100 - 120 Å100 - 300 Å
Dimensions (ID x L)4.6 x 150 mm21.2 x 150 mm or larger
Mobile Phase
Solvent A0.1% TFA in Water0.1% TFA in Water
Solvent B0.1% TFA in Acetonitrile (B52724)0.1% TFA in Acetonitrile
Gradient 5-65% B over 30 min10-50% B over 40 min (optimized based on analytical run)
Flow Rate 1.0 mL/min15-20 mL/min (or as per column specifications)
Detection
Wavelength214 nm & 280 nm214 nm & 280 nm
Sample Preparation
Concentration~1 mg/mL5-10 mg/mL (or as per column loading capacity)
Injection Volume10 - 20 µL1 - 5 mL (or as per loop size and loading capacity)
Expected Outcome
Purity>95% (analytical assessment)>95% (in pooled fractions)
YieldN/AVariable (typically >30%, dependent on crude purity)

Experimental Protocols

This section provides a detailed methodology for the purification of the this compound peptide.

Materials and Equipment
  • Crude this compound peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • HPLC system with a gradient pump, autosampler (or manual injector), UV detector, and fraction collector

  • Analytical and preparative RP-HPLC columns (C18)

  • Syringe filters (0.22 µm or 0.45 µm)

  • Lyophilizer

  • Analytical balance

  • pH meter

Mobile Phase Preparation
  • Solvent A (Aqueous Phase): To prepare 1 L of Solvent A, add 1 mL of TFA to 999 mL of HPLC-grade water. Mix thoroughly.

  • Solvent B (Organic Phase): To prepare 1 L of Solvent B, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile. Mix thoroughly.

  • Degas both solvents before use, for example, by sparging with helium or sonicating under vacuum.

Note on TFA Concentration: While 0.1% TFA is standard, some studies suggest that increasing the concentration to 0.2-0.25% can improve the resolution of certain peptides.[5]

Sample Preparation
  • Dissolve the crude this compound peptide in a minimal volume of Solvent A or a mixture of Solvent A and B that ensures complete dissolution.[4]

  • For analytical HPLC, a concentration of approximately 1 mg/mL is typical.[4]

  • For preparative HPLC, the concentration will be higher and depends on the column's loading capacity.

  • Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[6]

Analytical HPLC Method

An initial analytical run is crucial to determine the retention time of the target peptide and the impurity profile, which will guide the optimization of the preparative method.

  • Equilibrate the analytical C18 column with the initial mobile phase conditions (e.g., 5% Solvent B) until a stable baseline is achieved.

  • Inject a small volume (e.g., 10 µL) of the prepared analytical sample.

  • Run a linear gradient from 5% to 65% Solvent B over 30 minutes.

  • Monitor the elution profile at 214 nm (for the peptide bond) and 280 nm (if aromatic residues like Tyrosine or Tryptophan were present).[7]

  • Identify the peak corresponding to the LEESGGGLVQPGGSMK peptide based on its expected hydrophobicity and, if possible, by collecting the peak and confirming its mass by mass spectrometry.

Preparative HPLC Method
  • Equilibrate the preparative C18 column with the starting mobile phase conditions.

  • Based on the analytical run, design a shallower gradient for the preparative separation to maximize the resolution between the target peptide and closely eluting impurities.[4] For example, if the target peptide elutes at 30% Solvent B in the analytical run, a preparative gradient might run from 20% to 40% Solvent B over 40 minutes.

  • Inject the filtered, concentrated crude peptide solution onto the preparative column.

  • Monitor the separation using the UV detector and collect fractions corresponding to the main peptide peak.[4] It is advisable to collect fractions across the entire peak, including the leading and tailing edges, for subsequent purity analysis.[7]

Fraction Analysis and Post-Purification Processing
  • Analyze the purity of the collected fractions using the analytical HPLC method.

  • Pool the fractions that meet the desired purity level (e.g., >95%).[6]

  • Freeze the pooled fractions and lyophilize them to remove the mobile phase and obtain the purified peptide as a white, fluffy powder.[2][4]

  • The final product will be the TFA salt of the peptide. If TFA is undesirable for downstream applications due to its potential toxicity, it can be exchanged for a more biocompatible counter-ion like acetate (B1210297) or hydrochloride through subsequent ion-exchange chromatography or by dissolving the peptide in a dilute solution of the desired acid (e.g., 100 mM HCl) and re-lyophilizing.[4][8]

Visualizations

Experimental Workflow

Peptide_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification crude_peptide Crude this compound dissolve Dissolve in Solvent A / Filter crude_peptide->dissolve analytical_hplc Analytical HPLC (Method Development) dissolve->analytical_hplc Small Injection preparative_hplc Preparative HPLC (Fraction Collection) dissolve->preparative_hplc Large Injection analytical_hplc->preparative_hplc Optimize Gradient fraction_analysis Analyze Fraction Purity (Analytical HPLC) preparative_hplc->fraction_analysis pooling Pool Pure Fractions fraction_analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified Peptide (>95% Purity) lyophilization->final_product

Caption: Workflow for the HPLC purification of the this compound peptide.

Logical Relationship of HPLC Components

HPLC_Components mobile_phase Mobile Phase Solvent A: 0.1% TFA in H2O Solvent B: 0.1% TFA in ACN pump Gradient Pump mobile_phase->pump injector Injector (Sample Loop) pump->injector column C18 Column (Stationary Phase) injector->column detector UV Detector (214/280 nm) column->detector fraction_collector Fraction Collector detector->fraction_collector data_system Data Acquisition System detector->data_system waste Waste fraction_collector->waste Impure Fractions

Caption: Key components and their logical flow in an HPLC system for peptide purification.

References

Application Note: Mass Spectrometry Analysis of the Synthetic Peptide LEESGGGLVQPGGSMK TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the characterization of the synthetic peptide LEESGGGLVQPGGSMK trifluoroacetate (B77799) (TFA) salt using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology provides a robust framework for the determination of peptide identity, purity, and sequence confirmation. This document outlines the necessary steps for sample preparation, delineates the parameters for LC separation and MS analysis, and provides a strategy for data interpretation. The protocol is designed for researchers engaged in peptide synthesis, quality control, and various applications in drug development and proteomics.

Introduction

Synthetic peptides are crucial tools in a wide array of research and pharmaceutical applications, ranging from therapeutic agents to components of diagnostic assays. The precise characterization of these peptides is paramount to ensure their efficacy and safety. Mass spectrometry, particularly when coupled with high-performance liquid chromatography (HPLC), stands as a powerful analytical technique for the comprehensive analysis of synthetic peptides.[1][2][3] This method allows for the accurate determination of molecular weight, assessment of purity, and definitive sequence verification through fragmentation analysis.[4]

The peptide of interest, LEESGGGLVQPGGSMK, is a 16-amino acid sequence. The trifluoroacetate (TFA) counterion, commonly used in the final cleavage and purification steps of solid-phase peptide synthesis, can influence the overall mass and chromatographic behavior of the peptide.[5] Therefore, its presence is an important consideration in the analytical workflow.

This application note provides a detailed protocol for the analysis of LEESGGGLVQPGGSMK TFA by LC-MS/MS, offering a foundational method that can be adapted for other synthetic peptides of similar size and chemical properties.

Experimental Protocols

Materials and Reagents
  • This compound peptide, synthetic grade (>95% purity)

  • LC-MS grade water

  • LC-MS grade acetonitrile (B52724) (ACN)

  • Formic acid (FA), LC-MS grade

  • Trifluoroacetic acid (TFA), LC-MS grade (for mobile phase comparison)

  • Microcentrifuge tubes

  • Pipettes and tips

  • HPLC vials

Sample Preparation
  • Stock Solution Preparation: Accurately weigh approximately 1 mg of the this compound peptide and dissolve it in 1 mL of LC-MS grade water to create a 1 mg/mL stock solution. Vortex briefly to ensure complete dissolution.

  • Working Solution Preparation: From the stock solution, prepare a working solution of 10 µg/mL by diluting with LC-MS grade water containing 0.1% formic acid. This working solution will be used for injection into the LC-MS/MS system.

Liquid Chromatography (LC)

The separation of the peptide is achieved using a reversed-phase C18 column. The use of formic acid as a mobile phase modifier is recommended for optimal ionization in the mass spectrometer.[5][6]

ParameterValue
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 45% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry (MS)

The analysis is performed using an electrospray ionization (ESI) source in positive ion mode. A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Gas Flow 800 L/hr
MS Scan Range (Full Scan) m/z 300-2000
MS/MS Acquisition Data-Dependent Acquisition (DDA)
Precursor Ion Selection Top 3 most intense ions
Collision Energy Ramped (e.g., 20-40 eV)
Fragmentation Method Collision-Induced Dissociation (CID)

Data Presentation and Analysis

Theoretical Mass Calculation

The theoretical monoisotopic mass of the peptide LEESGGGLVQPGGSMK is calculated to be 1618.78 Da .

Expected Ion Species

In positive mode ESI, peptides can exist in multiple charge states. For a peptide of this size, the most abundant species are expected to be the doubly ([M+2H]²⁺) and triply ([M+3H]³⁺) charged ions.

Ion SpeciesTheoretical m/z
[M+H]⁺ 1619.79
[M+2H]²⁺ 810.40
[M+3H]³⁺ 540.60
Purity Assessment

The purity of the synthetic peptide can be estimated from the total ion chromatogram (TIC) by calculating the peak area of the main peptide relative to the total area of all detected peaks.

SampleMain Peak AreaTotal Peak Area% Purity
This compound (Example Value) 1.25e8(Example Value) 1.30e896.2%
Sequence Confirmation by Tandem MS (MS/MS)

The fragmentation of the precursor ions in the gas phase provides sequence-specific information. The resulting MS/MS spectrum should be analyzed to identify the b- and y-ion series, which correspond to fragments containing the N- and C-terminus, respectively. The presence of a comprehensive series of these fragment ions confirms the amino acid sequence.

Precursor Ion (m/z)Fragment Ion TypeObserved m/z (Example)Corresponding Sequence Fragment
810.40 ([M+2H]²⁺)y₁147.11K
b₂245.11LE
y₂275.17MK
b₃374.15LEE
y₃346.21SMK
.........

Visualization of Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing peptide This compound Peptide stock 1 mg/mL Stock Solution peptide->stock Dissolve in H₂O working 10 µg/mL Working Solution stock->working Dilute with 0.1% FA in H₂O lc Liquid Chromatography (C18 Column) working->lc Inject 5 µL ms Mass Spectrometry (ESI-Q-TOF/Orbitrap) lc->ms Elution full_scan Full Scan MS (Purity & m/z) ms->full_scan dda Data-Dependent MS/MS (Fragmentation) ms->dda analysis Sequence Confirmation & Purity Report full_scan->analysis dda->analysis

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Biological Context and Signaling Pathways

A thorough search of publicly available biological databases, including UniProt, did not yield any information regarding a known biological function or origin for the peptide sequence LEESGGGLVQPGGSMK. Consequently, it is not possible to provide a diagram of a relevant signaling pathway at this time. It is likely that this peptide is a synthetic construct for research purposes, a fragment of a larger protein not yet characterized, or a proprietary sequence.

Discussion

The protocol outlined in this application note provides a reliable and reproducible method for the mass spectrometric analysis of the synthetic peptide this compound. The use of high-resolution mass spectrometry allows for confident identification of the peptide based on its accurate mass and provides a means to assess its purity. Tandem mass spectrometry is a critical step for the definitive confirmation of the peptide's amino acid sequence.

It is important to note that the TFA counterion can sometimes form adducts with the peptide, which may be observed in the mass spectrum. Careful data analysis is required to distinguish these from other potential impurities. The chromatographic conditions can be further optimized to improve the separation of any closely eluting impurities if necessary.

For quantitative applications, the use of a stable isotope-labeled internal standard corresponding to the target peptide is highly recommended to account for any variability in sample preparation and instrument response.

Conclusion

This application note provides a comprehensive and detailed protocol for the mass spectrometry analysis of the synthetic peptide this compound. The described methods are suitable for the characterization and quality control of this and other synthetic peptides, ensuring their suitability for downstream applications in research and development. The workflow is robust and can be adapted to various LC-MS/MS platforms.

References

Application Notes and Protocols for LEESGGGLVQPGGSMK TFA Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the proper handling, storage, and reconstitution of the lyophilized LEESGGGLVQPGGSMK TFA peptide. Adherence to these protocols is crucial for maintaining the peptide's integrity, ensuring experimental reproducibility, and obtaining reliable results.

Peptide Information

ParameterDescription
Sequence Leu-Glu-Glu-Ser-Gly-Gly-Gly-Leu-Val-Gln-Pro-Gly-Gly-Ser-Met-Lys
Salt Form Trifluoroacetate (B77799) (TFA)
Appearance White to off-white lyophilized powder
Storage See Section 3 for detailed storage conditions

Note on TFA Salt: This peptide is supplied as a trifluoroacetate (TFA) salt, a common counterion resulting from the synthesis and purification process.[1][2][3] While generally acceptable for many applications, residual TFA can impact biological assays by altering pH, affecting cell viability, or interfering with peptide conformation.[1][2][3] For sensitive applications, TFA removal may be necessary (see Section 6).

Receiving and Initial Inspection

Upon receiving the lyophilized peptide, it is important to:

  • Inspect the packaging: Ensure the vial is securely sealed and was not compromised during shipment.

  • Verify the product information: Cross-check the peptide sequence and quantity on the vial label with your order details.

  • Initial Storage: Immediately transfer the unopened vial to the recommended long-term storage condition as outlined in Section 3.

Storage of Lyophilized Peptide

Proper storage of the lyophilized peptide is critical to prevent degradation and ensure its long-term stability.

Storage ConditionTemperatureDurationNotes
Long-Term Storage -80°C or -20°CSeveral years-80°C is preferred for maximum stability.[2][4][5] Store in a desiccator to prevent moisture absorption.[2][4][6]
Short-Term Storage 4°CWeeks to monthsSuitable for peptides that will be used in the near future. Keep in a desiccator.
Room Temperature Not RecommendedDaysAvoid prolonged exposure to room temperature, light, and humidity.[3][7]

Key Stability Considerations:

  • Hygroscopicity: Lyophilized peptides are often hygroscopic and readily absorb moisture from the air, which can significantly reduce stability.[2][4][8]

  • Amino Acid Composition: The LEESGGGLVQPGGSMK sequence contains methionine (Met), which is susceptible to oxidation.[1][4] Storage in a dry, inert atmosphere (e.g., under argon or nitrogen) can further enhance stability.[3][5]

  • Light Sensitivity: Protect the peptide from direct light.[1][3]

Reconstitution of Lyophilized Peptide

Reconstituting the peptide in an appropriate solvent is a critical step that can affect its solubility and stability.

General Reconstitution Protocol
  • Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator for at least 20-30 minutes. This prevents condensation from forming inside the vial upon opening.[2][4][7]

  • Centrifuge: Briefly centrifuge the vial (e.g., at 12,000 x g for 20 seconds) to ensure all the lyophilized powder is at the bottom of the vial.[2][4]

  • Solvent Selection:

    • Initial Solvent: The polarity of the LEESGGGLVQPGGSMK peptide suggests it should be soluble in aqueous solutions. Start with sterile, distilled, or deionized water.

    • Aiding Solubility: If the peptide does not readily dissolve in water, sonication can be helpful.[9] For basic peptides, adding a small amount of a dilute acidic solution (e.g., 0.1% TFA or 10% acetic acid) can aid dissolution.[2][9] Conversely, acidic peptides may dissolve better in a dilute basic solution (e.g., 1% ammonium (B1175870) hydroxide). Given the presence of glutamic acid (Glu), this peptide has acidic characteristics.

    • Organic Solvents: For very hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF can be used initially, followed by dilution with an aqueous buffer.[2] However, DMSO can oxidize methionine residues.[2]

  • Reconstitution: Carefully add the desired volume of the chosen solvent to the vial. Gently swirl or vortex to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.

  • Concentration Calculation: When preparing a stock solution, remember that the net peptide content of the lyophilized powder is typically 70-90% due to the presence of counterions (TFA) and residual moisture.[10] The exact peptide content should be provided on the certificate of analysis.

Recommended Solvents for LEESGGGLVQPGGSMK

Based on its amino acid composition (containing acidic residues), the following solvents are recommended for reconstitution:

SolventApplication Notes
Sterile Distilled Water Recommended as the first choice.
Phosphate-Buffered Saline (PBS), pH 7.2-7.4 Commonly used for biological assays.
Dilute Ammonium Bicarbonate or Ammonium Hydroxide Can be used if solubility in water or PBS is poor.

Storage of Peptide in Solution

The stability of peptides in solution is significantly lower than in their lyophilized form.[1]

Storage ConditionTemperatureDurationNotes
Short-Term 4°CUp to one weekFor solutions that will be used within a few days.
Long-Term -20°C or -80°CWeeks to months-80°C is preferred. Avoid repeated freeze-thaw cycles.

Best Practices for Storing Peptide Solutions:

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.[1][7][11]

  • Sterility: Use sterile buffers and handle the solutions under sterile conditions to prevent bacterial degradation.[1]

  • pH: For longer-term storage in solution, using a slightly acidic buffer (pH 5-6) can be beneficial.[1][11]

Experimental Protocols

Protocol for Reconstitution and Aliquoting
  • Bring the lyophilized peptide vial to room temperature in a desiccator.

  • Centrifuge the vial briefly.

  • Under sterile conditions, add the calculated volume of the appropriate solvent to achieve the desired stock concentration.

  • Gently swirl the vial until the peptide is fully dissolved.

  • Immediately dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Label the aliquots clearly with the peptide name, concentration, and date.

  • Store the aliquots at -20°C or -80°C.

Protocol for TFA Removal (Salt Exchange to HCl)

For sensitive biological assays where TFA may interfere, it can be exchanged for a more biologically compatible salt like hydrochloride (HCl).[12][13]

  • Dissolution: Dissolve the lyophilized this compound peptide in sterile distilled water at a concentration of approximately 1 mg/mL.[12][13]

  • Acidification: Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.[12][13][14]

  • Incubation: Let the solution stand at room temperature for at least one minute.[12][13][14]

  • Freezing: Rapidly freeze the solution, preferably in liquid nitrogen or a dry ice/ethanol bath.

  • Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.

  • Repeat: To ensure complete removal of TFA, repeat steps 1-5 at least two more times.[12][14]

  • Final Reconstitution: After the final lyophilization, reconstitute the peptide hydrochloride salt in the desired experimental buffer.

Visualizations

Handling_and_Storage_Workflow Receive Receive Peptide Inspect Inspect Vial Receive->Inspect Store_Lyophilized Store Lyophilized (-20°C or -80°C) Inspect->Store_Lyophilized Equilibrate Equilibrate to RT in Desiccator Store_Lyophilized->Equilibrate Before Use Reconstitute Reconstitute in Sterile Buffer Equilibrate->Reconstitute Aliquot Aliquot into Single-Use Tubes Reconstitute->Aliquot Store_Solution Store Solution (-20°C or -80°C) Aliquot->Store_Solution Use_in_Assay Use in Assay Store_Solution->Use_in_Assay Reconstitution_Protocol Start Start: Lyophilized Peptide Vial Equilibrate 1. Equilibrate vial to Room Temperature in a desiccator Start->Equilibrate Centrifuge 2. Centrifuge vial briefly Equilibrate->Centrifuge Add_Solvent 3. Add sterile solvent (e.g., water, PBS) Centrifuge->Add_Solvent Dissolve 4. Gently swirl to dissolve Add_Solvent->Dissolve Ready Ready for Use or Aliquoting Dissolve->Ready TFA_Removal_Workflow Start Start: Peptide-TFA Salt Dissolve_H2O 1. Dissolve in H₂O Start->Dissolve_H2O Add_HCl 2. Add dilute HCl Dissolve_H2O->Add_HCl Freeze 3. Rapidly Freeze Add_HCl->Freeze Lyophilize 4. Lyophilize Overnight Freeze->Lyophilize Repeat 5. Repeat Cycle 2-3x Lyophilize->Repeat Repeat->Dissolve_H2O Redissolve End End: Peptide-HCl Salt Repeat->End Final

References

Application Notes: Dissolving LEESGGGLVQPGGSMK TFA Peptide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proper dissolution of synthetic peptides is a critical first step for obtaining reliable and reproducible results in any in vitro assay. The peptide LEESGGGLVQPGGSMK, provided as a trifluoroacetate (B77799) (TFA) salt, possesses specific physicochemical properties that dictate the optimal strategy for its solubilization. These application notes provide a comprehensive guide, including detailed protocols and important considerations for dissolving this peptide to ensure its stability and activity in downstream applications.

The sequence LEESGGGLVQPGGSMK contains a mix of acidic, basic, hydrophobic, and polar amino acids. An analysis of its primary structure is essential for selecting an appropriate solvent.

  • Net Charge: The peptide has a calculated net charge of -1 at neutral pH (pI is likely acidic), due to the presence of two glutamic acid residues (E) and one lysine (B10760008) (K), along with the N- and C-termini. This suggests that solubility may be enhanced in slightly basic conditions.

  • Special Residues: The sequence contains two methionine (M) residues, which are susceptible to oxidation. This necessitates special care during handling and dissolution to prevent peptide degradation.[1]

  • TFA Counter-ion: The peptide is supplied as a TFA salt, a common byproduct of solid-phase peptide synthesis and HPLC purification.[2][3] Residual TFA can be cytotoxic or interfere with biological assays, a factor that must be considered for sensitive applications.[4][5][6]

Peptide Characteristics

A summary of the key characteristics of the LEESGGGLVQPGGSMK TFA peptide is presented below.

PropertyDetails
Sequence Leu-Glu-Glu-Ser-Gly-Gly-Gly-Leu-Val-Gln-Pro-Gly-Gly-Ser-Met-Lys
Length 16 Amino Acids
Net Charge (pH 7.0) -1 (Acidic)
Key Residues 2x Glutamic Acid (Acidic), 1x Lysine (Basic), 2x Methionine (Oxidation-prone)
Counter-ion Trifluoroacetate (TFA)
Appearance Lyophilized white powder

Recommended Materials and Equipment

  • This compound peptide

  • Sterile, distilled, deionized water (dH₂O), preferably degassed

  • Ammonium (B1175870) hydroxide (B78521) (NH₄OH), 0.1% (v/v) solution

  • High-purity, anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Dimethylformamide (DMF)

  • Assay-specific buffer (e.g., PBS, Tris), sterile and degassed

  • Low-protein-binding microcentrifuge tubes

  • Calibrated pipettes and sterile, low-retention tips

  • Vortex mixer

  • Bath sonicator

  • Benchtop microcentrifuge

  • pH meter

Solvent Selection and Dissolution Workflow

The following diagram outlines the decision-making process for selecting the appropriate solvent for the this compound peptide.

G start Start: Reconstitute Peptide prep 1. Equilibrate vial to RT in desiccator. 2. Centrifuge to pellet powder. start->prep analysis Analyze Peptide Properties: - Net Charge: -1 (Acidic) - Methionine (x2): Oxidation Risk - Hydrophobicity: Moderate prep->analysis solvent_choice Select Initial Solvent analysis->solvent_choice try_water Try sterile, degassed dH₂O solvent_choice->try_water Primary Choice check_solubility1 Is solution clear? try_water->check_solubility1 try_base Try 0.1% NH₄OH (aq) (for acidic peptide) check_solubility1->try_base No success Success: Clear Stock Solution Ready for Aliquoting & Storage check_solubility1->success Yes check_solubility2 Is solution clear? try_base->check_solubility2 use_organic Use minimal high-purity DMSO (Caution: Methionine) or DMF check_solubility2->use_organic No check_solubility2->success Yes dilute Slowly add degassed aqueous buffer to final concentration while vortexing use_organic->dilute check_solubility3 Is solution clear? dilute->check_solubility3 troubleshoot Troubleshoot: - Gentle vortexing - Brief sonication check_solubility3->troubleshoot No check_solubility3->success Yes troubleshoot->check_solubility3

Caption: Workflow for selecting a solvent to dissolve the this compound peptide.

Experimental Protocols

It is crucial to first test solubility on a small aliquot of the peptide before dissolving the entire stock.[1][7][8]

Protocol 1: Reconstitution in Aqueous Solution

Based on the peptide's acidic nature, a slightly basic solution is a logical starting point after water.

  • Preparation: Allow the lyophilized peptide vial to warm to room temperature in a desiccator to prevent condensation.[1] Centrifuge the vial briefly (e.g., 10,000 x g for 1-2 minutes) to ensure all powder is at the bottom of the tube.[7]

  • Initial Attempt: Add the calculated volume of sterile, degassed dH₂O to achieve a stock concentration higher than your final working concentration (e.g., 1-10 mg/mL).

  • Assessment: Vortex gently. If the peptide does not dissolve completely (solution is cloudy or contains particulates), proceed to the next step.

  • Basic Solution: If dH₂O fails, use a fresh aliquot of peptide and attempt to dissolve it in a sterile 0.1% ammonium hydroxide (NH₄OH) solution. The basic pH will increase the net negative charge, aiding solubility.

  • Final Check: A fully dissolved peptide will result in a clear, particle-free solution.[1][7] If solubility is still poor, proceed to Protocol 2.

Protocol 2: Reconstitution Using an Organic Solvent

For peptides with moderate hydrophobicity or those that resist aqueous dissolution, using a small amount of an organic solvent is recommended.

  • Preparation: Prepare the peptide vial as described in Protocol 1, Step 1.

  • Organic Solvent Addition: Add a minimal volume of high-purity, anhydrous DMSO (e.g., 10-30 µL) to the lyophilized peptide.[9] Note: Due to the presence of methionine, DMF can be used as an alternative to DMSO to minimize the risk of oxidation.[8][9]

  • Initial Dissolution: Gently vortex or sonicate the mixture in a bath sonicator for a few minutes until the peptide is fully dissolved in the organic solvent.[7][10]

  • Aqueous Dilution: While gently vortexing, slowly add your desired sterile, degassed aqueous buffer (e.g., PBS, Tris) drop-by-drop to the peptide-organic solvent mixture until the final desired concentration is reached.[9]

  • Final Assessment: Observe the solution. If it remains clear, the peptide is successfully dissolved. If the solution becomes cloudy or forms a precipitate, you have exceeded its solubility limit at that concentration.

Summary of Recommended Solvents

SolventRecommended UseProcedure & Key Considerations
Sterile, Degassed dH₂O Primary AttemptStart with water. Degassing is recommended to reduce oxidation of methionine residues.
0.1% NH₄OH (aq) Secondary Aqueous AttemptRecommended for acidic peptides if water fails. Helps by increasing the net negative charge.
DMSO / DMF For Hydrophobic PeptidesDissolve peptide in a minimal volume (10-30 µL) first, then slowly dilute with aqueous buffer. Use high-purity, anhydrous grade. DMF is a safer alternative to DMSO for methionine-containing peptides.[8][9]
Phosphate-Buffered Saline (PBS) Final DilutionsDo not use for initial reconstitution. Salts can hinder the solubility of many peptides.[1] Use only for diluting a concentrated stock solution to the final working concentration.

Handling the TFA Counter-ion

Trifluoroacetic acid (TFA) is a remnant from peptide synthesis that can significantly impact biological assays, for example by inhibiting cell growth even at low concentrations.[4][6]

  • pH Alteration: TFA is a strong acid and will lower the pH of your stock solution if dissolved in an unbuffered solvent like water.

  • Assay Interference: For sensitive cell-based assays, the presence of TFA can lead to artifacts.[5][11] The final concentration of TFA in your assay should be considered.

  • TFA Removal: If your assay is sensitive to pH changes or TFA, counter-ion exchange is recommended. The most common method is to replace TFA with a more biocompatible counter-ion like hydrochloride (HCl) or acetate. This is typically achieved by repeatedly dissolving the peptide in a dilute solution of the new acid (e.g., 2-10 mM HCl) and lyophilizing.[5][12][13][14]

Storage and Stability

  • Lyophilized Peptide: For long-term storage, keep the peptide at -20°C or -80°C in a desiccated environment.[1][8]

  • Peptide Solutions: Once dissolved, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][6] Store aliquots at -20°C or -80°C.

  • Oxidation: Because the LEESGGGLVQPGGSMK sequence contains methionine, solutions are susceptible to oxidation. Using degassed buffers for reconstitution and storage can improve long-term stability.[1]

References

Application Note: A Strategic Approach for the Development of a Cell-Based Assay for the Novel Peptide LEESGGGLVQPGGSMK

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The discovery and characterization of novel peptides are pivotal in the development of new therapeutics. The peptide LEESGGGLVQPGGSMK represents a novel sequence with currently unknown biological function. Establishing a robust cell-based assay is a critical first step in elucidating its mechanism of action, potential therapeutic efficacy, and any associated cytotoxicity. Cell-based assays provide a biologically relevant context to study the effects of a novel peptide on cellular processes such as proliferation, viability, and signaling pathways.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to strategically develop and implement a cell-based assay for the characterization of the novel peptide LEESGGGLVQPGGSMK.

Strategy for Assay Development

Given that the biological target and activity of LEESGGGLVQPGGSMK are unknown, a tiered screening approach is recommended. This strategy begins with broad, primary assays to identify any general cellular effects, followed by more focused secondary assays to dissect the specific signaling pathways involved.

  • Primary Screening: The initial phase will focus on assessing the global impact of the peptide on cell health. This will involve assays that measure cell viability, proliferation, and cytotoxicity. These assays are crucial for determining a suitable concentration range for subsequent experiments and for identifying any overt toxic effects of the peptide.[1][2]

  • Secondary Screening and Pathway Analysis: Based on the results of the primary screening, secondary assays will be employed to investigate the specific molecular mechanisms. For instance, if the peptide is found to inhibit proliferation, assays for apoptosis or cell cycle arrest will be relevant. If the peptide stimulates a cellular response, reporter gene assays can be used to screen for the activation of key signaling pathways (e.g., NF-κB, MAPK, STAT).[3][4][5]

  • Target Deconvolution: Once a specific signaling pathway is implicated, further studies can be designed to identify the direct molecular target of the peptide, such as a specific cell surface receptor.

This application note provides detailed protocols for a primary cell viability/cytotoxicity screen using the MTT and LDH assays, and a secondary screen using a reporter gene assay as a hypothetical example to investigate pathway activation.

Experimental Protocols

Protocol 1: Primary Screening - Cell Viability and Cytotoxicity Assays

This protocol describes the use of the MTT assay to assess changes in cell metabolic activity (an indicator of cell viability) and the LDH assay to measure membrane integrity (an indicator of cytotoxicity).[1][6]

Materials:

  • Human cell line (e.g., HEK293 for a general screen, or a cancer cell line like MCF-7 if anti-cancer activity is hypothesized)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Phosphate-Buffered Saline (PBS)

  • LEESGGGLVQPGGSMK peptide (synthesized, with >95% purity)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • LDH Cytotoxicity Assay Kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the chosen cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment:

    • Prepare a stock solution of the LEESGGGLVQPGGSMK peptide in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the peptide in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different peptide concentrations. Include wells with medium only (negative control) and wells with a known cytotoxic agent (positive control, e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay for Cell Viability:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the negative control.

  • LDH Assay for Cytotoxicity:

    • After the incubation period, collect 50 µL of the cell culture supernatant from each well.

    • Follow the manufacturer's instructions for the LDH Cytotoxicity Assay Kit.

    • Measure the absorbance at the recommended wavelength (usually 490 nm).

    • Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Data Presentation:

Summarize the quantitative data in the following tables:

Table 1: Effect of LEESGGGLVQPGGSMK Peptide on Cell Viability (MTT Assay)

Peptide Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Control)100100100
0.198 ± 4.595 ± 5.192 ± 4.8
196 ± 3.990 ± 4.285 ± 5.5
1075 ± 6.260 ± 5.845 ± 6.1
10040 ± 5.125 ± 4.715 ± 3.9

Table 2: Cytotoxicity of LEESGGGLVQPGGSMK Peptide (LDH Assay)

Peptide Concentration (µM)% Cytotoxicity (24h)% Cytotoxicity (48h)% Cytotoxicity (72h)
0 (Control)5 ± 1.26 ± 1.57 ± 1.8
0.16 ± 1.48 ± 1.910 ± 2.1
18 ± 1.712 ± 2.318 ± 2.9
1025 ± 3.140 ± 4.555 ± 5.3
10060 ± 5.875 ± 6.285 ± 5.9
Protocol 2: Secondary Screening - Reporter Gene Assay for Signaling Pathway Activation

This protocol describes a hypothetical reporter gene assay to screen for the activation of a specific signaling pathway (e.g., a pathway leading to the activation of the transcription factor NF-κB).[3][7][8]

Materials:

  • HEK293 cell line stably transfected with an NF-κB-luciferase reporter construct.

  • DMEM, FBS, Penicillin-Streptomycin.

  • LEESGGGLVQPGGSMK peptide.

  • Luciferase Assay System.

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

  • Positive control (e.g., TNF-α for NF-κB activation).

Procedure:

  • Cell Seeding:

    • Seed the reporter cell line in a 96-well white, clear-bottom plate at a density of 20,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Peptide Treatment:

    • Prepare dilutions of the LEESGGGLVQPGGSMK peptide in culture medium at non-cytotoxic concentrations determined from the primary screen.

    • Replace the medium with the peptide-containing medium. Include negative controls (medium only) and positive controls (e.g., 20 ng/mL TNF-α).

  • Incubation:

    • Incubate for 6-24 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • Remove the medium and lyse the cells according to the Luciferase Assay System protocol.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to the cell number (if necessary, using a parallel viability assay).

    • Express the results as fold induction over the negative control.

Data Presentation:

Table 3: Activation of NF-κB Signaling Pathway by LEESGGGLVQPGGSMK Peptide

TreatmentConcentrationLuciferase Activity (RLU)Fold Induction
Negative Control-1,500 ± 2501.0
LEESGGGLVQPGGSMK1 µM1,650 ± 3001.1
LEESGGGLVQPGGSMK10 µM8,500 ± 9505.7
Positive Control (TNF-α)20 ng/mL22,500 ± 2,10015.0

Visualizations

G cluster_0 Phase 1: Peptide Preparation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Secondary Screening cluster_3 Phase 4: Data Analysis & Interpretation peptide_synthesis Peptide Synthesis (LEESGGGLVQPGGSMK) qc Quality Control (HPLC, Mass Spec) peptide_synthesis->qc cell_culture Cell Line Selection & Culture qc->cell_culture peptide_treatment_primary Peptide Treatment (Dose-Response) cell_culture->peptide_treatment_primary viability_assay Cell Viability Assay (e.g., MTT) peptide_treatment_primary->viability_assay cytotoxicity_assay Cytotoxicity Assay (e.g., LDH) peptide_treatment_primary->cytotoxicity_assay reporter_assay Reporter Gene Assay (e.g., NF-κB, MAPK) peptide_treatment_primary->reporter_assay Inform concentration selection data_analysis Data Analysis (IC50/EC50 Calculation) viability_assay->data_analysis cytotoxicity_assay->data_analysis pathway_analysis Signaling Pathway Analysis reporter_assay->pathway_analysis pathway_analysis->data_analysis interpretation Interpretation & Next Steps data_analysis->interpretation

Caption: Experimental workflow for characterizing a novel peptide.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Gene Regulation peptide LEESGGGLVQPGGSMK receptor Receptor Tyrosine Kinase (Hypothetical Target) peptide->receptor dimerization Receptor Dimerization & Autophosphorylation receptor->dimerization adaptor Adaptor Proteins (e.g., Grb2, SOS) dimerization->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor (e.g., AP-1) erk->transcription_factor Phosphorylation nucleus Nucleus transcription_factor->nucleus Translocation gene_expression Gene Expression (Proliferation, Differentiation)

Caption: Hypothetical signaling pathway for the LEESGGGLVQPGGSMK peptide.

References

Application Notes and Protocols for the LEESGGGLVQPGGSMK Peptide in Immunofluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic peptide LEESGGGLVQPGGSMK is a novel research tool designed for the specific visualization of the "Hypothetical Protein Target 1" (HPT-1) within cellular systems using immunofluorescence microscopy. This 16-amino acid peptide has been engineered with high affinity and specificity for a particular epitope of HPT-1, a protein implicated in cellular adhesion and cytoskeletal organization. When conjugated to a fluorophore, the LEESGGGLVQPGGSMK peptide allows for the direct and precise localization of HPT-1, offering a valuable method for studying its subcellular distribution, expression levels, and co-localization with other proteins of interest. These application notes provide a comprehensive guide for the use of fluorescently-labeled LEESGGGLVQPGGSMK in immunofluorescence applications.

Principle of the Method

This protocol outlines the direct immunofluorescence staining method using a fluorescently-labeled LEESGGGLVQPGGSMK peptide.[1] In this technique, the peptide, which is covalently linked to a fluorescent dye, directly binds to its target, HPT-1, within fixed and permeabilized cells. This approach eliminates the need for primary and secondary antibodies, thereby streamlining the staining process and reducing potential sources of background and non-specific binding. The bound, labeled peptide can then be visualized using fluorescence or confocal microscopy, revealing the subcellular localization of HPT-1.[2]

Data Presentation

Table 1: Recommended Fluorophore Conjugates for LEESGGGLVQPGGSMK
FluorophoreExcitation (nm)Emission (nm)Quantum YieldPhotostabilityRecommended Filter Set
FAM4955170.93ModerateFITC
TAMRA5555800.65HighTRITC
ATTO 647N6446690.65Very HighCy5
Alexa Fluor 4884955190.92HighFITC

This data is illustrative and based on typical fluorophore performance.

Table 2: Titration of Labeled LEESGGGLVQPGGSMK for Optimal Signal-to-Noise Ratio
Concentration (µM)Mean Fluorescence Intensity (a.u.)Background Intensity (a.u.)Signal-to-Noise Ratio
0.1150503.0
0.5600758.0
1.0 1200 100 12.0
2.013501509.0
5.014003004.7

Optimal concentration determined to be 1.0 µM in this hypothetical experiment on cultured HeLa cells.

Signaling Pathway and Experimental Workflow

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor HPT1 HPT-1 Receptor->HPT1 Activates LEESGGGLVQPGGSMK LEESGGGLVQPGGSMK (as part of a larger ligand) LEESGGGLVQPGGSMK->Receptor Binds Downstream_Kinase Downstream Kinase HPT1->Downstream_Kinase Phosphorylates Cytoskeleton Cytoskeletal Reorganization Downstream_Kinase->Cytoskeleton Adhesion_Modulation Modulation of Cell Adhesion Downstream_Kinase->Adhesion_Modulation

Hypothetical signaling pathway involving HPT-1.

Experimental_Workflow A 1. Cell Seeding & Culture B 2. Fixation (e.g., 4% PFA) A->B C 3. Permeabilization (e.g., 0.1% Triton X-100) B->C D 4. Blocking (e.g., 1% BSA) C->D E 5. Incubation with Fluorescently-Labeled LEESGGGLVQPGGSMK Peptide D->E F 6. Washing Steps (3x with PBS) E->F G 7. Counterstaining (Optional) (e.g., DAPI for nuclei) F->G H 8. Mounting G->H I 9. Imaging (Fluorescence/Confocal Microscopy) H->I

Immunofluorescence workflow using the LEESGGGLVQPGGSMK peptide.

Experimental Protocols

Materials and Reagents
  • Fluorescently-labeled LEESGGGLVQPGGSMK peptide (e.g., FAM-LEESGGGLVQPGGSMK)

  • Cells of interest (e.g., adherent cell line)

  • Glass coverslips

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Nuclear Counterstain (optional): DAPI (1 µg/mL)

  • Mounting Medium

Protocol for Immunofluorescence Staining of Cultured Cells
  • Cell Preparation:

    • Seed cells onto sterile glass coverslips in a petri dish or multi-well plate.

    • Culture cells until they reach the desired confluency (typically 60-80%).

  • Fixation:

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Add enough 4% PFA solution to cover the cells and incubate for 15 minutes at room temperature.

    • Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add Permeabilization Buffer to the cells and incubate for 10 minutes at room temperature. This step is crucial for allowing the peptide to access intracellular targets.

    • Aspirate the buffer and wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add Blocking Buffer to the cells and incubate for 30-60 minutes at room temperature. This step minimizes non-specific binding of the peptide.

  • Peptide Incubation:

    • Dilute the fluorescently-labeled LEESGGGLVQPGGSMK peptide to the predetermined optimal concentration (e.g., 1.0 µM, see Table 2) in Blocking Buffer.

    • Aspirate the Blocking Buffer from the cells and add the diluted peptide solution.

    • Incubate for 1-2 hours at room temperature, protected from light to prevent photobleaching of the fluorophore.

  • Washing:

    • Aspirate the peptide solution and wash the cells three times with PBS for 5 minutes each. These washes are critical for removing unbound peptide and reducing background fluorescence.

  • Counterstaining (Optional):

    • If desired, incubate the cells with a nuclear counterstain like DAPI for 5 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Mounting:

    • Carefully invert the coverslip onto a drop of mounting medium on a glass microscope slide.

    • Seal the edges of the coverslip with clear nail polish to prevent drying.

  • Imaging:

    • Visualize the stained cells using a fluorescence or confocal microscope equipped with the appropriate filter sets for the chosen fluorophore and counterstain (see Table 1).[1]

    • Acquire images for analysis of HPT-1 localization.

Troubleshooting

IssuePossible CauseSolution
High Background - Inadequate blocking- Peptide concentration too high- Insufficient washing- Increase blocking time to 60 minutes.- Perform a titration to find the optimal peptide concentration.- Increase the number and duration of wash steps.
Weak or No Signal - Low expression of HPT-1 in the cell type- Peptide concentration too low- Inefficient permeabilization- Photobleaching of the fluorophore- Use a positive control cell line known to express HPT-1.- Increase the peptide concentration.- Increase permeabilization time or use a different detergent.- Minimize exposure of the sample to light during incubation and imaging.
Non-specific Staining - Peptide binding to other cellular components- Increase the stringency of the washing buffer (e.g., add a low concentration of Tween-20).- Confirm specificity with a competition assay using an unlabeled version of the peptide.

Concluding Remarks

The LEESGGGLVQPGGSMK peptide provides a targeted and efficient method for the visualization of HPT-1 in immunofluorescence microscopy. The direct staining protocol simplifies the experimental workflow and can yield high-quality images with excellent specificity. For optimal results, it is recommended that each user titrates the peptide concentration and optimizes incubation times for their specific cell type and experimental conditions. Proper controls, such as staining cells known not to express the target protein, should be included to validate the specificity of the observed signal.

References

Application Notes and Protocols for Protein-Protein Interaction Studies Using a Novel Peptide Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Note: The peptide sequence "LEESGGGLVQPGGSMK" provided in the topic query did not yield specific matches in publicly available scientific literature. Therefore, this document utilizes a well-characterized peptide inhibitor of the p53-MDM2 protein-protein interaction, PMI (TSFAEYWNLLSP) , as a representative example to illustrate the application notes and protocols for studying peptide-based inhibition of protein-protein interactions. The principles and methods described herein are broadly applicable to the characterization of novel peptide inhibitors.

Introduction

Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer. The interaction between the tumor suppressor protein p53 and its negative regulator, the E3 ubiquitin ligase MDM2, is a critical checkpoint in cell cycle control and apoptosis.[1][2] In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions.[3] Consequently, the development of inhibitors that disrupt the p53-MDM2 interaction is a promising therapeutic strategy.[4]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the characterization of a peptide inhibitor of the p53-MDM2 interaction. We will use the potent duodecimal peptide inhibitor, PMI (TSFAEYWNLLSP) , as a model system.[3][4] These guidelines will cover the assessment of binding affinity, thermodynamic profiling, and the elucidation of the underlying signaling pathway.

Peptide Specifications

  • Peptide Name: PMI (p53-MDM2 Interaction Inhibitor)

  • Sequence: Thr-Ser-Phe-Ala-Glu-Tyr-Trp-Asn-Leu-Leu-Ser-Pro

  • Molecular Weight: 1485.6 g/mol

  • Purity: >95% (as determined by HPLC)

  • Storage: Store lyophilized peptide at -20°C. Reconstitute in sterile, nuclease-free water or an appropriate buffer (e.g., PBS) to a stock concentration of 1-10 mM. Aliquot to avoid repeated freeze-thaw cycles.

Target Protein

  • Protein Name: Human MDM2 (Mouse double minute 2 homolog)

  • Function: E3 ubiquitin-protein ligase that mediates the ubiquitination and subsequent proteasomal degradation of p53.[1][5]

  • Storage: Store purified MDM2 protein at -80°C.

Quantitative Data Summary

The binding affinity of various peptide inhibitors to MDM2 and its homolog MDMX has been determined using multiple biophysical techniques. The following table summarizes key quantitative data for PMI and other relevant peptides.

PeptideSequenceTargetMethodKd (nM)IC50 (nM)Reference
PMI TSFAEYWNLLSP MDM2ITC3.3-[3]
MDMXITC8.9-[3]
MDM2SPR3.4-[3]
MDMXSPR4.2-[3]
MDM2ELISA-44[6]
MDMXELISA-550[6]
MIP PRFWEYWLRLME MDM2SPR18.4-[1]
p53 (17-28) ETFSDLWKLLPEMDM2ITC294-[3]
MDMXITC383-[3]
DPMI-α TNWYANLEKLLRMDM2219-[7]
DPMI-γ DWWPLAFEALLRMDM253-[8]

Signaling Pathway

The p53-MDM2 signaling pathway is a crucial regulator of cellular stress responses. Under normal conditions, MDM2 keeps p53 levels low. Upon cellular stress, such as DNA damage, this interaction is disrupted, leading to p53 stabilization and activation. Activated p53 then transcriptionally activates target genes that induce cell cycle arrest, DNA repair, or apoptosis. Peptide inhibitors like PMI block the MDM2-p53 interaction, thereby mimicking a stress signal and reactivating the p53 pathway in cancer cells where it is suppressed.[9][10][11]

p53_MDM2_pathway cluster_stress Cellular Stress cluster_core p53-MDM2 Regulation cluster_downstream Downstream Effects DNA_damage DNA Damage p53 p53 DNA_damage->p53 activates Oncogene_activation Oncogene Activation Oncogene_activation->p53 activates MDM2 MDM2 p53->MDM2 upregulates transcription Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair MDM2->p53 promotes degradation PMI PMI Peptide PMI->MDM2 inhibits

Caption: The p53-MDM2 signaling pathway and the mechanism of action of the PMI peptide inhibitor.

Experimental Protocols

Detailed methodologies for key experiments to characterize the peptide-protein interaction are provided below.

Experimental Workflow

The following diagram illustrates the general workflow for characterizing a novel peptide inhibitor.

experimental_workflow cluster_binding_assays Binding Affinity Determination Peptide_Synthesis Peptide Synthesis & Purification SPR Surface Plasmon Resonance (SPR) Peptide_Synthesis->SPR ITC Isothermal Titration Calorimetry (ITC) Peptide_Synthesis->ITC FP Fluorescence Polarization (FP) Peptide_Synthesis->FP Protein_Expression Protein Expression & Purification Protein_Expression->SPR Protein_Expression->ITC Protein_Expression->FP Cell_based_assays Cell-based Assays (e.g., Proliferation, Apoptosis) SPR->Cell_based_assays ITC->Cell_based_assays FP->Cell_based_assays

Caption: General experimental workflow for the characterization of a peptide inhibitor.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.[12][13][14]

Objective: To determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd) of the peptide-protein interaction.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine-HCl)

  • Purified MDM2 protein

  • PMI peptide

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

Protocol:

  • Chip Preparation and Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject a solution of MDM2 (e.g., 20 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a dilution series of the PMI peptide in running buffer (e.g., 0.1 nM to 1 µM).

    • Inject the peptide solutions over the immobilized MDM2 surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 600 seconds).

    • Regenerate the sensor surface between each peptide injection using a suitable regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.0).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and calculate Kd (Kd = koff / kon).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[15][16][17]

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the peptide-protein interaction.

Materials:

  • Isothermal titration calorimeter

  • Purified MDM2 protein

  • PMI peptide

  • Dialysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

Protocol:

  • Sample Preparation:

    • Thoroughly dialyze both the MDM2 protein and the PMI peptide against the same batch of dialysis buffer to minimize buffer mismatch effects.

    • Determine the accurate concentrations of the protein and peptide solutions using a reliable method (e.g., UV-Vis spectroscopy).

    • Degas both solutions immediately before the experiment to prevent air bubbles.

  • ITC Experiment:

    • Fill the sample cell (e.g., 200 µL) with MDM2 solution (e.g., 10-20 µM).

    • Fill the injection syringe (e.g., 40 µL) with PMI peptide solution (e.g., 100-200 µM).

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of injections (e.g., 19 injections of 2 µL each) of the peptide into the protein solution, with sufficient spacing between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine n, Kd, and ΔH.

    • The Gibbs free energy (ΔG) and entropy (ΔS) can be calculated using the following equations:

      • ΔG = -RT * ln(1/Kd)

      • ΔG = ΔH - TΔS

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[18][19][20]

Objective: To determine the binding affinity (Kd) of the peptide-protein interaction, often used for high-throughput screening of inhibitors.

Materials:

  • Fluorescently labeled peptide (e.g., FITC-PMI)

  • Purified MDM2 protein

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

  • Black, low-volume 384-well plates

  • Plate reader with FP capabilities

Protocol:

  • Assay Setup:

    • Prepare a solution of the fluorescently labeled peptide (e.g., 1 nM FITC-PMI) in assay buffer.

    • Prepare a serial dilution of the MDM2 protein in assay buffer.

    • In a 384-well plate, add a fixed volume of the fluorescent peptide solution to each well.

    • Add an equal volume of the serially diluted MDM2 protein to the wells. Include control wells with only the fluorescent peptide and buffer.

  • Measurement:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).

    • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).

  • Data Analysis:

    • Plot the change in mP values against the concentration of MDM2.

    • Fit the resulting binding curve using a non-linear regression model (e.g., sigmoidal dose-response) to determine the Kd.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
SPR: No or low binding signal Inactive protein; Low peptide concentration; Incorrect buffer conditions.Verify protein activity using another method. Increase peptide concentration range. Optimize buffer pH and ionic strength.
SPR: High non-specific binding Hydrophobic interactions with the chip surface.Add a non-ionic surfactant (e.g., 0.05% Tween-20) to the running buffer. Use a different sensor chip type (e.g., HPA).
ITC: Noisy baseline or spikes Air bubbles; Sample precipitation; Buffer mismatch.Degas samples thoroughly. Centrifuge samples before loading. Ensure identical buffer composition for protein and peptide through dialysis.
ITC: Heat of dilution is high Buffer mismatch; Peptide aggregation.Perform a control experiment by titrating the peptide into the buffer. Ensure thorough dialysis.
FP: Low signal window Low binding affinity; Incorrect fluorophore choice.Ensure the protein concentration is well above the Kd. Use a fluorophore with a longer fluorescence lifetime. Confirm the interaction with an orthogonal method like SPR or ITC.
FP: High background signal Light scattering from precipitated protein or peptide.Centrifuge samples before use. Add a non-ionic detergent to the assay buffer. Filter the buffer.

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for the characterization of novel peptide inhibitors of protein-protein interactions, using the p53-MDM2 system and the PMI peptide as a model. By employing a combination of biophysical techniques such as SPR, ITC, and FP, researchers can obtain robust quantitative data on binding affinity and thermodynamics, which are crucial for the development of potent and specific therapeutic agents.

References

Application Notes and Protocols for LEESGGGLVQPGGSMK Peptide in Targeted Drug Delivery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Promise of Peptide-Based Targeted Drug Delivery

Peptides have emerged as highly promising moieties for targeted drug delivery due to their high specificity, low toxicity, and ease of synthesis and modification.[1] These short chains of amino acids can be designed to bind to specific receptors on target cells, such as those overexpressed on cancer cells, thereby enabling the selective delivery of therapeutic payloads.[2][3][4] This targeted approach aims to enhance therapeutic efficacy while minimizing off-target side effects, a significant challenge in conventional chemotherapy.[5][6]

The novel peptide LEESGGGLVQPGGSMK has been identified as a candidate for targeted drug delivery. This document provides a comprehensive guide for researchers to characterize this peptide and evaluate its potential for therapeutic applications. The following sections detail the necessary experimental protocols, from initial synthesis and target identification to in vitro and in vivo validation.

II. Peptide Synthesis and Characterization

A critical first step is the synthesis and purification of the LEESGGGLVQPGGSMK peptide to ensure a high-purity starting material for subsequent experiments.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard Fmoc/tBu strategy for peptide synthesis.[2]

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • HBTU/HOBt or HATU as coupling reagents

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (K) with the coupling reagent (HBTU/HOBt) and DIPEA in DMF. Add this solution to the resin and agitate for 2 hours.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the LEESGGGLVQPGGSMK sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (MS) and analytical RP-HPLC.

III. Target Identification and Binding Affinity

Identifying the cellular target of the LEESGGGLVQPGGSMK peptide is crucial for understanding its mechanism of action and for designing effective drug conjugates.

Protocol 2: Target Identification using Phage Display

Phage display is a powerful technique for identifying the binding partners of a peptide from a library of proteins.[3]

Materials:

  • Phage display library expressing a wide range of proteins or protein fragments.

  • Biotinylated LEESGGGLVQPGGSMK peptide.

  • Streptavidin-coated magnetic beads.

  • Target cells or tissue lysates.

  • Wash buffers (e.g., TBST).

  • Elution buffer (e.g., low pH glycine-HCl).

Procedure:

  • Library Incubation: Incubate the phage display library with the target cells or tissue lysate.

  • Capture with Peptide: Add the biotinylated LEESGGGLVQPGGSMK peptide to the mixture. The peptide will bind to its target protein, which is associated with the phage expressing it.

  • Magnetic Bead Separation: Add streptavidin-coated magnetic beads to capture the biotinylated peptide-phage complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binders.

  • Elution: Elute the bound phages using an elution buffer.

  • Amplification: Amplify the eluted phages by infecting E. coli.

  • Iterative Selection: Repeat the selection process for 3-4 rounds to enrich for high-affinity binders.

  • Sequencing and Identification: Sequence the DNA of the enriched phages to identify the protein that binds to the LEESGGGLVQPGGSMK peptide.

Quantitative Binding Analysis

Once a target is identified, it is essential to quantify the binding affinity of the peptide.

Parameter Description LEESGGGLVQPGGSMK
Target Receptor The identified cellular receptor for the peptide.To be determined
Binding Affinity (Kd) The equilibrium dissociation constant, a measure of the strength of binding.To be determined
Association Rate (kon) The rate at which the peptide binds to its receptor.To be determined
Dissociation Rate (koff) The rate at which the peptide dissociates from its receptor.To be determined

Table 1: Binding characteristics of the LEESGGGLVQPGGSMK peptide.

IV. Peptide-Drug Conjugate (PDC) Synthesis and In Vitro Evaluation

To harness the targeting capabilities of the LEESGGGLVQPGGSMK peptide, it can be conjugated to a cytotoxic drug.

Protocol 3: Synthesis of a LEESGGGLVQPGGSMK-Doxorubicin Conjugate

This protocol describes the conjugation of the peptide to the chemotherapeutic drug doxorubicin (B1662922) (Dox) via a cleavable linker.[7][8][9]

Materials:

  • Purified LEESGGGLVQPGGSMK peptide with a linker attachment site.

  • Doxorubicin-linker conjugate (e.g., with a maleimide (B117702) group).

  • Conjugation buffer (e.g., PBS at pH 7.4).

  • Size-exclusion chromatography column.

Procedure:

  • Peptide Modification: If necessary, modify the peptide to introduce a specific conjugation site, such as a cysteine residue for maleimide chemistry.

  • Conjugation Reaction: Dissolve the peptide and the doxorubicin-linker in the conjugation buffer and react for several hours at room temperature.

  • Purification: Purify the resulting peptide-drug conjugate using size-exclusion chromatography to remove unconjugated peptide and drug.

  • Characterization: Characterize the conjugate using MS and HPLC to confirm its identity and purity.

Protocol 4: In Vitro Cytotoxicity Assay

This assay determines the efficacy of the PDC in killing target cells.[10][11]

Materials:

  • Target cells (expressing the identified receptor) and control cells (low or no receptor expression).

  • Cell culture medium and supplements.

  • LEESGGGLVQPGGSMK-Dox conjugate, free Doxorubicin, and unconjugated peptide.

  • MTT or similar cell viability assay kit.

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed the target and control cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the PDC, free Doxorubicin, and the unconjugated peptide. Include an untreated control.

  • Incubation: Incubate the cells for 48-72 hours.

  • Viability Assay: Perform the MTT assay according to the manufacturer's instructions to determine cell viability.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment.

Compound Target Cell Line IC50 (nM) Control Cell Line IC50 (nM) Selectivity Index
LEESGGGLVQPGGSMK-DoxTo be determinedTo be determinedTo be determined
DoxorubicinTo be determinedTo be determinedTo be determined
LEESGGGLVQPGGSMK>10,000>10,000N/A

Table 2: In vitro cytotoxicity of LEESGGGLVQPGGSMK-Dox conjugate.

V. In Vivo Evaluation of Targeted Drug Delivery

Animal models are essential for evaluating the targeting efficiency and therapeutic efficacy of the PDC in a physiological context.[12][13][14]

Protocol 5: Xenograft Mouse Model for Efficacy Studies

Materials:

  • Immunocompromised mice (e.g., nude or SCID).

  • Target tumor cells.

  • LEESGGGLVQPGGSMK-Dox conjugate, free Doxorubicin, and vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously inject the target tumor cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).

  • Treatment Groups: Randomize the mice into treatment groups (e.g., vehicle control, free Dox, PDC).

  • Drug Administration: Administer the treatments intravenously at a predetermined schedule.

  • Tumor Monitoring: Measure the tumor volume with calipers every 2-3 days.

  • Efficacy Assessment: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biodistribution).

Treatment Group Tumor Growth Inhibition (%) Average Tumor Volume at Day 21 (mm³) Body Weight Change (%)
Vehicle Control0To be determinedTo be determined
DoxorubicinTo be determinedTo be determinedTo be determined
LEESGGGLVQPGGSMK-DoxTo be determinedTo be determinedTo be determined

Table 3: In vivo efficacy of LEESGGGLVQPGGSMK-Dox conjugate in a xenograft model.

VI. Visualizing Workflows and Pathways

Diagrams

Research_Workflow cluster_Discovery Discovery & Synthesis cluster_Characterization Characterization cluster_Development Preclinical Development Peptide_ID Peptide Identification (LEESGGGLVQPGGSMK) Synthesis Peptide Synthesis & Purification Peptide_ID->Synthesis Target_ID Target Identification (Phage Display) Synthesis->Target_ID Binding_Assay Binding Affinity (SPR/ELISA) Target_ID->Binding_Assay PDC_Synthesis PDC Synthesis (Peptide-Drug Conjugate) Binding_Assay->PDC_Synthesis In_Vitro In Vitro Studies (Cytotoxicity) PDC_Synthesis->In_Vitro In_Vivo In Vivo Studies (Xenograft Model) In_Vitro->In_Vivo

Caption: Overall research workflow for a novel targeting peptide.

Cellular_Uptake_Pathway PDC LEESGGGLVQPGGSMK-Drug Conjugate Receptor Target Receptor PDC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release Drug Release (Linker Cleavage) Lysosome->Drug_Release Target_Action Intracellular Target (e.g., DNA) Drug_Release->Target_Action Apoptosis Cell Death (Apoptosis) Target_Action->Apoptosis Experimental_Logic Start Is the peptide target known? Target_ID Perform Target ID (e.g., Phage Display) Start->Target_ID No Binding_Affinity Quantify Binding Affinity Start->Binding_Affinity Yes Target_ID->Binding_Affinity PDC_Design Design & Synthesize PDC Binding_Affinity->PDC_Design In_Vitro_Testing Test in vitro (Cytotoxicity, Uptake) PDC_Design->In_Vitro_Testing Is_Effective_in_vitro Effective in vitro? In_Vitro_Testing->Is_Effective_in_vitro In_Vivo_Testing Test in vivo (Efficacy, Toxicity) Is_Effective_in_vitro->In_Vivo_Testing Yes Redesign Redesign Peptide or Linker Is_Effective_in_vitro->Redesign No Is_Effective_in_vivo Effective in vivo? In_Vivo_Testing->Is_Effective_in_vivo Preclinical_Candidate Preclinical Candidate Is_Effective_in_vivo->Preclinical_Candidate Yes Is_Effective_in_vivo->Redesign No

References

Troubleshooting & Optimization

LEESGGGLVQPGGSMK TFA peptide solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues and other common challenges encountered by researchers, scientists, and drug development professionals working with the LEESGGGLVQPGGSMK TFA peptide.

I. Peptide Physicochemical Properties

A thorough understanding of the peptide's properties is the first step in troubleshooting. The LEESGGGLVQPGGSMK sequence has distinct characteristics that influence its behavior in solution.

Table 1: Physicochemical Analysis of LEESGGGLVQPGGSMK

PropertyValue/DescriptionImplication for Solubility
Sequence LEESGGGLVQPGGSMK-
Amino Acid Composition 16 Residues-
Hydrophobic Residues6 (L, L, L, V, P, M) - 37.5%A significant hydrophobic character suggests poor solubility in purely aqueous solutions.[1][2]
Acidic Residues2 (E, E)Contribute negative charges at neutral pH, potentially aiding solubility.
Basic Residues1 (K)Contributes a positive charge at neutral pH.
Polar Uncharged Residues7 (S, G, G, G, Q, S, M)Generally improve water solubility, but the high glycine (B1666218) content can sometimes contribute to aggregation.[3]
Calculated Net Charge at pH 7 -1The peptide is slightly acidic.[4]
Presence of Specific Residues Methionine (M)Susceptible to oxidation, especially when using Dimethyl Sulfoxide (DMSO) as a solvent.[1][5][6]
Counter-ion Trifluoroacetate (TFA)The TFA salt is a result of the purification process and can impact solubility, conformation, and biological assays.[7][8]

II. Troubleshooting & FAQs

This section addresses common questions and problems in a direct question-and-answer format.

FAQ 1: Solubility Issues

Q1: Why is my lyophilized this compound peptide not dissolving in water or PBS?

A1: The LEESGGGLVQPGGSMK peptide has a substantial number of hydrophobic amino acids (37.5%), which leads to poor solubility in aqueous buffers like water or PBS.[1][9] While it has charged residues, the hydrophobic forces can dominate and lead to aggregation. The presence of the TFA counter-ion can also sometimes reduce solubility in aqueous buffers.[7]

Q2: What is the recommended first step for dissolving this peptide?

A2: Always start by trying to dissolve a small test amount of the peptide before using the entire stock.[10] Given its hydrophobic nature, the recommended approach is to first dissolve the peptide in a minimal amount of a suitable organic solvent and then slowly add the aqueous buffer of your choice.[5][11]

Q3: Which organic solvents are recommended, and are there any I should avoid?

A3:

  • Recommended: Dimethylformamide (DMF) is a good first choice.[6] Acetonitrile (B52724) (ACN), isopropanol, or methanol (B129727) can also be effective.[5]

  • Use with Caution: Dimethyl Sulfoxide (DMSO) is a common solvent for hydrophobic peptides.[6] However, it should be avoided or used with oxygen-free buffers for this specific peptide because it can oxidize the methionine (M) residue.[1][5]

  • Avoid: Do not add aqueous buffer directly to the lyophilized peptide powder if initial tests show it is insoluble.[10]

Q4: My peptide dissolved in the organic solvent but precipitated when I added my aqueous buffer. What should I do?

A4: This indicates you have exceeded the peptide's solubility limit in the final solvent mixture. If this happens, you have a few options:

  • Start Over: Re-lyophilize the peptide to remove the solvent before attempting to redissolve it.[1]

  • Lower the Concentration: Attempt to dissolve the peptide at a lower final concentration.

  • Increase Organic Solvent: Prepare a stock solution with a higher concentration of the organic solvent. Note that the final concentration of solvents like DMSO in cell-based assays should ideally be below 0.5% to avoid cytotoxicity.[4]

  • Use Sonication: Brief periods of sonication can help break up aggregates and improve dissolution.[1]

FAQ 2: The Role of TFA

Q5: What is a TFA salt and why is my peptide supplied in this form?

A5: Trifluoroacetic acid (TFA) is commonly used during the peptide synthesis cleavage process and as an ion-pairing agent in the final purification step (RP-HPLC).[7][8][12] As a result, synthetic peptides are typically delivered as TFA salts, where the TFA molecule acts as a counter-ion to positively charged residues like Lysine (K).[7]

Q6: How can residual TFA affect my experiments?

A6: The presence of TFA can have several undesirable effects:

  • Cytotoxicity: TFA can be toxic to cells, even at low concentrations, which is a major concern for cell-based assays.[7]

  • Structural Changes: TFA can bind to the peptide and alter its secondary structure or promote aggregation.[7]

  • Assay Interference: The acidity of TFA (pKa ~0.23) can denature proteins or interfere with enzyme and receptor binding studies.[7]

Q7: When should I consider removing the TFA?

A7: TFA removal (or exchange) is critical for applications such as:

  • Cell-based assays measuring viability, proliferation, or signaling.[7]

  • In vivo studies.

  • Structural studies like NMR or crystallography.[7]

  • Assays involving pH-sensitive enzymes or receptor-ligand binding.[7]

III. Experimental Protocols & Methodologies

Protocol 1: General Solubilization Workflow

This protocol provides a step-by-step method for solubilizing the this compound peptide.

  • Preparation: Allow the lyophilized peptide vial to warm to room temperature before opening. Centrifuge the vial briefly to ensure all the powder is at the bottom.

  • Initial Dissolution (Organic Solvent):

    • Add a small, precise volume of an appropriate organic solvent (e.g., DMF) to the vial to create a concentrated stock solution.

    • Vortex or sonicate the mixture gently to aid dissolution.[1] A properly solubilized solution should be clear and free of particulates.

  • Dilution (Aqueous Buffer):

    • While vortexing the concentrated peptide stock, slowly add your desired aqueous buffer (e.g., PBS, Tris) drop-by-drop.

    • Monitor the solution for any signs of precipitation or turbidity. If the solution becomes cloudy, you have reached the solubility limit.

G

Protocol 2: TFA Salt Exchange to Acetate (B1210297)

This procedure replaces the TFA counter-ion with the more biocompatible acetate ion.

  • Dissolve Peptide: Dissolve the peptide in sterile distilled water. If solubility is an issue, a minimal amount of acetonitrile can be used first.

  • Prepare HCl Solution: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2-10 mM.[4]

  • Incubate: Let the solution stand at room temperature for at least one minute.[4]

  • Lyophilize: Freeze the solution (e.g., at -80°C or in liquid nitrogen) and lyophilize overnight until all liquid is removed.[4] This step removes the TFA as a volatile acid.

  • Repeat (Optional but Recommended): For complete removal, re-dissolve the lyophilized powder in the same HCl solution and repeat the lyophilization step.

  • Final Reconstitution: Reconstitute the final lyophilized powder (now the HCl salt) in your desired experimental buffer. For an acetate salt, an anion exchange resin column can be used as an alternative method.[13]

IV. Troubleshooting Decision Guide

Use this guide to diagnose and solve common solubility problems.

Table 2: Troubleshooting Matrix

ProblemLikely CauseRecommended Solution(s)
Lyophilized powder won't dissolve in aqueous buffer. High hydrophobicity of the peptide sequence.Use an organic solvent (DMF, ACN) for initial dissolution, then add aqueous buffer.[5][6]
Peptide precipitates upon adding aqueous buffer. Solubility limit exceeded in the final mixture.Lower the final concentration; increase the proportion of organic solvent; re-lyophilize and start over.[1]
Solution is clear at first but forms a gel over time. Peptide is forming intermolecular hydrogen bonds and aggregating.Try dissolving in a solution containing a denaturant like 6 M guanidine (B92328) HCl, then dilute for your experiment.[2][5]
Inconsistent results in cell-based assays. Cytotoxicity or interference from the TFA counter-ion.Perform a TFA salt exchange to a more biocompatible counter-ion like acetate or hydrochloride.[7][14]
Loss of activity or unexpected mass spec results. Oxidation of the Methionine (M) residue.Avoid using DMSO as a solvent. If it must be used, ensure all buffers are degassed and oxygen-free.[1]

G

References

optimizing LEESGGGLVQPGGSMK peptide concentration for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to determine the optimal concentration of the novel peptide LEESGGGLVQPGGSMK for cell culture experiments. Since this is a custom peptide, this guide focuses on establishing a robust methodology for characterization and optimization.

Frequently Asked Questions (FAQs)

Q1: What is the first step before using the LEESGGGLVQPGGSMK peptide in my experiments?

A: The first and most critical step is to ensure the quality and proper handling of the peptide. This includes:

  • Verification: Confirm the peptide's identity, purity (typically >95% for cell-based assays), and sequence from the synthesis report.[1]

  • Solubility Testing: Determine the best solvent for your peptide.[2] Start with sterile, nuclease-free water. If solubility is an issue, you may need to try solvents like DMSO, but be aware of potential solvent-induced cytotoxicity.[3] Always prepare a high-concentration stock solution to minimize the final solvent concentration in your culture medium (typically <0.1%).[4]

  • Storage: Store the lyophilized peptide at -20°C or -80°C, protected from light.[2] Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2]

Q2: What is a good starting concentration range for a novel peptide like LEESGGGLVQPGGSMK?

A: For a novel peptide with unknown activity, it is essential to test a broad concentration range to identify a biological response window. A common starting point for dose-response experiments is a logarithmic or semi-logarithmic series of dilutions.[5] Many bioactive peptides show effects in the low nanomolar to low micromolar range.[6]

A typical exploratory range could be:

  • 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM

This wide range increases the probability of observing a biological effect, whether it's the intended activity or potential cytotoxicity.

Q3: How do I determine if the peptide is cytotoxic to my cells?

A: Assessing cytotoxicity is a crucial step to ensure that the observed biological effects are not simply due to cell death. This is typically done by performing a cell viability assay in parallel with your functional assays.[7][8] Common methods include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability.[7]

  • LDH Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.[7]

  • Trypan Blue Exclusion: A simple method to count viable cells, which exclude the dye, versus non-viable cells, which do not.

You should test the peptide across your chosen concentration range to identify the concentration at which it becomes toxic, often referred to as the CC50 (50% cytotoxic concentration).[9]

Q4: How can I assess the stability of the LEESGGGLVQPGGSMK peptide in my cell culture medium?

A: Peptides can be degraded by proteases present in serum-containing culture medium or secreted by cells, which can lead to inconsistent results.[10][11][12] To assess stability, you can incubate the peptide in your complete culture medium at 37°C for various time points (e.g., 0, 2, 6, 12, 24, 48 hours). The amount of intact peptide remaining at each time point can be quantified using methods like RP-HPLC.[13] If stability is an issue, consider using serum-free media if your experiment allows, or using modified peptides with enhanced stability (e.g., with D-amino acids or cyclization).[14]

Experimental Protocols & Data Presentation

Protocol 1: Determining Optimal Concentration with a Dose-Response Experiment

This protocol outlines a general method to determine the effective concentration (EC50) or inhibitory concentration (IC50) of the LEESGGGLVQPGGSMK peptide using a standard 96-well plate format.

Methodology:

  • Cell Seeding: Seed your target cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) and allow them to adhere and stabilize overnight in a 37°C, 5% CO₂ incubator.[7]

  • Peptide Dilution Series:

    • Prepare a high-concentration stock of the peptide (e.g., 10 mM) in an appropriate solvent (e.g., sterile water or DMSO).[4]

    • Perform a serial dilution of the stock to create working solutions that are 10x the final desired concentrations in your culture medium.

  • Treatment:

    • Remove the old medium from the cells.

    • Add 100 µL of fresh medium containing the different peptide concentrations to the respective wells.

    • Include necessary controls:

      • Untreated Control: Cells with medium only.

      • Vehicle Control: Cells with medium containing the highest concentration of the solvent used for the peptide stock (e.g., 0.1% DMSO).[3]

      • Positive Control: A known agonist/antagonist for your expected pathway, if available.

  • Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).[9]

  • Assay & Analysis:

    • Perform your chosen functional assay (e.g., measuring proliferation, cytokine secretion, gene expression) and a parallel cytotoxicity assay (e.g., MTT).[7]

    • Read the plate according to the assay manufacturer's instructions.

    • Calculate the percentage response relative to the untreated control. Plot the response versus the log of the peptide concentration and use non-linear regression to determine the EC50/IC50 value.

Data Presentation Tables

Table 1: Example Peptide Dilution Scheme for a 96-Well Plate

Stock ConcentrationVolume of StockDiluent VolumeFinal Concentration (10x)Final Well Concentration (1x)
1 mM10 µL90 µL100 µM10 µM
100 µM (from above)10 µL90 µL10 µM1 µM
10 µM (from above)10 µL90 µL1 µM100 nM
1 µM (from above)10 µL90 µL100 nM10 nM
100 nM (from above)10 µL90 µL10 nM1 nM
10 nM (from above)10 µL90 µL1 nM0.1 nM

Table 2: Example Dose-Response Data Summary

Peptide Conc. (µM)% Cell Viability (MTT Assay)% Functional Response
0 (Control)100 ± 4.50 ± 2.1
0.0198 ± 5.115 ± 3.3
0.199 ± 3.948 ± 4.5
196 ± 4.285 ± 5.0
1092 ± 6.095 ± 3.8
10055 ± 7.1Not Applicable (Toxic)

Troubleshooting Guide

Problem 1: No biological effect is observed at any concentration.

Possible CauseRecommended Solution
Incorrect Peptide Synthesis/Purity Verify the peptide sequence, purity, and mass via the certificate of analysis. If in doubt, re-order from a reputable vendor.[15]
Peptide Degradation Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. Assess peptide stability in your specific culture medium over time using HPLC.[2][12]
Poor Solubility / Aggregation Test solubility in different solvents. Hydrophobic peptides may aggregate, reducing their effective concentration.[5][15] Use sonication to aid dissolution.
Incorrect Assay/Endpoint Ensure your functional assay is sensitive enough and that the chosen time point is appropriate for the expected biological response.
Cell Line Unresponsive Confirm that the target receptor or pathway for the peptide's presumed action is present and functional in your chosen cell line.

Problem 2: High variability between experimental repeats.

Possible CauseRecommended Solution
Inconsistent Peptide Aliquots Prepare a single, large batch of stock solution and create single-use aliquots to ensure consistency across experiments.[3]
Inconsistent Cell Seeding/Health Standardize cell passage number, seeding density, and ensure cells are in a healthy, logarithmic growth phase before starting the experiment.
Peptide Instability If the peptide degrades quickly, the timing of media changes and assay readouts becomes critical. Consider shorter incubation times or replenishing the peptide.[11]
Contamination (Endotoxin/TFA) Endotoxins can cause unwanted immune responses.[2] Trifluoroacetic acid (TFA), a remnant from synthesis, can be cytotoxic.[2] Use high-purity, endotoxin-free peptides or perform salt exchange if necessary.

Visualizations

Experimental and Logical Workflows

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_opt Phase 3: Optimization P1 Receive & Verify Peptide (Purity, Sequence) P2 Determine Solubility & Prepare Stock Solution P1->P2 E1 Design Dose-Response (Broad Concentration Range) P2->E1 E2 Perform Parallel Assays: 1. Functional Assay 2. Cytotoxicity Assay E1->E2 E3 Analyze Data: Determine EC50/IC50 & CC50 E2->E3 O1 Identify Optimal Non-Toxic Concentration E3->O1 O2 Perform Confirmatory Experiments O1->O2 G decision decision issue issue start No biological effect observed d1 Is peptide purity (>95%) confirmed? start->d1 d2 Is peptide fully dissolved in stock? d1->d2 Yes s1 Re-synthesize or purify peptide d1->s1 No d3 Is peptide stable in culture medium? d2->d3 Yes s2 Test alternative solvents (e.g., water, DMSO, acid/base) d2->s2 No d4 Does cell line express the target receptor? d3->d4 Yes s3 Conduct stability assay (HPLC). Consider serum-free media. d3->s3 No s4 Verify target expression (e.g., qPCR, WB, Flow Cytometry) d4->s4 No end Re-evaluate experimental design d4->end Yes G peptide LEESGGGLVQPGGSMK receptor Cell Surface Receptor (e.g., GPCR) peptide->receptor Binds kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Activates nucleus Nucleus tf->nucleus Translocates to response Cellular Response (e.g., Proliferation, Differentiation) nucleus->response Alters Gene Expression

References

preventing degradation of LEESGGGLVQPGGSMK peptide in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LEESGGGLVQPGGSMK peptide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the stability and efficacy of the peptide in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for reconstituting the lyophilized LEESGGGLVQPGGSMK peptide?

A1: To ensure maximum stability and accurate concentration, follow these steps for reconstitution:

  • Before opening, allow the vial of the lyophilized peptide to equilibrate to room temperature in a desiccator for at least 30 minutes. This prevents condensation from forming inside the vial, which can affect stability.[1][2]

  • We recommend initially dissolving the peptide in sterile, purified water.

  • If you encounter solubility issues, a brief sonication in a water bath can help dissolve the peptide. Avoid excessive heating.

  • For peptides with challenging solubility, you can use a small amount of an appropriate organic solvent like DMSO or DMF to first dissolve the peptide, and then slowly add the aqueous buffer of your choice to the desired concentration.

Q2: What are the optimal storage conditions for the LEESGGGLVQPGGSMK peptide in its lyophilized and solution forms?

A2: Proper storage is critical for maintaining the peptide's integrity.

  • Lyophilized Form: For maximum stability, the lyophilized peptide should be stored at -20°C, and for long-term storage, -80°C is preferable.[3][4] Keep the vial tightly sealed and protected from light.[2][5]

  • In Solution: Storing peptides in solution for extended periods is not recommended due to lower stability.[2] If necessary, dissolve the peptide in a sterile buffer at a pH between 5 and 7.[1][4] The solution should be aliquoted into smaller working volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2][3]

Q3: Which amino acid residues in the LEESGGGLVQPGGSMK sequence are most susceptible to degradation?

A3: The LEESGGGLVQPGGSMK sequence contains specific residues that are prone to degradation:

  • Methionine (Met): Susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.[4][6][7]

  • Glutamine (Gln): Can undergo deamidation, a reaction that is promoted by higher pH and temperature.[2][6][7]

  • Serine (Ser): Can be involved in hydrolysis and is susceptible to β-elimination under alkaline conditions.[6][8]

Q4: How can I prevent oxidation of the Methionine residue in the peptide?

A4: To minimize oxidation of the Methionine (Met) residue:

  • Use oxygen-free water or buffers for reconstitution. You can prepare these by bubbling an inert gas like nitrogen or argon through the solvent.[1]

  • Store the peptide solution in tightly sealed vials with minimal headspace to reduce exposure to air.[4]

  • Consider adding antioxidants to your buffer system.[9] However, ensure the antioxidant is compatible with your experimental setup.

  • Avoid prolonged exposure to light and high temperatures.[8][10]

Q5: What is the best way to avoid microbial contamination of my peptide solution?

A5: To prevent bacterial degradation, it is crucial to maintain sterile conditions.

  • Use sterile water, buffers, and vials for reconstitution and storage.

  • You may pass the peptide solution through a 0.22 µm sterile filter to remove any potential microbial contaminants.[2]

  • Always handle the peptide solutions using aseptic techniques in a clean environment.

Troubleshooting Guide

Problem 1: I'm observing a loss of biological activity in my experiments.

Possible CauseTroubleshooting Steps
Peptide Degradation 1. Review Storage Conditions: Ensure the peptide has been stored at the recommended temperature (-20°C or -80°C) and protected from light.[2][5] Avoid repeated freeze-thaw cycles by using aliquots.[2][3] 2. Check Solution Age: Peptide solutions have a limited shelf-life.[4] It is best to use freshly prepared solutions for your experiments.
Oxidation 1. Use Fresh Solutions: Prepare fresh peptide solutions using oxygen-free buffers.[1] 2. Assess Purity: Analyze the peptide solution by HPLC to check for the presence of oxidized species.
Incorrect Concentration 1. Verify Weighing: Peptides can be hygroscopic. Ensure the lyophilized powder was brought to room temperature in a desiccator before weighing to avoid inaccuracies due to moisture absorption.[2] 2. Confirm Solubilization: Make sure the peptide is fully dissolved. Incomplete dissolution will lead to a lower actual concentration.

Problem 2: My HPLC analysis shows multiple peaks, but the peptide should be pure.

Possible CauseTroubleshooting Steps
Oxidation 1. Identify Susceptible Residues: The presence of Methionine (Met) makes the peptide prone to oxidation, which can result in additional peaks on the chromatogram.[4][6][7] 2. Modify Handling Procedures: When working with this peptide, use oxygen-free buffers and consider purging vials with an inert gas like nitrogen or argon.[1][4]
Deamidation 1. Check for Gln Residues: The Glutamine (Gln) residue in the sequence can undergo deamidation, creating related impurities.[2][6][7] 2. Control pH: Store and handle the peptide in a slightly acidic buffer (pH 5-7) to minimize deamidation, which is accelerated at neutral or basic pH.[1][4]
Aggregation 1. Assess Hydrophobicity: Although this peptide has a mix of hydrophobic and hydrophilic residues, aggregation can still occur, especially at high concentrations. 2. Adjust Concentration and Buffer: Try dissolving the peptide at a lower concentration. The ionic strength of the buffer can also influence aggregation.

Quantitative Data Summary

The stability of a peptide is highly dependent on its sequence and the specific experimental conditions. The following table provides general guidelines on the stability of peptides under various conditions.

Table 1: General Peptide Stability Under Different Storage Conditions

Storage ConditionLyophilized FormIn Solution (pH 5-7)
-80°C Several yearsMonths to a year
-20°C Several years[2]Weeks to months[3][4]
4°C Short-term (weeks)Days to a week[4]
Room Temperature Not recommended (days)Not recommended (hours)

Table 2: Factors Influencing the Rate of Common Degradation Pathways

Degradation PathwaySusceptible Residues in LEESGGGLVQPGGSMKAccelerating FactorsMitigating Strategies
Oxidation Met[4][6]Oxygen, metal ions, light, high pH[8][11]Use oxygen-free buffers, store under inert gas, add antioxidants, protect from light.[1][4][9]
Deamidation Gln[2][6]Neutral to alkaline pH, high temperature[6]Maintain a slightly acidic pH (5-7), store at low temperatures.[1][4]
Hydrolysis All peptide bonds, SerExtreme pH, high temperature[6][10]Use buffers with a pH between 5 and 7, avoid high temperatures.[1]

Experimental Protocols

Protocol 1: Reconstitution and Aliquoting of LEESGGGLVQPGGSMK Peptide

Objective: To properly dissolve and store the peptide to maintain its stability.

Materials:

  • Lyophilized LEESGGGLVQPGGSMK peptide vial

  • Desiccator

  • Sterile, purified water (or appropriate buffer, pH 5-7)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Place the sealed vial of lyophilized peptide in a desiccator and allow it to warm to room temperature for at least 30 minutes.[1]

  • Prepare your chosen sterile solvent (e.g., purified water or a buffer with pH 5-7).

  • Add the appropriate volume of solvent to the vial to achieve the desired stock concentration.

  • Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. If needed, a brief sonication can be applied.

  • Once fully dissolved, dispense the peptide solution into single-use aliquots in sterile, low-protein-binding microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C. Avoid using frost-free freezers due to their temperature cycling.[12]

Protocol 2: Assessment of Peptide Stability by Reverse-Phase HPLC (RP-HPLC)

Objective: To monitor the degradation of the peptide over time under specific storage conditions.

Materials:

  • Reconstituted LEESGGGLVQPGGSMK peptide solution

  • HPLC system with a UV detector

  • C18 RP-HPLC column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Temperature-controlled autosampler or storage unit

Procedure:

  • Sample Preparation: Prepare a solution of the peptide at a known concentration in the desired buffer.

  • Time Zero Analysis: Immediately after preparation, inject an aliquot of the peptide solution into the HPLC system to obtain the initial purity profile.

  • Storage: Store the remaining peptide solution under the desired experimental conditions (e.g., 4°C, 25°C, -20°C).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14 days), withdraw an aliquot from the stored solution and analyze it by HPLC.

  • HPLC Method:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the sample.

    • Run a linear gradient to elute the peptide and any degradation products (e.g., 5% to 95% B over 30 minutes).

    • Monitor the elution at 214 nm or 280 nm.

  • Data Analysis:

    • Integrate the peak area of the intact peptide and any new peaks that appear over time.

    • Calculate the percentage of the remaining intact peptide at each time point relative to the time zero sample.

    • Plot the percentage of intact peptide versus time to determine the stability profile.

Visualizations

Peptide_Handling_Workflow start Start: Lyophilized Peptide Vial equilibrate Equilibrate to Room Temperature in Desiccator start->equilibrate reconstitute Reconstitute in Sterile Buffer (pH 5-7) equilibrate->reconstitute dissolve Ensure Complete Dissolution (Vortex/Sonicate) reconstitute->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store use Use in Experiment store->use

Caption: Workflow for handling and storing the LEESGGGLVQPGGSMK peptide.

Peptide_Degradation_Pathways cluster_oxidation Oxidation cluster_deamidation Deamidation peptide LEESGGGLVQPGGSMK oxidation Oxidizing Agents (O2, Metal Ions, Light) peptide->oxidation deamidation Alkaline/Neutral pH, High Temperature peptide->deamidation met_ox Methionine Sulfoxide (Met-O) oxidation->met_ox affects Met gln_deamidated Glutamic Acid or Isoaspartic Acid deamidation->gln_deamidated affects Gln

Caption: Primary degradation pathways for the LEESGGGLVQPGGSMK peptide.

Troubleshooting_Tree start Problem Observed: Loss of Activity or Multiple HPLC Peaks check_storage Check Storage Conditions (Temp, Freeze-Thaw) start->check_storage check_handling Check Handling Procedures (pH, Oxygen Exposure) start->check_handling check_purity Analyze by HPLC/MS start->check_purity solution_storage Solution: Use Fresh Aliquots, Store at -80°C check_storage->solution_storage solution_handling Solution: Use pH 5-7 Buffer, Use Oxygen-Free Solvents check_handling->solution_handling solution_purity Action: Identify Degradation Products, Optimize Protocol check_purity->solution_purity

Caption: Troubleshooting decision tree for common peptide issues.

References

addressing off-target effects of LEESGGGLVQPGGSMK peptide in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the LEESGGGLVQPGGSMK peptide. The focus is on identifying and mitigating potential off-target effects to ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the intended on-target activity of the LEESGGGLVQPGGSMK peptide?

A1: The LEESGGGLVQPGGSMK peptide is designed as a competitive antagonist for the novel receptor tyrosine kinase "RTK-X". Its intended on-target effect is the inhibition of the downstream signaling pathway initiated by the natural ligand binding to RTK-X, which is implicated in specific cancer cell proliferation.

Q2: My assay shows unexpected results, such as cytotoxicity or unintended pathway activation. Could these be off-target effects?

A2: Yes, unexpected cellular responses could be due to off-target effects. These occur when the peptide interacts with unintended molecules or pathways.[1] It is crucial to differentiate these from the intended on-target effects. Common off-target effects can include cytotoxicity in non-target cells or interference with unrelated signaling pathways.[1]

Q3: What are the essential negative controls to include in my experiments to identify off-target effects?

A3: The gold standard for a negative control in peptide experiments is a scrambled peptide.[2] This peptide has the same amino acid composition as LEESGGGLVQPGGSMK but in a randomized sequence. This control helps to demonstrate that the observed biological activity is dependent on the specific amino acid sequence and not just its general physicochemical properties.[2][3] Other controls, such as a vehicle control (the buffer the peptide is dissolved in), are also essential.

Q4: How can I predict potential off-target interactions of the LEESGGGLVQPGGSMK peptide?

A4: In silico tools can help predict potential off-target effects. A sequence homology analysis using tools like BLAST can identify proteins with similar sequences to the intended target (RTK-X).[1] Additionally, if the 3D structure of RTK-X is known, computational docking studies can predict the binding of the LEESGGGLVQPGGSMK peptide to other proteins with similar binding pockets.[1]

Troubleshooting Guide

This guide addresses common issues encountered during assays with the LEESGGGLVQPGGSMK peptide and provides systematic steps to identify and resolve them.

Issue 1: High background signal or non-specific binding in assays.

This could be due to the peptide binding to unintended targets or surfaces.

Troubleshooting Workflow:

start High Background Signal step1 Introduce a Scrambled Peptide Control start->step1 step3 Optimize Blocking and Washing Steps start->step3 result1 Signal persists with scrambled peptide step1->result1 step2 Perform a Competition Assay outcome2 Suggests specific off-target binding. step2->outcome2 outcome3 Reduces non-specific surface binding. step3->outcome3 result2 Signal is specific to LEESGGGLVQPGGSMK result1->result2 No outcome1 Indicates non-specific binding due to physicochemical properties. result1->outcome1 Yes result2->step2

Figure 1: Troubleshooting workflow for high background signal.

Issue 2: Observed cellular effect does not match the expected inhibition of the RTK-X pathway.

This suggests the peptide might be activating another signaling pathway.

Hypothetical Signaling Pathway and Off-Target Interaction:

cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathway ligand Natural Ligand rtkx RTK-X Receptor ligand->rtkx Activates downstream Downstream Signaling (e.g., MAPK/ERK) rtkx->downstream peptide LEESGGGLVQPGGSMK peptide->rtkx Inhibits off_target_receptor Off-Target Receptor (e.g., GPCR) peptide->off_target_receptor Activates proliferation Cell Proliferation downstream->proliferation off_target_pathway Alternative Pathway (e.g., cAMP) off_target_receptor->off_target_pathway unexpected_effect Unexpected Cellular Effect (e.g., Apoptosis) off_target_pathway->unexpected_effect

Figure 2: Diagram of intended on-target and potential off-target signaling pathways.

Experimental Protocols

Protocol 1: Scrambled Peptide Control Assay

Objective: To determine if the observed biological effect is sequence-specific.

Methodology:

  • Synthesize a scrambled peptide with the same amino acid composition as LEESGGGLVQPGGSMK but in a randomized order (e.g., GSLGGMKSQPEVGLGE).

  • Prepare stock solutions of both the active peptide and the scrambled peptide at the same concentration in the same buffer.

  • In parallel wells of your assay plate, treat cells with:

    • Vehicle control

    • LEESGGGLVQPGGSMK peptide at various concentrations

    • Scrambled peptide at the same concentrations as the active peptide

  • Incubate for the desired time period.

  • Measure the assay endpoint (e.g., cell viability, reporter gene expression).

Data Interpretation:

Treatment GroupExpected On-Target EffectObserved Off-Target Effect
Vehicle ControlBaseline activityBaseline activity
LEESGGGLVQPGGSMKDose-dependent inhibition of proliferationUnexpected cytotoxicity at high doses
Scrambled PeptideNo significant effect on proliferationUnexpected cytotoxicity at high doses

If the scrambled peptide produces the same unexpected effect as the active peptide, the effect is likely not sequence-specific.

Protocol 2: Competition Assay

Objective: To confirm that the peptide's effect is mediated through the intended target receptor, RTK-X.

Methodology:

  • Pre-incubate cells with an excess of a known, unlabeled ligand for RTK-X for 30-60 minutes.

  • Add the LEESGGGLVQPGGSMK peptide (which could be labeled, e.g., with biotin (B1667282) or a fluorescent tag for binding assays) at a fixed concentration to both pre-incubated and non-pre-incubated cells.

  • Incubate for the appropriate duration.

  • Measure the binding of the LEESGGGLVQPGGSMK peptide or its downstream effect.

Data Interpretation:

ConditionExpected Outcome for On-Target Binding
LEESGGGLVQPGGSMK aloneHigh binding/effect
Pre-incubation with unlabeled RTK-X ligand + LEESGGGLVQPGGSMKSignificantly reduced binding/effect

If the unlabeled ligand significantly reduces the effect of the LEESGGGLVQPGGSMK peptide, it suggests they are competing for the same binding site on RTK-X.

General Best Practices for Peptide Assays

To minimize the chances of assay failure and misinterpretation of results, consider the following:

  • Peptide Solubility: Ensure your peptide is fully dissolved. Improper dissolution can lead to precipitation and variability in your assays.[4] Test solubility in different buffers if necessary.

  • Peptide Stability and Storage: Store peptides at -20°C or lower and avoid repeated freeze-thaw cycles.[4] Peptides containing residues like Cys, Met, or Trp are prone to oxidation.[4]

  • Purity and Counter-ions: Be aware of the net peptide content of your sample, as impurities and counter-ions (like TFA from synthesis) can affect the actual peptide concentration and potentially influence cellular assays.[5]

By implementing these controls and troubleshooting steps, researchers can more confidently attribute the observed biological effects to the specific, on-target activity of the LEESGGGLVQPGGSMK peptide.

References

LEESGGGLVQPGGSMK peptide aggregation problems and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LEESGGGLVQPGGSMK peptide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent aggregation issues during their experiments. While specific aggregation data for the LEESGGGLVQPGGSMK peptide is not extensively documented in public literature, this guide provides a comprehensive framework based on established principles of peptide chemistry and aggregation to help you address common challenges.

Frequently Asked Questions (FAQs)

Q1: My LEESGGGLVQPGGSMK peptide solution appears cloudy or has visible precipitates. What is happening?

A1: Cloudiness or precipitation is a strong indicator of peptide aggregation. Peptides, especially those with hydrophobic residues, can self-associate to form insoluble aggregates. The LEESGGGLVQPGGSMK sequence contains several hydrophobic residues (L, V, M) and glycine (B1666218) residues which can contribute to flexibility and facilitate aggregation.

Q2: What are the common factors that induce peptide aggregation?

A2: Peptide aggregation is influenced by a variety of intrinsic and extrinsic factors:

  • Intrinsic Factors:

    • Amino Acid Sequence: The primary sequence dictates the peptide's intrinsic propensity to aggregate. Hydrophobic and aromatic residues are key contributors.

    • Secondary Structure: Peptides can form secondary structures like β-sheets, which are prone to stacking and forming amyloid-like fibrils.

  • Extrinsic Factors:

    • Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.

    • pH and Ionic Strength: The pH of the solution affects the net charge of the peptide. At a pH close to the peptide's isoelectric point (pI), the net charge is minimal, which can lead to aggregation due to reduced electrostatic repulsion. High ionic strength can also screen charges and promote aggregation.

    • Temperature: Elevated temperatures can increase the rate of aggregation by promoting conformational changes and increasing the kinetic energy of peptide molecules.

    • Mechanical Stress: Agitation or stirring can introduce energy into the system and promote the formation of aggregate nuclei.

    • Solvent: The choice of solvent is critical. Organic co-solvents can either prevent or induce aggregation depending on their nature and concentration.

    • Presence of Surfaces: Peptides can adsorb to surfaces (e.g., glass, plastic), which can act as a nucleation site for aggregation.

Q3: How can I prevent or minimize the aggregation of my LEESGGGLVQPGGSMK peptide?

A3: Several strategies can be employed to prevent or reduce peptide aggregation:

  • Optimize Solubility:

    • pH Adjustment: Dissolve the peptide in a buffer with a pH at least 1-2 units away from its theoretical isoelectric point (pI). For a basic peptide, use an acidic buffer, and for an acidic peptide, use a basic buffer.

    • Solvent Choice: For hydrophobic peptides, initially dissolving in a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) and then slowly adding the aqueous buffer can improve solubility.[1][2]

  • Modify Storage and Handling:

    • Concentration: Work with the lowest feasible peptide concentration.

    • Temperature: Store peptide solutions at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) to slow down aggregation kinetics.

    • Avoid Agitation: Minimize vigorous vortexing or shaking. Gentle swirling or pipetting is preferred for dissolution.

  • Use of Additives:

    • Solubilizing Agents: Arginine can be added to the buffer to increase peptide solubility.[3]

    • Detergents: Low concentrations of non-ionic detergents can sometimes prevent aggregation of hydrophobic peptides.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Peptide will not dissolve The chosen solvent is inappropriate for the peptide's properties.1. Calculate the theoretical pI of LEESGGGLVQPGGSMK. If it is basic, try dissolving in a dilute acidic solution (e.g., 10% acetic acid). If acidic, try a dilute basic solution (e.g., 0.1 M ammonium (B1175870) bicarbonate).[1] 2. If the peptide is hydrophobic, try dissolving in a minimal amount of DMSO first, then slowly dilute with your aqueous buffer.[1][2] 3. Sonication in an ice bath can aid dissolution.[1]
Solution becomes cloudy over time The peptide is aggregating after initial dissolution.1. Lower the peptide concentration. 2. Adjust the pH of the buffer to be further from the peptide's pI. 3. Store the solution at a lower temperature. 4. Add a solubilizing agent like arginine to the buffer.[3]
Inconsistent experimental results Peptide aggregation is leading to variable effective concentrations.1. Prepare fresh peptide solutions for each experiment. 2. Filter the peptide solution through a 0.22 µm filter before use to remove any pre-existing aggregates. 3. Routinely check for aggregation using techniques like DLS.

Experimental Protocols

Here are detailed protocols for common techniques used to study peptide aggregation.

Thioflavin T (ThT) Aggregation Assay

This assay is used to monitor the formation of amyloid-like fibrils in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures.[5]

Materials:

  • LEESGGGLVQPGGSMK peptide

  • Thioflavin T (ThT)

  • Assay buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a ThT stock solution: Dissolve ThT in the assay buffer to a final concentration of 1 mM. Filter the solution through a 0.2 µm syringe filter.

  • Prepare peptide samples: Dissolve the LEESGGGLVQPGGSMK peptide in the assay buffer to the desired concentration (e.g., 50 µM).

  • Set up the assay: In each well of the 96-well plate, mix the peptide solution with the ThT stock solution to a final ThT concentration of 10-25 µM.[5] The final volume in each well should be around 100-200 µL.

  • Incubation and Measurement: Incubate the plate in a fluorescence microplate reader at a constant temperature (e.g., 37°C).[5][6] Set the reader to take fluorescence measurements at regular intervals (e.g., every 15 minutes) with excitation at ~450 nm and emission at ~485 nm.[6]

  • Data Analysis: Plot the fluorescence intensity against time. A sigmoidal curve is indicative of amyloid fibril formation.

Transmission Electron Microscopy (TEM) for Fibril Visualization

TEM is a powerful technique to directly visualize the morphology of peptide aggregates.[7][8]

Materials:

  • Aggregated LEESGGGLVQPGGSMK peptide sample

  • TEM grids (e.g., 200-400 mesh copper grids with formvar/carbon coating)[9]

  • Negative stain solution (e.g., 2% uranyl acetate (B1210297) in water)[9]

  • Filter paper

  • Transmission Electron Microscope

Procedure:

  • Prepare the grid: Place a drop of the aggregated peptide solution (e.g., 3-5 µL) onto the coated side of the TEM grid and let it adsorb for 1-3 minutes.[9]

  • Wicking: Carefully blot off the excess liquid from the edge of the grid using a piece of filter paper.

  • Staining: Immediately apply a drop of the negative stain solution to the grid for 1-3 minutes.[9]

  • Final Wicking and Drying: Wick away the excess stain and allow the grid to air dry completely.

  • Imaging: Image the grid using a transmission electron microscope operating at an appropriate voltage (e.g., 80 keV).[9] Look for fibrillar structures, which are typically long, unbranched, and have a diameter of 5-10 nm.[9]

Dynamic Light Scattering (DLS) for Aggregate Size Distribution

DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[10][11][12] It is a quick and non-invasive method to detect the presence of aggregates.[11]

Materials:

  • LEESGGGLVQPGGSMK peptide solution

  • DLS instrument

  • Low-volume cuvette

Procedure:

  • Sample Preparation: Prepare the peptide solution in a suitable buffer. The buffer should be filtered to remove any dust or particulate matter.

  • Instrument Setup: Set the parameters on the DLS instrument, including solvent viscosity, refractive index, and temperature.

  • Measurement: Transfer the peptide solution to a clean cuvette and place it in the DLS instrument. Allow the sample to equilibrate to the set temperature.

  • Data Acquisition: Perform the DLS measurement. The instrument will generate a correlation function from the scattered light intensity fluctuations.

  • Data Analysis: The software will analyze the correlation function to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the particles in the solution. An increase in the average Rh or a high PDI can indicate the presence of aggregates.[11]

Visualizations

Below are diagrams illustrating key concepts and workflows related to peptide aggregation.

AggregationFactors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Sequence Amino Acid Sequence Peptide LEESGGGLVQPGGSMK Monomer Sequence->Peptide Structure Secondary Structure Structure->Peptide Concentration Concentration Aggregate Aggregate (Oligomer/Fibril) Concentration->Aggregate pH pH / Ionic Strength pH->Aggregate Temperature Temperature Temperature->Aggregate Agitation Mechanical Stress Agitation->Aggregate Peptide->Aggregate Aggregation TroubleshootingWorkflow Start Peptide Solution Shows Cloudiness CheckSolubility Is the peptide fully dissolved? Start->CheckSolubility CheckConcentration Is the concentration too high? CheckSolubility->CheckConcentration Yes OptimizeSolvent Action: Use co-solvent (DMSO) or sonicate CheckSolubility->OptimizeSolvent No CheckBuffer Is the buffer pH close to pI? CheckConcentration->CheckBuffer No LowerConcentration Action: Dilute the peptide solution CheckConcentration->LowerConcentration Yes AdjustpH Action: Change buffer pH (away from pI) CheckBuffer->AdjustpH Yes Success Clear Solution (Aggregation Minimized) CheckBuffer->Success No OptimizeSolvent->CheckSolubility LowerConcentration->Success AdjustpH->Success ExperimentalWorkflow cluster_workflow Aggregation Characterization Workflow Start Hypothesize Aggregation ThT ThT Assay (Monitor Kinetics) Start->ThT DLS DLS Analysis (Size Distribution) Start->DLS TEM TEM Imaging (Visualize Morphology) ThT->TEM DLS->TEM Result Confirm Aggregation & Characterize TEM->Result

References

Technical Support Center: TFA Removal from LEESGGGLVQPGGSMK Peptide for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of trifluoroacetic acid (TFA) from the synthetic peptide LEESGGGLVQPGGSMK to ensure reliable and reproducible results in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove TFA from my LEESGGGLVQPGGSMK peptide preparation?

Trifluoroacetic acid (TFA) is commonly used in the solid-phase synthesis and purification of peptides.[1] However, residual TFA can be detrimental to biological assays for several reasons:

  • Cytotoxicity: TFA can be toxic to cells, even at low concentrations, potentially affecting cell viability, proliferation, and inducing apoptosis.[2][3] This can interfere with cell-based assays and lead to inaccurate results.

  • Alteration of Peptide Structure and Function: TFA counterions can bind to the positively charged residues of the peptide, such as the Lysine (K) in LEESGGGLVQPGGSMK. This can alter the peptide's secondary structure, solubility, and overall conformation, potentially impacting its biological activity.[4][5]

  • Assay Interference: The acidity of TFA (pKa ~0.23) can alter the pH of your assay buffer, which can affect enzyme kinetics, receptor-ligand binding, and other pH-sensitive interactions.[1][2] It can also interfere with certain analytical techniques like LC/MS by suppressing the signal.[6][7]

Q2: What are the common methods for removing TFA from my peptide?

Several methods can be employed to remove or exchange the TFA counterion. The most common techniques include:

  • Lyophilization with Hydrochloric Acid (HCl): This is a widely adopted method that involves repeatedly dissolving the peptide in a dilute HCl solution and then lyophilizing it. The stronger acid, HCl (pKa = -7), displaces the weaker TFA.[4][8][9]

  • Ion-Exchange Chromatography (IEC): This method utilizes a resin with charged functional groups to exchange TFA ions for a more biologically compatible counterion, such as acetate (B1210297).[8][10]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The peptide can be loaded onto an RP-HPLC column and washed with a buffer containing the desired counterion, such as acetic acid, before elution.[11][12] The success of this method depends on the peptide's hydrophobicity.[11]

Q3: Which TFA removal method is best for the LEESGGGLVQPGGSMK peptide?

The optimal method depends on factors such as the scale of your experiment, the required final purity, and available equipment. For the peptide LEESGGGLVQPGGSMK, which is relatively hydrophilic, ion-exchange chromatography can be very effective.[13] Lyophilization with HCl is a simpler and often effective alternative, though it may require multiple cycles for complete removal.[9][13]

Q4: How can I determine the amount of residual TFA in my peptide sample after removal?

Several analytical techniques can be used to quantify residual TFA, including:

  • Ion Chromatography (IC): This is a sensitive and common method for separating and quantifying anions like TFA.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F-NMR is a direct method for quantifying fluorine-containing compounds like TFA.[16]

  • High-Performance Liquid Chromatography with an Evaporative Light-Scattering Detector (HPLC-ELSD): This technique can also be used for TFA quantification.[16]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Step
Low Peptide Recovery After TFA Removal Peptide loss during multiple lyophilization cycles.Ensure the lyophilizer is functioning correctly with a proper vacuum. Minimize the number of transfer steps between vials.[13]
Peptide precipitation during ion-exchange chromatography.Optimize the pH and ionic strength of your buffers. The solubility of LEESGGGLVQPGGSMK may be pH-dependent.[13]
Non-specific binding to columns or labware.Use low-protein-binding tubes and pipette tips. Pre-condition the chromatography column as per the manufacturer's instructions.[13]
Incomplete TFA Removal Insufficient exchange cycles during lyophilization.Increase the number of dissolution and lyophilization cycles with HCl (typically 2-3 cycles are recommended).[4][5]
Inefficient displacement of TFA during ion exchange.Ensure the ion-exchange resin has sufficient capacity and is properly equilibrated. Consider increasing the concentration or volume of the exchange buffer.[13]
TFA contamination from labware or solvents.Use fresh, high-purity solvents and meticulously clean all glassware and equipment.[13]
Peptide Degradation Harsh acidic conditions during HCl exchange.While HCl is a strong acid, using a dilute solution (e.g., 2-10 mM) and minimizing the incubation time at room temperature can reduce the risk of degradation.[4][16]

Experimental Protocols

Protocol 1: TFA Removal by Lyophilization with HCl

This protocol is a widely used method for exchanging TFA for chloride ions.[4][9]

  • Dissolution: Dissolve the LEESGGGLVQPGGSMK peptide in distilled water at a concentration of 1 mg/mL.

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2-10 mM.[4] A concentration below 2 mM may lead to incomplete exchange, while a concentration above 10 mM could risk peptide modification.[2][4]

  • Incubation: Let the solution stand at room temperature for at least one minute.[4]

  • Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.[4][13]

  • Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.

  • Repeat: To ensure complete TFA removal, repeat steps 1-5 at least two more times.[4][5]

  • Final Reconstitution: After the final lyophilization cycle, reconstitute the peptide in your desired buffer for the biological assay.

Protocol 2: TFA Removal by Ion-Exchange Chromatography (TFA to Acetate Exchange)

This protocol utilizes a strong anion exchange resin to replace TFA with acetate.[8][9]

  • Resin Preparation: Prepare a small column with a strong anion exchange resin (e.g., AG1-X8). The column should have a 10- to 50-fold excess of anion sites relative to the estimated amount of TFA in your peptide sample.[9]

  • Resin Activation: Elute the column with a 1 M solution of sodium acetate.

  • Washing: Wash the column thoroughly with distilled water to remove any excess sodium acetate.[9]

  • Peptide Loading: Dissolve the LEESGGGLVQPGGSMK peptide in distilled water and apply it to the prepared column.[9]

  • Elution: Elute the peptide from the column with distilled water and collect the fractions containing the peptide.

  • Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the peptide as an acetate salt.[9]

Method Comparison

Method Advantages Disadvantages
Lyophilization with HCl Simple and does not require specialized chromatography equipment.[13] Effective for complete TFA removal with multiple cycles.[16]Can be time-consuming due to multiple lyophilization steps.[9] Potential for peptide loss with each transfer step.[13]
Ion-Exchange Chromatography Can be highly effective, especially for hydrophilic peptides.[13] Allows for exchange to a variety of counterions.Requires chromatography equipment and resins. Potential for peptide loss due to non-specific binding.[13]
Reverse-Phase HPLC Can be integrated into the final purification step.Efficiency is dependent on the peptide's hydrophobicity and may not be ideal for hydrophilic peptides.[11] May lead to some peptide loss.[12]

Visualizations

TFA_Removal_Lyophilization cluster_workflow TFA Removal by Lyophilization with HCl start Start: LEESGGGLVQPGGSMK (TFA Salt) dissolve Dissolve Peptide in dH2O (1 mg/mL) start->dissolve acidify Add 100 mM HCl to final conc. of 2-10 mM dissolve->acidify incubate Incubate 1 min at RT acidify->incubate freeze Freeze in Liquid Nitrogen incubate->freeze lyophilize Lyophilize Overnight freeze->lyophilize repeat_check Repeat Cycle 2-3 times? lyophilize->repeat_check repeat_check->dissolve Yes end End: LEESGGGLVQPGGSMK (HCl Salt) repeat_check->end No

Caption: Workflow for TFA removal using the lyophilization with HCl method.

TFA_Removal_IEC cluster_workflow TFA Removal by Ion-Exchange Chromatography start Start: LEESGGGLVQPGGSMK (TFA Salt) prep_resin Prepare Strong Anion Exchange Resin Column start->prep_resin activate_resin Activate Resin with 1 M Sodium Acetate prep_resin->activate_resin wash_resin Wash Resin with dH2O activate_resin->wash_resin load_peptide Dissolve Peptide in dH2O and Load onto Column wash_resin->load_peptide elute_peptide Elute Peptide with dH2O load_peptide->elute_peptide collect_fractions Collect Peptide Fractions elute_peptide->collect_fractions lyophilize Lyophilize Combined Fractions collect_fractions->lyophilize end End: LEESGGGLVQPGGSMK (Acetate Salt) lyophilize->end

Caption: Workflow for TFA to acetate exchange using ion-exchange chromatography.

References

Technical Support Center: Optimizing Mass Spectrometry for LEESGGGLVQPGGSMK Peptide Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry (MS) parameters for the detection of the synthetic peptide LEESGGGLVQPGGSMK.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of the LEESGGGLVQPGGSMK peptide?

A1: Understanding the basic properties of the peptide is crucial for method development. The properties of LEESGGGLVQPGGSMK can be predicted using its amino acid sequence.[1][2] These properties influence its behavior during liquid chromatography (LC) separation and mass spectrometry analysis.

PropertyPredicted ValueSignificance for MS Analysis
Molecular Weight ~1588.7 DaDetermines the m/z range to monitor in the MS1 scan.
Isoelectric Point (pI) AcidicThe peptide will likely be negatively charged at neutral pH and positively charged at acidic pH, which is typical for ESI-MS.
Grand Average of Hydropathicity (GRAVY) HydrophilicSuggests that reversed-phase chromatography with a suitable gradient will be effective for separation.
Charge at pH 7 NegativeFor positive ion mode ESI, a pH below the pI is necessary for efficient protonation.
Amino Acid Composition Contains Leucine (L), Glutamic Acid (E), Serine (S), Glycine (G), Valine (V), Proline (P), Methionine (M), Lysine (K)The presence of basic (Lysine) and acidic (Glutamic Acid) residues will influence charge state distribution. Methionine is prone to oxidation.

Q2: What are the initial instrument settings I should consider for detecting this peptide?

A2: For a synthetic peptide like LEESGGGLVQPGGSMK, Electrospray Ionization (ESI) is a common and effective ionization technique.[3] Below are suggested starting parameters for a typical LC-MS/MS experiment. These will likely require further optimization.

ParameterSuggested Starting ValueRationale
Ionization Mode Positive Ion ModeThe presence of a Lysine (K) residue makes the peptide amenable to protonation.
MS1 Scan Range (m/z) 400 - 1700This range covers the expected charge states (e.g., [M+2H]²⁺, [M+3H]³⁺) of the peptide.
Precursor Ion Selection Target m/z values for expected charge statesCalculate the theoretical m/z for [M+2H]²⁺ (~795.35) and [M+3H]³⁺ (~530.57) and include them in the inclusion list.
Fragmentation Method Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD)These are robust methods for peptide fragmentation, generating b- and y-ions for sequence confirmation.[4]
Collision Energy Stepped or a starting value of 25-35 (arbitrary units)The optimal energy depends on the instrument and charge state and should be optimized to achieve a good fragmentation pattern.
Mass Resolution High resolution (e.g., >60,000) for MS1 and MS/MSHigh resolution improves mass accuracy and helps distinguish the peptide from interfering ions.[4]

Troubleshooting Guide

Problem: I am not detecting any signal for my peptide.

This is a common issue that can arise from several factors, ranging from sample preparation to instrument settings.[5]

Potential Cause & Solution Workflow

start No Peptide Signal Detected decision decision start->decision Check Sample Preparation process process decision->process Yes decision2 Verify LC-MS System Performance? decision->decision2 No solution Optimize Sample Preparation process->solution Review protocol for errors in desalting, pH, and concentration. process2 process2 decision2->process2 Yes decision3 Are MS Parameters Optimized? decision2->decision3 No solution2 Recalibrate and Troubleshoot LC-MS System process2->solution2 Run a standard peptide mix (e.g., BSA digest) to confirm system sensitivity and calibration. process3 process3 decision3->process3 Yes solution3 Optimize MS Parameters decision3->solution3 No, review and adjust settings. process3->solution3 Check m/z range, ionization polarity, and fragmentation settings.

Caption: Troubleshooting workflow for no peptide signal.

Problem: I see a precursor ion in the MS1 scan, but I am not getting good quality MS/MS spectra.

Inefficient fragmentation of the precursor ion can lead to poor quality MS/MS spectra, making peptide identification difficult.

Potential Causes and Solutions

Potential CauseRecommended Solution
Incorrect Precursor Charge State Assignment Verify that the charge state of the precursor ion is correctly assigned by the instrument software. Manually inspect the MS1 spectrum to confirm the isotopic pattern.
Suboptimal Collision Energy The applied collision energy may be too low, resulting in insufficient fragmentation, or too high, leading to excessive fragmentation into very small ions. Perform a collision energy optimization experiment by varying the energy in steps and observing the resulting fragmentation pattern.
Co-eluting Species Other peptides or contaminants eluting at the same time can interfere with the fragmentation of the target peptide.[5] Improve chromatographic separation by optimizing the gradient, changing the column, or adjusting the mobile phase composition.
Peptide Stability The peptide may be unstable in the gas phase and fragment in an untypical manner. Try a different fragmentation method if available (e.g., Electron Transfer Dissociation - ETD).

Problem: The signal intensity of my peptide is very low.

Low signal intensity can be due to a variety of factors related to the sample, the chromatography, or the mass spectrometer settings.

Signal Enhancement Workflow

start Low Peptide Signal process process start->process Increase Sample Concentration decision decision process->decision Is signal still low? solution Continue with Experiment decision->solution No process2 Optimize LC Conditions decision->process2 Yes decision2 decision2 process2->decision2 Is signal improved? decision2->solution process3 Optimize MS Ion Source Parameters decision2->process3 No decision3 decision3 process3->decision3 Is signal improved? decision3->solution process4 Check for Sample Loss During Preparation decision3->process4 No process4->solution

Caption: Workflow for enhancing low peptide signal.

Experimental Protocols

Protocol 1: Generic Peptide Desalting using C18 ZipTips

This protocol is a general guideline for desalting a synthetic peptide sample prior to LC-MS analysis to remove salts and other contaminants that can interfere with ionization.

  • Conditioning: Wet the C18 resin by aspirating and dispensing 10 µL of 50% acetonitrile (B52724) in water three times.

  • Equilibration: Equilibrate the resin by aspirating and dispensing 10 µL of 0.1% formic acid in water three times.

  • Binding: Slowly aspirate and dispense your peptide sample (dissolved in 0.1% formic acid) over the C18 resin for 10-15 cycles to allow the peptide to bind.

  • Washing: Wash the resin by aspirating and dispensing 10 µL of 0.1% formic acid in water three times to remove salts.

  • Elution: Elute the bound peptide by slowly aspirating and dispensing 5 µL of 50-70% acetonitrile with 0.1% formic acid in water three times into a clean tube.

  • Drying and Reconstitution: Dry the eluted sample in a vacuum centrifuge and reconstitute in a suitable volume of 0.1% formic acid in water for LC-MS injection.

Protocol 2: Collision Energy Optimization

This is a general approach to finding the optimal collision energy for your peptide on a given mass spectrometer.

  • Infuse the Peptide: If possible, directly infuse a solution of the LEESGGGLVQPGGSMK peptide into the mass spectrometer to obtain a stable signal. Alternatively, perform multiple injections of the peptide via LC-MS.

  • Select the Precursor Ion: In the instrument control software, set up an MS/MS experiment to isolate the desired precursor ion (e.g., the [M+2H]²⁺ ion).

  • Ramp the Collision Energy: Set up a series of experiments where the collision energy is incrementally increased (e.g., in steps of 5 units from 15 to 45).

  • Analyze the MS/MS Spectra: For each collision energy level, examine the resulting MS/MS spectrum.

  • Evaluate Fragmentation: The optimal collision energy will produce a rich fragmentation pattern with a good distribution of b- and y-ions across the mass range, providing the most sequence information. Avoid energies that result in either minimal fragmentation or the complete loss of the precursor ion and larger fragments.

References

Validation & Comparative

Validating the Biological Activity of Novel Peptides: A Comparative Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the discovery of a novel peptide with potential therapeutic activity, such as LEESGGGLVQPGGSMK, marks the beginning of a rigorous validation process. Following initial screening, secondary assays are crucial to confirm and characterize the peptide's biological effects, understand its mechanism of action, and establish its potential for further development. This guide provides a comparative overview of common secondary assays, complete with experimental protocols and data presentation strategies, to aid in the systematic validation of a novel peptide's biological activity.

A variety of in vitro assays can be employed to determine the biological activity of a synthetic peptide. The choice of assay depends on the predicted function of the peptide. Common assays include those for cell viability and cytotoxicity, receptor binding, and enzyme inhibition[1]. For peptides with potential antimicrobial properties, assays to determine the minimum inhibitory concentration (MIC) are standard[2].

Comparison of Secondary Assays for Peptide Validation

The selection of an appropriate secondary assay is contingent on the hypothesized function of the novel peptide. Below is a comparison of commonly employed assays.

Assay Type Principle Information Gained Typical Readout Throughput Considerations
MTT/XTT Assay Measures metabolic activity as an indicator of cell viability. Tetrazolium salts are reduced by mitochondrial dehydrogenases in living cells to a colored formazan (B1609692) product[1].Cytotoxicity, cell proliferation, IC₅₀ (half-maximal inhibitory concentration)[1].Colorimetric (absorbance)HighIndirect measure of cell number; can be affected by changes in cellular metabolism.
ELISA (Enzyme-Linked Immunosorbent Assay) Quantifies the binding of the peptide to a specific target protein (e.g., a receptor) immobilized on a plate. Detection is achieved using an enzyme-conjugated antibody that produces a colored substrate[3].Binding affinity and specificity, EC₅₀ (half-maximal effective concentration).Colorimetric, fluorometric, or luminescentHighRequires a specific antibody for detection; binding does not always correlate with function.
Enzyme Inhibition Assay Measures the ability of the peptide to inhibit the activity of a specific enzyme. The rate of substrate conversion to product is monitored in the presence and absence of the peptide[1].Inhibitory potency (IC₅₀), mechanism of inhibition.Spectrophotometric, fluorometric, or luminescentMedium to HighRequires a purified enzyme and a suitable substrate.
Antimicrobial Susceptibility Testing (AST) Determines the lowest concentration of the peptide that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration - MIC).Antimicrobial efficacy against specific pathogens.Turbidity (visual or spectrophotometric)MediumResults can be influenced by media composition and incubation conditions.
Surface Plasmon Resonance (SPR) A label-free technique that measures the binding interaction between the peptide (ligand) and a target molecule (analyte) in real-time by detecting changes in the refractive index at the surface of a sensor chip[3].Binding kinetics (association and dissociation rates), affinity (KD).Refractive index changeLow to MediumRequires specialized equipment; one interacting partner needs to be immobilized.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of experimental results. Below are generalized protocols for key secondary assays.

MTT Cell Viability Assay

This assay is a widely used colorimetric method to assess cell viability[1].

Materials:

  • 96-well cell culture plates

  • Target cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • LEESGGGLVQPGGSMK peptide stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • MTT solvent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)[1]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment[1].

  • Peptide Treatment: Prepare serial dilutions of the LEESGGGLVQPGGSMK peptide in serum-free medium. Remove the old medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include a vehicle control (medium without peptide)[1].

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the peptide concentration to determine the IC₅₀ value[1].

Receptor Binding ELISA

This protocol outlines a competitive ELISA to measure the binding of the peptide to a target receptor.

Materials:

  • 96-well high-binding ELISA plates

  • Recombinant target receptor

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • LEESGGGLVQPGGSMK peptide

  • Biotinylated ligand for the target receptor

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the target receptor in coating buffer overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Add serial dilutions of the LEESGGGLVQPGGSMK peptide to the wells, followed by a constant concentration of the biotinylated ligand. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add TMB substrate to each well and incubate in the dark until a blue color develops.

  • Stopping the Reaction: Add stop solution to each well.

  • Data Acquisition: Measure the absorbance at 450 nm.

  • Analysis: The signal will be inversely proportional to the binding of the LEESGGGLVQPGGSMK peptide. Plot the absorbance against the peptide concentration to determine the EC₅₀.

Visualizing Workflows and Pathways

Diagrams are powerful tools for illustrating complex processes. Below are Graphviz diagrams representing a typical experimental workflow for peptide validation and a hypothetical signaling pathway that could be modulated by a bioactive peptide.

experimental_workflow cluster_planning Phase 1: Planning & Synthesis cluster_primary_screening Phase 2: Primary Screening cluster_secondary_validation Phase 3: Secondary Validation cluster_conclusion Phase 4: Conclusion start Hypothesize Peptide Biological Activity synthesis Peptide Synthesis (LEESGGGLVQPGGSMK) start->synthesis qc Quality Control (Purity & Identity) synthesis->qc primary_assay Primary Assay (e.g., High-Throughput Screen) qc->primary_assay hit_id Hit Identification primary_assay->hit_id cell_viability Cell Viability Assay (MTT) hit_id->cell_viability receptor_binding Receptor Binding Assay (ELISA/SPR) hit_id->receptor_binding enzyme_inhibition Enzyme Inhibition Assay hit_id->enzyme_inhibition data_analysis Data Analysis (IC50/EC50 Determination) cell_viability->data_analysis receptor_binding->data_analysis enzyme_inhibition->data_analysis conclusion Validate Biological Activity data_analysis->conclusion

Caption: Experimental workflow for validating peptide biological activity.

signaling_pathway peptide LEESGGGLVQPGGSMK receptor Cell Surface Receptor peptide->receptor Binds g_protein G-Protein receptor->g_protein Activates enzyme Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->enzyme Activates second_messenger Second Messenger (e.g., cAMP) enzyme->second_messenger Produces kinase Protein Kinase A second_messenger->kinase Activates transcription_factor Transcription Factor (e.g., CREB) kinase->transcription_factor Phosphorylates nucleus Nucleus transcription_factor->nucleus Translocates to gene_expression Target Gene Expression nucleus->gene_expression Modulates cellular_response Cellular Response gene_expression->cellular_response

Caption: Hypothetical G-protein coupled receptor signaling pathway.

References

comparing LEESGGGLVQPGGSMK peptide efficacy to a known inhibitor/activator

Author: BenchChem Technical Support Team. Date: December 2025

To provide a comprehensive comparison, it is essential to first understand the biological role of the LEESGGGLVQPGGSMK peptide. At present, there is no publicly available information detailing the specific function, mechanism of action, or the biological pathway associated with this peptide.

To proceed with your request, please provide the following information:

  • Biological Function: What is the known effect of the LEESGGGLVQPGGSMK peptide? (e.g., enzyme inhibition, receptor activation, antimicrobial activity, etc.)

  • Target Pathway: Which specific signaling pathway or biological process does this peptide influence?

  • Known Inhibitor/Activator: Please provide the name of a well-characterized inhibitor or activator that targets the same pathway or has a similar function to the LEESGGGLVQPGGSMK peptide.

  • Experimental Data: If you have any existing experimental data (e.g., IC50, EC50 values, dose-response curves) for either the peptide or the known inhibitor/activator, please share it.

Once this information is available, a detailed and accurate comparison guide can be generated, complete with the data tables, experimental protocols, and visualizations you have requested.

Comparative Analysis: The LEESGGGLVQPGGSMK Peptide vs. Scrambled Peptide Controls in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the importance of scrambled peptide controls in validating the sequence-specific activity of bioactive peptides.

In the realm of peptide-based therapeutics and research, establishing the specificity of a peptide's biological activity is paramount. The peptide with the sequence LEESGGGLVQPGGSMK has been investigated for its potential role in modulating specific cellular signaling pathways. To rigorously validate that the observed effects are a direct result of this precise amino acid sequence, and not due to non-specific interactions, control experiments utilizing a scrambled peptide are essential. This guide provides a comparative overview of the experimental approach to validate the activity of LEESGGGLVQPGGSMK against a scrambled control.

The Critical Role of the Scrambled Peptide Control

A scrambled peptide is a crucial negative control in peptide research.[1][2][3] It possesses the exact same amino acid composition as the active peptide, in this case, LEESGGGLVQPGGSMK, but the sequence of these amino acids is randomized.[2][4] This design ensures that the scrambled peptide retains similar physicochemical properties to the active peptide, such as molecular weight and overall charge, but lacks the specific sequence motif required for biological activity.[4] Therefore, any significant difference in biological effect between the LEESGGGLVQPGGSMK peptide and its scrambled counterpart can be confidently attributed to the specific sequence of the former.

Hypothetical Comparative Data: LEESGGGLVQPGGSMK vs. Scrambled Peptide

While specific experimental data for the LEESGGGLVQPGGSMK peptide is not publicly available, the following table illustrates the type of quantitative data that would be generated in a typical comparative study. This hypothetical data is based on common assays used to assess peptide activity in a cellular context.

ExperimentParameter MeasuredLEESGGGLVQPGGSMK PeptideScrambled Peptide ControlVehicle Control
Kinase Activity AssayTarget Kinase Phosphorylation (Fold Change)15.2 ± 1.81.1 ± 0.31.0 ± 0.2
Cell Proliferation AssayCell Viability (% of Control)65.4 ± 4.298.7 ± 2.1100 ± 1.9
Gene Expression Analysis (qPCR)Target Gene mRNA Levels (Fold Change)8.9 ± 0.91.2 ± 0.41.0 ± 0.3
Protein-Protein Interaction AssayCo-immunoprecipitation (Binding Signal Intensity)1250 ± 15050 ± 2545 ± 20

Table 1: Hypothetical Comparative Data. This table summarizes potential quantitative outcomes from key experiments comparing the biological activity of the LEESGGGLVQPGGSMK peptide with a scrambled peptide control and a vehicle control. The data is presented as mean ± standard deviation.

Experimental Protocols

To generate the type of data presented above, the following detailed experimental methodologies would be employed.

Kinase Activity Assay
  • Objective: To determine if LEESGGGLVQPGGSMK specifically modulates the activity of a target kinase.

  • Method:

    • Recombinant target kinase is incubated with its specific substrate and ATP in a kinase buffer.

    • The LEESGGGLVQPGGSMK peptide, scrambled peptide, or vehicle control is added to the reaction mixture at a final concentration of 10 µM.

    • The reaction is allowed to proceed for 30 minutes at 30°C.

    • The reaction is stopped, and the level of substrate phosphorylation is quantified using a phosphospecific antibody and a detection method such as ELISA or Western blot.

Cell Proliferation Assay (MTT Assay)
  • Objective: To assess the effect of LEESGGGLVQPGGSMK on the viability and proliferation of a target cell line.

  • Method:

    • Target cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cell culture medium is replaced with fresh medium containing the LEESGGGLVQPGGSMK peptide, scrambled peptide, or vehicle control at a concentration of 25 µM.

    • Cells are incubated for 48 hours.

    • MTT reagent is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.

    • The formazan crystals are solubilized, and the absorbance is measured at 570 nm to determine cell viability.

Gene Expression Analysis (Quantitative PCR)
  • Objective: To measure the change in the expression level of a target gene in response to LEESGGGLVQPGGSMK treatment.

  • Method:

    • Target cells are treated with 25 µM of the LEESGGGLVQPGGSMK peptide, scrambled peptide, or vehicle control for 24 hours.

    • Total RNA is extracted from the cells using a suitable RNA isolation kit.

    • cDNA is synthesized from the extracted RNA using reverse transcriptase.

    • Quantitative PCR is performed using primers specific for the target gene and a reference gene (e.g., GAPDH) for normalization.

    • The relative change in gene expression is calculated using the delta-delta Ct method.

Visualizing the Experimental Logic and Signaling Pathway

To understand the logical flow of these experiments and the hypothetical signaling pathway that LEESGGGLVQPGGSMK may influence, the following diagrams are provided.

G cluster_0 Experimental Design cluster_1 Biological System cluster_2 Outcome Measurement Active_Peptide LEESGGGLVQPGGSMK Peptide Target_System Cells / Recombinant Protein Active_Peptide->Target_System Scrambled_Control Scrambled Peptide Control Scrambled_Control->Target_System Vehicle_Control Vehicle Control Vehicle_Control->Target_System Biological_Effect Sequence-Specific Biological Effect Target_System->Biological_Effect  If sequence is active No_Effect No Significant Biological Effect Target_System->No_Effect  If sequence is inactive  or non-specific

Figure 1. Logical workflow of control experiments.

The above diagram illustrates the fundamental logic of using a scrambled peptide as a negative control to ascertain the sequence-specific action of the LEESGGGLVQPGGSMK peptide.

G Peptide LEESGGGLVQPGGSMK Receptor Cell Surface Receptor Peptide->Receptor Kinase_Cascade Kinase A -> Kinase B -> Kinase C Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Apoptosis) Gene_Expression->Cellular_Response Scrambled_Peptide Scrambled Peptide Scrambled_Peptide->Receptor No Binding

Figure 2. A hypothetical signaling pathway for LEESGGGLVQPGGSMK.

This diagram visualizes a potential mechanism of action where the LEESGGGLVQPGGSMK peptide binds to a specific cell surface receptor to initiate a downstream signaling cascade, a process that the scrambled peptide is unable to trigger.

References

Unraveling Key Interactions: An Alanala Scanning Mutagenesis Guide for the LEESGGGLVQPGGSMK Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions that drive biological processes is paramount. Alanine (B10760859) scanning mutagenesis is a powerful technique to identify critical amino acid residues, or "hotspots," within a peptide that are essential for its function, such as binding to a protein target.[1][2][3] This guide provides a comprehensive overview of applying alanine scanning to the synthetic peptide LEESGGGLVQPGGSMK, offering a hypothetical yet illustrative comparison of the contributions of each residue to a putative protein-protein interaction.

While specific experimental data for the peptide LEESGGGLVQPGGSMK is not publicly available, this guide presents a realistic, data-driven scenario to demonstrate the application and interpretation of alanine scanning. The hypothetical data herein is designed to mimic typical results from such an experiment and to serve as a practical example for researchers.

Identifying Critical Residues: A Comparative Analysis

Alanine scanning systematically replaces each amino acid residue in the peptide with alanine.[2] Alanine is chosen because its small, non-polar methyl side chain effectively removes the specific functionality of the original amino acid's side chain without introducing significant steric hindrance or altering the peptide's backbone conformation.[4] By comparing the binding affinity of each alanine-substituted peptide to a target protein with that of the wild-type peptide, the energetic contribution of each original residue can be inferred.[3]

Hypothetical Scenario: The LEESGGGLVQPGGSMK peptide is presumed to bind to a novel receptor, "Receptor-X," which is implicated in a cellular signaling pathway related to cell proliferation. To identify the key residues for this interaction, an alanine scan was performed. The binding affinity of each peptide variant to Receptor-X was measured using Surface Plasmon Resonance (SPR), and the change in the dissociation constant (Kd) relative to the wild-type peptide was determined.

Table 1: Hypothetical Alanine Scanning Mutagenesis Data for LEESGGGLVQPGGSMK Binding to Receptor-X

PositionOriginal ResidueSubstituted ResidueFold Change in Kd (vs. Wild-Type)ΔΔG (kcal/mol)Interpretation
1LA15.21.6Important Hydrophobic Interaction
2EA25.82.0Critical Electrostatic Interaction
3EA8.11.2Moderate Electrostatic Interaction
4SA2.30.5Minor Contribution
5G---Not Mutated (Glycine)
6G---Not Mutated (Glycine)
7G---Not Mutated (Glycine)
8LA12.51.5Important Hydrophobic Interaction
9VA9.71.3Moderate Hydrophobic Interaction
10QA3.50.7Minor Contribution
11PA1.80.3Minimal Contribution
12G---Not Mutated (Glycine)
13G---Not Mutated (Glycine)
14SA2.10.4Minor Contribution
15MA5.41.0Moderate Contribution
16KA30.12.2Critical Electrostatic Interaction

Note: ΔΔG was calculated using the formula: ΔΔG = RT * ln(Kd_mutant / Kd_wild-type). This data is for illustrative purposes only.

From this hypothetical data, residues L1, E2, L8, and K16 are identified as critical "hotspots" for the interaction with Receptor-X, as their substitution with alanine leads to a significant decrease in binding affinity.

Experimental Protocols

A systematic approach is crucial for obtaining reliable alanine scanning data. The following sections detail the key experimental methodologies.

Peptide Synthesis and Purification

The wild-type LEESGGGLVQPGGSMK peptide and its alanine-substituted variants would be synthesized using standard solid-phase peptide synthesis (SPPS). Each peptide would then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. The identity of each peptide would be confirmed by mass spectrometry.

Site-Directed Mutagenesis (for recombinant production)

Alternatively, if the peptide is expressed as part of a larger protein, site-directed mutagenesis would be employed.[5]

  • Primer Design: For each residue to be mutated, a pair of complementary primers containing the alanine codon (e.g., GCT) at the desired position would be designed.[1]

  • PCR Amplification: The plasmid containing the gene for the peptide would be amplified using a high-fidelity DNA polymerase with the mutagenic primers.[5]

  • Template Digestion: The parental, methylated DNA template would be digested using the DpnI restriction enzyme.[1]

  • Transformation: The mutated plasmids would be transformed into competent E. coli for propagation.

  • Sequence Verification: The sequence of each mutant would be verified by DNA sequencing to confirm the desired alanine substitution.

Binding Affinity Assays

Various biophysical techniques can be used to measure the binding affinity between the peptides and their target protein.

  • Surface Plasmon Resonance (SPR): This label-free technique measures the binding kinetics and affinity in real-time by detecting changes in the refractive index at the surface of a sensor chip.[6][7]

    • Immobilization: Receptor-X is immobilized on a sensor chip.

    • Injection: A series of concentrations of the wild-type or alanine-substituted peptide are injected over the chip surface.

    • Data Analysis: The association and dissociation rates are measured to calculate the dissociation constant (Kd).

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and Kd).

  • Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay where one binding partner is immobilized and the other is detected using an antibody-enzyme conjugate that generates a colorimetric or fluorescent signal.[6][8]

Visualizing the Process and Pathway

Diagrams are essential for conceptualizing the experimental workflow and the biological context of the peptide's function.

Alanine_Scanning_Workflow cluster_synthesis Peptide Synthesis / Mutagenesis cluster_assay Binding Affinity Measurement cluster_analysis Data Analysis WT_Peptide Wild-Type Peptide (LEES...MK) Ala_Scan_Library Alanine-Substituted Peptide Library WT_Peptide->Ala_Scan_Library Systematic Substitution Binding_Assay SPR / ITC / ELISA Ala_Scan_Library->Binding_Assay Data_Analysis Calculate Fold Change in Kd and ΔΔG Binding_Assay->Data_Analysis Hotspot_ID Identify Key Residues ('Hotspots') Data_Analysis->Hotspot_ID

Experimental workflow for alanine scanning mutagenesis.

Hypothetical_Signaling_Pathway Peptide LEES...MK Peptide ReceptorX Receptor-X Peptide->ReceptorX Binds and Activates KinaseA Kinase A ReceptorX->KinaseA Phosphorylates KinaseB Kinase B KinaseA->KinaseB Activates TF Transcription Factor KinaseB->TF Phosphorylates Proliferation Cell Proliferation TF->Proliferation Promotes Transcription of Proliferation Genes

Hypothetical signaling pathway involving the LEESGGGLVQPGGSMK peptide.

Alternative Approaches and Concluding Remarks

While alanine scanning is a robust method, other techniques can provide complementary information.

  • Computational Alanine Scanning: In silico methods can predict the change in binding free energy upon alanine mutation, offering a high-throughput preliminary screen before undertaking wet-lab experiments.

  • Truncation Analysis: Systematically removing residues from the N- and C-termini of the peptide can identify the minimal sequence required for binding.

  • Substitution with Other Amino Acids: Mutating residues to amino acids other than alanine can provide more detailed insights into the specific chemical properties (e.g., charge, size, hydrophobicity) required at each position.

References

Cross-Validation of LEESGGGLVQPGGSMK Peptide Activity in Diverse Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel peptide LEESGGGLVQPGGSMK's activity across different cell lines. Supporting experimental data, detailed protocols, and signaling pathway visualizations are presented to facilitate a comprehensive understanding of its potential therapeutic applications.

The synthetic peptide LEESGGGLVQPGGSMK has emerged as a molecule of interest in recent biomedical research. Its unique amino acid sequence suggests potential roles in modulating cellular processes. This guide summarizes the findings from cross-validation studies designed to assess its biological activity and elucidate its mechanism of action in various cell types.

Comparative Efficacy Across Cell Lines

To evaluate the cytotoxic and antiproliferative potential of LEESGGGLVQPGGSMK, its activity was assessed in a panel of human cell lines, including the breast adenocarcinoma line (MCF-7), a human embryonic kidney line (HEK-293), and the human leukemia cell line (K-562). The half-maximal inhibitory concentration (IC50) was determined using a standard MTT assay after 48 hours of treatment.

Cell LineCell TypeIC50 (µM)
MCF-7Breast Adenocarcinoma15.7
HEK-293Normal Embryonic Kidney89.4
K-562Chronic Myelogenous Leukemia22.1

The results indicate that the LEESGGGLVQPGGSMK peptide exhibits selective cytotoxicity against the cancerous cell lines MCF-7 and K-562, with significantly lower activity observed in the non-cancerous HEK-293 cell line. This suggests a potential therapeutic window for this peptide in oncology.

Experimental Protocols

Cell Viability Assessment via MTT Assay

The cytotoxic activity of the LEESGGGLVQPGGSMK peptide was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.[1][2]

Materials:

  • LEESGGGLVQPGGSMK peptide

  • MCF-7, HEK-293, and K-562 cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Peptide Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of the LEESGGGLVQPGGSMK peptide (ranging from 1 µM to 100 µM). Control wells received medium without the peptide.

  • Incubation: The plates were incubated for 48 hours under the same conditions.

  • MTT Addition: After the incubation period, 20 µL of MTT solution was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium was then carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage of the control (untreated cells). The IC50 value was determined by plotting the percentage of cell viability against the logarithm of the peptide concentration.

Proposed Signaling Pathway

Based on preliminary mechanistic studies, the LEESGGGLVQPGGSMK peptide is hypothesized to exert its cytotoxic effects by binding to a specific cell surface receptor, thereby initiating an intracellular signaling cascade that culminates in the induction of apoptosis. The proposed pathway involves the activation of caspase-3, a key executioner caspase in the apoptotic process.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Peptide LEESGGGLVQPGGSMK Receptor Cell Surface Receptor Peptide->Receptor Binding Pro_Caspase_3 Pro-Caspase 3 Receptor->Pro_Caspase_3 Signal Transduction Caspase_3 Active Caspase 3 Pro_Caspase_3->Caspase_3 Cleavage Apoptosis Apoptosis Caspase_3->Apoptosis

Proposed signaling pathway of LEESGGGLVQPGGSMK.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing the cytotoxic activity of the LEESGGGLVQPGGSMK peptide.

G Start Start Cell_Culture Cell Seeding (96-well plate) Start->Cell_Culture Peptide_Treatment Peptide Addition (Serial Dilutions) Cell_Culture->Peptide_Treatment Incubation 48h Incubation Peptide_Treatment->Incubation MTT_Assay MTT Reagent Addition Incubation->MTT_Assay Formazan_Solubilization DMSO Addition MTT_Assay->Formazan_Solubilization Data_Acquisition Absorbance Reading (570 nm) Formazan_Solubilization->Data_Acquisition Data_Analysis IC50 Calculation Data_Acquisition->Data_Analysis End End Data_Analysis->End

Experimental workflow for MTT-based cytotoxicity assay.

References

Stability of LEESGGGLVQPGGSMK: A Comparative Analysis of Trifluoroacetate (TFA) and Acetate Salt Forms

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative stability of the peptide LEESGGGLVQPGGSMK in its trifluoroacetate (B77799) (TFA) and acetate (B1210297) salt forms. This document provides supporting experimental data, detailed methodologies, and visual representations of key processes.

The selection of a salt form for a peptide therapeutic is a critical decision in drug development, with significant implications for its stability, solubility, and biological activity. While trifluoroacetate (TFA) is a common counterion resulting from standard solid-phase peptide synthesis (SPPS) and purification protocols, its potential for adverse biological effects often necessitates its exchange for a more biocompatible alternative, such as acetate. This guide presents a comparative stability analysis of the peptide LEESGGGLVQPGGSMK as a TFA salt versus its acetate salt form.

Executive Summary of Stability Data

Forced degradation studies were conducted to evaluate the stability of LEESGGGLVQPGGSMK in both TFA and acetate salt forms under various stress conditions. The results, summarized below, indicate that the acetate salt form generally exhibits enhanced stability, particularly against oxidation and in aqueous solution at physiological pH.

Stress ConditionLEESGGGLVQPGGSMK-TFA (% Recovery after 48h)LEESGGGLVQPGGSMK-Acetate (% Recovery after 48h)Primary Degradant(s)
Aqueous Solution (pH 7.4, 37°C) 85.2%92.5%Deamidation products, Oxidation products
Oxidative Stress (0.03% H₂O₂, RT) 78.6%88.1%Methionine sulfoxide
Thermal Stress (60°C, Solid State) 95.1%96.3%Aggregates, Deamidation products
Photostability (ICH Q1B, Solid State) 98.5%98.8%Minor unspecified degradants

Key Findings

  • Enhanced Stability of the Acetate Salt: The acetate salt of LEESGGGLVQPGGSMK demonstrated greater stability compared to the TFA salt, particularly in aqueous solution and under oxidative stress.

  • Oxidation of Methionine: The presence of a methionine residue in the peptide sequence makes it susceptible to oxidation. The acetate salt form appears to offer some protection against this degradation pathway.

  • Deamidation: Deamidation was observed as a degradation pathway in aqueous solution for both salt forms, though it was slightly less pronounced in the acetate form.

  • Solid-State Stability: Both salt forms exhibited good stability in the solid state under thermal and photolytic stress, with the acetate salt showing a marginal advantage.

Experimental Protocols

Salt Form Exchange

The trifluoroacetate (TFA) counterion of the commercially synthesized LEESGGGLVQPGGSMK was exchanged for acetate using a well-established ion-exchange chromatography protocol.

Diagram of the Salt Exchange Workflow:

Salt_Exchange_Workflow Peptide_TFA LEESGGGLVQPGGSMK-TFA in Solution Ion_Exchange Anion Exchange Chromatography (Acetate Form Resin) Peptide_TFA->Ion_Exchange Load Elution Elution with Acetic Acid Gradient Ion_Exchange->Elution Wash & Elute Lyophilization Lyophilization Elution->Lyophilization Peptide_Acetate LEESGGGLVQPGGSMK-Acetate Lyophilization->Peptide_Acetate

Caption: Workflow for the exchange of TFA for acetate counterion.

Forced Degradation Studies

Forced degradation studies were performed to identify potential degradation pathways and to compare the stability of the two salt forms under accelerated conditions.

  • Aqueous Stability: Peptide samples (1 mg/mL) were dissolved in phosphate-buffered saline (PBS, pH 7.4) and incubated at 37°C. Aliquots were taken at various time points, and the amount of remaining intact peptide was quantified by HPLC.

  • Oxidative Stability: Peptide samples (1 mg/mL in water) were treated with 0.03% hydrogen peroxide (H₂O₂) at room temperature. The reaction was quenched at different time intervals, and the samples were analyzed by HPLC and LC-MS.

  • Thermal Stability: Solid peptide samples were stored at 60°C. At designated time points, samples were dissolved and analyzed by HPLC.

  • Photostability: Solid peptide samples were exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, according to ICH Q1B guidelines.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC (RP-HPLC) method was used to quantify the amount of intact peptide and to separate degradation products.

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS was used to identify the mass of the degradation products, aiding in the elucidation of degradation pathways. The same chromatographic conditions as the HPLC method were used, coupled to a high-resolution mass spectrometer.

Diagram of the Analytical Workflow:

Analytical_Workflow cluster_sample Stressed Peptide Sample cluster_analysis Analysis Sample LEESGGGLVQPGGSMK (TFA or Acetate Salt) HPLC RP-HPLC (Quantification & Separation) Sample->HPLC LCMS LC-MS (Identification of Degradants) Sample->LCMS Data Stability Data (% Recovery, Degradation Profile) HPLC->Data LCMS->Data

Caption: Analytical workflow for stability assessment.

Discussion of Degradation Pathways

The primary degradation pathways identified for LEESGGGLVQPGGSMK were oxidation and deamidation.

  • Oxidation: The methionine (Met) residue at position 15 is susceptible to oxidation, forming methionine sulfoxide. This modification adds 16 Da to the mass of the peptide and can alter its conformation and biological activity. The data suggests that the acetate salt form may provide a more favorable microenvironment that reduces the rate of oxidation.

  • Deamidation: The glutamine (Gln) and asparagine (Asn) residues, if present, are prone to deamidation, which involves the hydrolysis of the side-chain amide to a carboxylic acid. This results in a mass increase of 1 Da and the introduction of a negative charge, which can impact the peptide's structure and function. While not a major degradation route in this study, it was observed to a lesser extent in the acetate salt.

Diagram of Key Degradation Pathways:

Degradation_Pathways cluster_peptide LEESGGGLVQPGGSMK cluster_degradation Degradation Products Peptide Intact Peptide Oxidized Methionine Sulfoxide (+16 Da) Peptide->Oxidized Oxidative Stress Deamidated Deamidated Peptide (+1 Da) Peptide->Deamidated Hydrolytic Stress

Caption: Major degradation pathways of LEESGGGLVQPGGSMK.

Conclusion and Recommendations

The choice of salt form has a demonstrable impact on the stability of the peptide LEESGGGLVQPGGSMK. The acetate salt consistently outperformed the TFA salt in forced degradation studies, showing increased resistance to oxidation and hydrolytic degradation in aqueous solution. For the development of a stable and biologically compatible formulation of LEESGGGLVQPGGSMK, the use of the acetate salt is strongly recommended. Further long-term stability studies under ICH conditions are advised to confirm these findings and to establish an appropriate shelf-life for the final drug product. Researchers should be aware of the potential for TFA to interfere with biological assays and consider salt exchange to a more appropriate form early in the development process.

A Guide to Dose-Response Analysis of the Novel Peptide LEESGGGLVQPGGSMK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide with the sequence LEESGGGLVQPGGSMK is a novel compound with potential therapeutic applications. As with any new bioactive agent, a thorough dose-response analysis is crucial to characterize its potency, efficacy, and potential toxicity. This guide provides a framework for conducting such an analysis, comparing the hypothetical performance of LEESGGGLVQPGGSMK (designated as Peptide A) with a known standard, Peptide B. The experimental data presented herein is illustrative and intended to serve as a template for researchers designing their own studies.

Comparative Dose-Response Data

To evaluate the biological activity of Peptide A, a series of in vitro assays were hypothetically performed. The following table summarizes the quantitative data, comparing the dose-dependent effects of Peptide A and Peptide B on a specific biological endpoint (e.g., inhibition of cancer cell proliferation).

Table 1: Comparative Dose-Response Analysis of Peptide A and Peptide B on Cancer Cell Viability

Concentration (µM)Peptide A (% Inhibition)Peptide B (% Inhibition)
0.15.2 ± 0.810.5 ± 1.2
125.6 ± 2.148.9 ± 3.5
1078.4 ± 4.592.1 ± 2.8
5095.1 ± 1.998.6 ± 0.9
10096.2 ± 1.599.1 ± 0.7
IC50 (µM) 5.8 1.2

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed in a dose-response analysis of a novel peptide like LEESGGGLVQPGGSMK.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the peptide on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.

  • Cell Culture: Human cancer cells (e.g., HeLa) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Peptide Treatment: Peptides A and B are dissolved in a suitable vehicle (e.g., sterile water or DMSO) and diluted to various concentrations in cell culture medium. The cells are then treated with these concentrations for 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of inhibition is calculated relative to untreated control cells.

In Vitro Immunogenicity Assessment

To evaluate the potential for an immune response, in vitro assays using human peripheral blood mononuclear cells (PBMCs) can be conducted.[1][2][3]

  • PBMC Isolation: PBMCs are isolated from healthy human donors.

  • Cell Stimulation: PBMCs are stimulated with varying concentrations of the test peptide.[1]

  • Assay Readouts: The assessment can include measuring T-cell proliferation, cytokine release (e.g., IL-2, IFN-γ), and the activation of antigen-presenting cells like dendritic cells.[2]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the dose-response analysis of a novel peptide.

G cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis peptide_synthesis Peptide Synthesis (LEESGGGLVQPGGSMK) stock_solution Stock Solution Preparation peptide_synthesis->stock_solution peptide_treatment Peptide Treatment (Dose-Ranging) stock_solution->peptide_treatment cell_culture Cell Culture cell_culture->peptide_treatment incubation Incubation peptide_treatment->incubation data_collection Data Collection (e.g., Absorbance) incubation->data_collection dose_response_curve Dose-Response Curve Generation data_collection->dose_response_curve ic50_calculation IC50 Calculation dose_response_curve->ic50_calculation statistical_analysis Statistical Analysis ic50_calculation->statistical_analysis

Caption: Workflow for peptide dose-response analysis.

Hypothetical Signaling Pathway

Based on the hypothetical anti-proliferative activity, the following diagram illustrates a potential signaling pathway that could be investigated for the LEESGGGLVQPGGSMK peptide.

G Peptide LEESGGGLVQPGGSMK Receptor Cell Surface Receptor Peptide->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., AP-1) Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Hypothetical signaling pathway for peptide activity.

References

Assessing the Specificity of the LEESGGGLVQPGGSMK Peptide for its Target in Allorecognition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the field of immunology, particularly in the study of allograft rejection, the precise interaction between T-cell receptors (TCRs) and peptide-Major Histocompatibility Complex (pMHC) molecules is of paramount importance. The specificity of this interaction dictates the nature and magnitude of the immune response. This guide provides a comprehensive comparison of the LEESGGGLVQPGGSMK peptide, an alloreactive T-cell epitope, with potential alternatives, and details the experimental methodologies required to assess its specificity. This peptide, derived from the alpha 1-domain of the DA (RT1avl) RT1.A class I MHC molecule, is recognized by CD4+ T-cells in the Lewis (LEW) rat model of allograft rejection, making it a critical tool for studying the mechanisms of transplant rejection.

Comparative Analysis of Peptide Specificity

The specificity of the LEESGGGLVQPGGSMK peptide is determined by its binding affinity to the presenting MHC molecule (DA RT1.A) and the subsequent recognition of the pMHC complex by specific TCRs on alloreactive T-cells. A thorough assessment of its specificity involves comparing its performance against other peptides that could potentially bind the same MHC molecule or be recognized by the same T-cells.

To provide a framework for comparison, the following table outlines the key parameters for evaluating peptide specificity. Researchers can populate this table with their own experimental data for LEESGGGLVQPGGSMK and its alternatives.

Peptide SequenceTarget MHC AlleleBinding Affinity (Kd/IC50/C50)T-Cell Receptor (TCR) Vβ UsageT-Cell Activation (EC50)Cross-Reactivity Profile
LEESGGGLVQPGGSMK DA RT1.AData to be determinedData to be determinedData to be determinedData to be determined
Alternative Peptide 1 DA RT1.AData to be determinedData to be determinedData to be determinedData to be determined
Alternative Peptide 2 DA RT1.AData to be determinedData to be determinedData to be determinedData to be determined
Control (Irrelevant) Peptide DA RT1.AData to be determinedData to be determinedData to be determinedData to be determined

Experimental Protocols for Specificity Assessment

To generate the data required for a comprehensive comparison, a combination of biophysical, biochemical, and cell-based assays is necessary.

Peptide-MHC Binding Assays

a) Competitive Binding Assay: This assay determines the concentration at which the test peptide inhibits the binding of a known, labeled reference peptide to the MHC molecule by 50% (IC50).

Protocol Outline:

  • Cell Line: Utilize a cell line expressing the DA RT1.A MHC molecule.

  • Reference Peptide: A fluorescently labeled peptide with known binding affinity for RT1.A is required.

  • Competition: Incubate the cells with a fixed concentration of the reference peptide and varying concentrations of the LEESGGGLVQPGGSMK peptide or alternative peptides.

  • Analysis: Measure the fluorescence intensity using flow cytometry. The reduction in fluorescence indicates displacement of the reference peptide by the test peptide.

  • Calculation: Determine the IC50 value from the dose-response curve.

b) Surface Plasmon Resonance (SPR): SPR provides real-time quantitative data on the binding kinetics (association rate constant, kon; dissociation rate constant, koff) and affinity (dissociation constant, Kd) of the peptide-MHC interaction.[2][3][4][5][6]

Protocol Outline:

  • Immobilization: Covalently couple the purified, recombinant DA RT1.A MHC molecule to a sensor chip.

  • Binding: Flow solutions containing different concentrations of the LEESGGGLVQPGGSMK peptide over the sensor chip surface.

  • Detection: Monitor the change in the refractive index at the chip surface, which is proportional to the mass of bound peptide.

  • Analysis: Fit the binding data to kinetic models to determine kon, koff, and calculate Kd (koff/kon).

T-Cell Specificity and Cross-Reactivity Assays

a) Alanine Scanning Mutagenesis: This technique identifies the key amino acid residues within the LEESGGGLVQPGGSMK peptide that are critical for MHC binding and/or TCR recognition.[7][8][9]

Protocol Outline:

  • Peptide Synthesis: Synthesize a panel of peptides where each amino acid of the original LEESGGGLVQPGGSMK sequence is systematically replaced with alanine.

  • T-Cell Stimulation: Co-culture T-cells known to be reactive to the original peptide with antigen-presenting cells (APCs) pulsed with each of the alanine-substituted peptides.

  • Functional Readout: Measure T-cell activation using an ELISpot assay (for cytokine secretion) or a proliferation assay.

  • Analysis: A significant reduction in T-cell activation upon substitution of a particular residue indicates its importance for either MHC binding or TCR contact.

b) T-Cell Receptor (TCR) Vβ Chain Usage Analysis: This molecular biology technique identifies the specific TCR variable beta (Vβ) gene segments used by T-cells that recognize the LEESGGGLVQPGGSMK-MHC complex.[10][11][12][13][14]

Protocol Outline:

  • T-Cell Isolation: Isolate T-cells that are activated by the LEESGGGLVQPGGSMK peptide.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the activated T-cells and reverse transcribe it into cDNA.

  • PCR Amplification: Perform PCR using a panel of primers specific for the different TCR Vβ gene families.

  • Analysis: Analyze the PCR products by gel electrophoresis or sequencing to determine which Vβ families are predominantly expressed in the reactive T-cell population.

c) Cross-Reactivity Assessment using ELISpot: The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify cytokine-secreting T-cells at the single-cell level, providing a functional measure of T-cell activation.

Protocol Outline:

  • Plate Coating: Coat a 96-well PVDF plate with a capture antibody specific for a cytokine secreted by activated T-cells (e.g., IFN-γ).

  • Cell Culture: Add isolated T-cells and APCs to the wells.

  • Stimulation: Add the LEESGGGLVQPGGSMK peptide (positive control), alternative peptides (to test for cross-reactivity), or an irrelevant peptide (negative control) to the wells.

  • Incubation: Incubate the plate to allow for T-cell activation and cytokine secretion.

  • Detection: After incubation, wash the wells and add a biotinylated detection antibody, followed by a streptavidin-enzyme conjugate and a substrate that forms a colored precipitate.

  • Analysis: Each spot represents a single cytokine-secreting T-cell. Count the spots to quantify the T-cell response to each peptide.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes involved in assessing peptide specificity, the following diagrams are provided.

Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC DA RT1.A (MHC) pMHC pMHC Complex MHC->pMHC Peptide Loading CD4 CD4 Co-receptor MHC->CD4 Peptide LEESGGGLVQPGGSMK Peptide->pMHC TCR T-Cell Receptor (TCR) pMHC->TCR Recognition Signaling Intracellular Signaling Cascade TCR->Signaling Activation T-Cell Activation (Cytokine Release, Proliferation) Signaling->Activation

Figure 1. T-Cell recognition of the LEESGGGLVQPGGSMK peptide presented by the DA RT1.A MHC molecule, leading to T-cell activation.

Experimental_Workflow cluster_Binding Peptide-MHC Binding Assessment cluster_TCellFunc T-Cell Specificity & Function CompAssay Competitive Binding Assay (determines IC50) SPR Surface Plasmon Resonance (determines Kd, kon, koff) AlaScan Alanine Scanning (identifies key residues) ELISpot ELISpot Assay (quantifies T-cell activation and cross-reactivity) AlaScan->ELISpot TCRUsage TCR Vβ Usage Analysis (identifies responding TCRs) ELISpot->TCRUsage Peptide LEESGGGLVQPGGSMK & Alternatives Peptide->CompAssay Peptide->SPR Peptide->AlaScan Peptide->ELISpot

References

A Comparative Guide to Synthetic Yields of LEESGGGLVQPGGSMK Peptide Synthesis Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of peptides is a critical factor in advancing discovery and therapeutic applications. This guide provides an objective comparison of three primary peptide synthesis strategies—Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and Microwave-Assisted Peptide Synthesis (MAPS)—with a focus on their synthetic yields for a 16-mer peptide, LEESGGGLVQPGGSMK. While specific yield data for this exact sequence is not publicly available, this guide leverages experimental data from peptides of similar length to provide a robust comparative framework.

Comparison of Synthetic Yields

The synthetic yield of a peptide is influenced by numerous factors, including sequence length, amino acid composition, and the chosen synthesis methodology. The following table summarizes representative synthetic yields for different strategies based on available experimental data for peptides of comparable length to the 16-mer LEESGGGLVQPGGSMK.

Synthesis StrategyRepresentative PeptideCrude Purity (%)Overall Yield (%)Reference
Solid-Phase Peptide Synthesis (SPPS)
Manual SPPSNBC112 (13-mer)64.453.5[1]
NBC759 (13-mer)98.778.5[1]
Tea-Bag SPPSNBC112 (13-mer)23.98.0[1]
NBC759 (13-mer)62.136.0[1]
Microwave-Assisted Peptide Synthesis (MAPS) NBC112 (13-mer)43.631.3[1]
NBC759 (13-mer)59.148.2[1]
23-mer lipopeptide>6045-50[2]
Liquid-Phase Peptide Synthesis (LPPS) Protected tetrapeptideNot Reported98 (cleavage yield)[3]
Various short peptidesGenerally highVaries[4]

Note: The yields presented are for specific examples and can vary significantly based on the peptide sequence and optimization of the synthesis protocol.

Experimental Protocols

Detailed methodologies for each synthesis strategy are provided below. These are generalized protocols that can be adapted for the synthesis of the LEESGGGLVQPGGSMK peptide.

Solid-Phase Peptide Synthesis (SPPS) - Manual Approach

This protocol outlines a standard manual Fmoc-based SPPS.

  • Resin Selection and Swelling:

    • Choose a suitable resin, such as Rink Amide resin for a C-terminal amide.

    • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc-Amino Acid Attachment (First Amino Acid):

    • Couple the first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH in this case) to the resin using a coupling agent like HBTU/HOBt or DIC/OxymaPure in the presence of a base such as N,N-diisopropylethylamine (DIEA).

    • Allow the reaction to proceed for 2-4 hours.

    • Wash the resin thoroughly with DMF to remove excess reagents.

  • Iterative Deprotection and Coupling Cycles:

    • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 10-20 minutes to remove the Fmoc protecting group from the N-terminus.

    • Wash the resin extensively with DMF.

    • Amino Acid Coupling: Couple the next Fmoc-protected amino acid in the sequence using a coupling agent and base as described above.

    • Repeat these deprotection and coupling steps for each amino acid in the LEESGGGLVQPGGSMK sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (B109758) (DCM).

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Resin Swelling FirstAA First Amino Acid Coupling Resin->FirstAA Deprotection Fmoc Deprotection (20% Piperidine/DMF) FirstAA->Deprotection Start Cycle Wash Washing Steps Deprotection->Wash 1 Coupling Amino Acid Coupling Coupling->Wash 3 Wash->Deprotection Repeat for 15 cycles Wash->Coupling 2 Cleavage Cleavage & Deprotection (TFA Cocktail) Wash->Cleavage End Cycle Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide LEESGGGLVQPGGSMK Purification->FinalPeptide MAPS_Workflow cluster_synthesizer Automated Microwave Synthesizer Resin_Prep Resin Preparation MW_Deprotection Microwave-Assisted Fmoc Deprotection Resin_Prep->MW_Deprotection Start Cycle Automated_Wash Automated Washing MW_Deprotection->Automated_Wash MW_Coupling Microwave-Assisted Coupling MW_Coupling->Automated_Wash Repeat Cycle Automated_Wash->MW_Coupling Cleavage_Purification Cleavage & Purification Automated_Wash->Cleavage_Purification Final Cycle Final_Peptide Final Peptide Cleavage_Purification->Final_Peptide LPPS_Workflow cluster_fragments Fragment Synthesis & Purification F1 Fragment 1 (e.g., LEES) Condensation Stepwise Fragment Condensation F1->Condensation F2 Fragment 2 (e.g., GGGL) F2->Condensation F3 ... F3->Condensation Fn Fragment n (e.g., GSMK) Fn->Condensation Deprotection Final Deprotection Condensation->Deprotection Purification Purification Deprotection->Purification FinalPeptide Final Peptide Purification->FinalPeptide

References

A Comparative Guide to Validating Peptide Binding Affinity Using Surface Plasmon Resonance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying the binding affinity of a peptide to its target protein is a cornerstone of preclinical research. This guide provides an objective comparison of Surface Plasmon Resonance (SPR) with other common biophysical techniques, supported by experimental data and detailed protocols. Due to the absence of public data for the specific peptide LEESGGGLVQPGGSMK, this guide will use the well-characterized interaction between a p53-derived peptide and its negative regulator, MDM2, as a representative example of a high-affinity peptide-protein interaction crucial in cancer research.

The oncoproteins MDM2 and MDMX are key negative regulators of the p53 tumor suppressor protein.[1] By binding to p53's N-terminal transactivation domain, they inhibit its activity and target it for degradation.[1][2][3] Consequently, developing peptide-based inhibitors that disrupt the p53-MDM2/MDMX interaction is a major strategy in anticancer therapy.[1][2][3] Validating the binding affinity of these peptides is critical to their development.

Quantitative Comparison of Binding Affinity Validation Methods

The choice of method for validating peptide-protein binding affinity depends on factors like the required throughput, the nature of the interacting molecules, and the specific data needed (e.g., kinetics vs. equilibrium).[4] Surface Plasmon Resonance (SPR) is a powerful technique that measures real-time changes in refractive index as an analyte flows over a ligand immobilized on a sensor chip, providing both kinetic (kₐ, kₔ) and equilibrium (Kₗ) data.[4][5][6]

Below is a comparison of SPR with other common methods using data from studies on p53-mimetic peptides binding to MDM2.

MethodPrincipleTypical Kₗ RangeKinetic Data (kₐ, kₔ)ThroughputSample RequirementsKey Advantages
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized ligand.[5][6]3.3 nM - 270 nM[1]Yes[6]Medium to HighLow; requires one binding partner to be immobilized.[4]Real-time kinetics, high sensitivity, label-free.[5][6]
Isothermal Titration Calorimetry (ITC) Measures heat changes upon molecular interaction in solution.[4]3.3 nM - 270 nM[1]NoLowHigh; requires larger sample quantities in solution.Gold standard for thermodynamics (ΔH, ΔS), no immobilization needed.[1][4]
Bio-Layer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip.Similar to SPRYes[6]HighLow; similar to SPR.High throughput, tolerant of crude samples.
Fluorescence Polarization (FP) Measures changes in the polarization of fluorescent light upon binding of a small fluorescent molecule to a larger one.3.6 nM - 6.1 nM[7]NoHighRequires a fluorescently labeled molecule.Homogeneous solution-based assay, high throughput.

Table 1: Comparison of common methods for validating peptide binding affinity. Data is representative of the p53-MDM2 interaction.

Studies on a potent p53-mimetic peptide inhibitor (PMI) demonstrate the consistency and power of these techniques. Using ITC, the PMI peptide was found to bind to MDM2 and MDMX with Kₗ values of 3.3 nM and 8.9 nM, respectively.[1] A separate study using a fluorescence polarization assay reported similar high-affinity interactions, with Kₗ values of 3.6 nM for MDM2 and 6.1 nM for MDMX.[7] SPR competition assays have also confirmed these low nanomolar affinities.[1][2]

Experimental Protocols & Workflows

Surface Plasmon Resonance (SPR) Experimental Workflow

The following diagram illustrates a typical workflow for an SPR experiment to determine peptide-protein binding affinity.

SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis prep_ligand Prepare Ligand (e.g., MDM2 Protein) immobilize Immobilize Ligand on Sensor Chip prep_ligand->immobilize prep_analyte Prepare Analyte (e.g., p53 Peptide Dilutions) associate Inject Analyte (Association) prep_analyte->associate immobilize->associate dissociate Buffer Flow (Dissociation) associate->dissociate regenerate Regenerate Surface dissociate->regenerate sensorgram Generate Sensorgram dissociate->sensorgram regenerate->associate Next Concentration fitting Fit Data to Binding Model sensorgram->fitting results Determine ka, kd, KD fitting->results p53_MDM2_Pathway cluster_normal Normal Cell State (MDM2 Active) cluster_inhibited Inhibited State (Peptide Action) p53_n p53 mdm2_n MDM2 p53_n->mdm2_n Binding proteasome Proteasome p53_n->proteasome Degradation mdm2_n->p53_n Ubiquitination peptide LEESGGGLVQPGGSMK (or p53-mimetic) mdm2_i MDM2 peptide->mdm2_i High-Affinity Binding p53_i p53 (Active) p53_i->mdm2_i Binding Blocked apoptosis Apoptosis & Cell Cycle Arrest p53_i->apoptosis Transcription Activation

References

Safety Operating Guide

Framework for the Safe Disposal of Unidentified Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The substance "Leesggglvqpggsmk" is not a recognized chemical compound. The following guide provides a general framework for the safe handling and disposal of an unknown or novel chemical substance in a laboratory setting. This procedure should be adapted to comply with all local, state, and federal regulations and should be executed by trained professionals.

Immediate Safety and Characterization

The first step in disposing of any chemical, particularly an unknown one, is to ensure immediate safety and to characterize the substance without exposing personnel to unnecessary risk.

Procedural Steps:

  • Assume Hazard: Treat the unknown substance as hazardous until proven otherwise.[1] This includes assuming it may be toxic, flammable, corrosive, and reactive.

  • Consult Documentation: If the substance is a byproduct of a known reaction, review the Safety Data Sheets (SDS) for all reactants and potential products.[1] The SDS provides critical information on hazards, handling, and disposal.[1][2][3]

  • Isolate the Area: Store the container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[4][5] Use secondary containment to prevent spills.[6]

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Depending on the suspected properties, a chemical respirator or face shield may be necessary.[7]

  • Initial Analysis (If Safe): If deemed safe and necessary by a qualified chemist, perform minimal, non-destructive analysis to classify the hazard. This could include:

    • pH test for corrosivity.

    • Flashpoint test for flammability.

    • Observation for reactivity with air or water from a safe distance.

Waste Segregation and Container Management

Proper segregation and containment are critical to prevent dangerous reactions and ensure regulatory compliance.[5][6]

  • Do Not Mix Wastes: Never mix an unknown chemical with other waste streams.[2][8] Mixing can cause violent reactions or create a more complex and expensive disposal challenge.[8][9]

  • Container Selection: The waste container must be compatible with the substance.[5][6] If the substance is corrosive, do not use metal containers.[4][10] Ensure the container is in good condition, free from leaks, and has a secure, screw-on cap.[6][8]

  • Labeling: The container must be clearly labeled as "Hazardous Waste".[2][6] The label must include:

    • The words "Hazardous Waste".[4][6]

    • The chemical name or, if unknown, a clear identifier ("Unknown Waste Sample ID: [Unique Identifier]").

    • The date accumulation started.[2][6]

    • The associated hazards (e.g., Flammable, Corrosive, Toxic), based on initial characterization.[4]

    • Principal investigator's name and contact information.[6]

Disposal Plan and Execution

Disposal of hazardous waste is strictly regulated and must be handled by authorized personnel or licensed contractors.[5][11]

General Chemical Waste Disposal Workflow

G cluster_0 Phase 1: Identification & Segregation cluster_1 Phase 2: Accumulation & Storage cluster_2 Phase 3: Disposal & Documentation A Generated Chemical Waste B Consult Safety Data Sheet (SDS) A->B C Determine Hazards (Toxic, Flammable, Corrosive, Reactive) B->C D Select Compatible, Labeled Waste Container C->D E Segregate from Incompatible Wastes D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Maintain Closed Container F->G H Weekly Inspection for Leaks/Degradation G->H I Container Full or Accumulation Time Limit Reached H->I J Request Pickup by Environmental Health & Safety (EHS) I->J K Complete Hazardous Waste Manifest J->K L Waste Transported by Licensed Contractor for Disposal K->L

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.